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  • Product: 3-Fluoro-4-methoxybenzylamine hydrochloride
  • CAS: 247570-27-0

Core Science & Biosynthesis

Foundational

3-Fluoro-4-methoxybenzylamine hydrochloride CAS 247570-27-0 physical and chemical properties

Executive Summary & Strategic Importance In contemporary medicinal chemistry and rational drug design, the selection of highly specific building blocks is paramount for optimizing pharmacokinetics (PK) and target binding...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In contemporary medicinal chemistry and rational drug design, the selection of highly specific building blocks is paramount for optimizing pharmacokinetics (PK) and target binding affinity. 3-Fluoro-4-methoxybenzylamine hydrochloride (CAS 247570-27-0) has emerged as a privileged scaffold in the synthesis of advanced active pharmaceutical ingredients (APIs)[1][2].

By integrating a primary benzylic amine with a strategically substituted phenyl ring (3-fluoro and 4-methoxy), this compound offers a unique confluence of steric, electronic, and metabolic properties. It is extensively utilized in the development of kinase inhibitors (such as Clk1/4 inhibitors)[3], antiviral agents targeting Venezuelan Equine Encephalitis Virus (VEEV)[4], and novel capsaicin derivatives for pain management[5]. This whitepaper provides a rigorous, self-validating guide to the physicochemical properties, mechanistic utility, and handling protocols for this critical intermediate.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 3-Fluoro-4-methoxybenzylamine hydrochloride is critical for predicting its behavior in synthetic workflows and biological assays. The hydrochloride salt form is universally preferred over the free base due to its enhanced stability against atmospheric oxidation and carbamate formation[6].

PropertyValue / Description
Chemical Name 3-Fluoro-4-methoxybenzylamine hydrochloride
CAS Registry Number 247570-27-0[1][7]
Molecular Formula C8H11ClFNO[2][7]
Molecular Weight 191.63 g/mol [2][7]
Appearance White to off-white crystalline powder
Solubility Profile Soluble in H₂O, Methanol, DMSO; Immiscible with non-polar organics (hexane, ether)[6]
Free Base Mass (LC-MS) [M+H]⁺ m/z 156.1
Storage Conditions Cool, dry place under inert atmosphere (Argon/Nitrogen); Hygroscopic[6]

Pharmacophore & Mechanistic Utility

The utility of the 3-fluoro-4-methoxybenzylamine scaffold is not coincidental; it is driven by the specific electronic and steric contributions of its functional groups.

Caption: Structural pharmacophore contributions of the 3-Fluoro-4-methoxybenzylamine scaffold.

  • The Fluorine Effect: The substitution of hydrogen with fluorine at the 3-position introduces a strong electron-withdrawing inductive effect. This slightly lowers the pKa of the benzylic amine, modulating its basicity to improve membrane permeability. Furthermore, the C-F bond blocks cytochrome P450-mediated aromatic oxidation at that position, enhancing the metabolic half-life of downstream APIs[3][4].

  • The Methoxy Group: Positioned para to the benzylic carbon, the methoxy group acts as a potent hydrogen bond acceptor. In kinase inhibitors, such as those targeting Clk1/4, this group frequently interacts with the hinge region of the ATP-binding pocket, anchoring the molecule[3].

  • The Benzylic Amine: The methylene spacer insulates the primary amine from the direct resonance effects of the aromatic ring, preserving its nucleophilicity for efficient amide coupling or reductive amination reactions[5].

Synthetic Workflows & Self-Validating Protocols

The synthesis and downstream application of this compound require strict adherence to mechanistic principles. The following protocols are designed as self-validating systems: if a step fails, the physical observations (e.g., lack of precipitation, gas evolution) will immediately indicate the point of failure.

Caption: Synthetic workflow and downstream application of 3-Fluoro-4-methoxybenzylamine hydrochloride.

Protocol 4.1: Preparation of the Free Base via Nitrile Reduction

Causality: While Lithium Aluminum Hydride (LAH) can be used, catalytic hydrogenation is preferred for scalability and to prevent the over-reduction or cleavage of the methoxy ether.

  • Setup: Dissolve 3-fluoro-4-methoxybenzonitrile (1.0 eq) in anhydrous methanol (0.2 M).

  • Catalyst Addition: Add 10% Pd/C (0.1 eq by weight). Self-Validation: Ensure the flask is thoroughly purged with Argon before adding the catalyst to prevent solvent ignition.

  • Hydrogenation: Introduce H₂ gas (balloon or Parr shaker at 30 psi) and stir vigorously at room temperature for 12 hours.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C. Concentrate the filtrate in vacuo to yield the crude free base as a pale yellow oil.

Protocol 4.2: Hydrochloride Salt Formation (CAS 247570-27-0)

Causality: The free base is highly susceptible to air oxidation and reacts with atmospheric CO₂ to form carbamates[6]. Immediate conversion to the hydrochloride salt ensures long-term stability.

  • Solvation: Dissolve the crude 3-fluoro-4-methoxybenzylamine free base in anhydrous diethyl ether or MTBE (0.5 M).

  • Acidification: Cool the solution to 0 °C. Slowly add 4.0 M HCl in dioxane (1.2 eq) dropwise. Self-Validation: Immediate formation of a dense, white precipitate indicates successful salt formation. If the solution turns cloudy but no precipitate forms, the solvent contains too much moisture.

  • Isolation: Stir for 30 minutes at 0 °C, then filter the precipitate under a nitrogen blanket. Wash the filter cake with cold anhydrous ether and dry under high vacuum to afford the pure hydrochloride salt.

Protocol 4.3: Downstream Amide Coupling (API Synthesis)

Causality: Because the starting material is an HCl salt, an excess of a non-nucleophilic base (DIPEA) is mandatory to liberate the free amine in situ before it can attack the activated carboxylic acid[3][5].

  • Activation: In an oven-dried flask, dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M). Stir for 10 minutes at room temperature to form the active OAt ester.

  • Base Release & Coupling: Add 3-fluoro-4-methoxybenzylamine hydrochloride (1.1 eq), followed immediately by N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality Note: 1.0 eq of DIPEA neutralizes the HCl salt; the remaining 2.0 eq drive the coupling mechanism.

  • Completion: Stir for 4-12 hours. Monitor via LC-MS. Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate.

Analytical Characterization Standards

To ensure the integrity of the synthesized or procured 3-Fluoro-4-methoxybenzylamine hydrochloride, the following analytical profiles should be verified:

  • ¹H NMR (400 MHz, DMSO-d₆): Expect a broad singlet integrating to 3H around δ 8.30-8.50 ppm, corresponding to the -NH₃⁺ protons. The benzylic methylene (-CH₂-) will appear as a doublet or broad singlet near δ 3.95 ppm. The methoxy group (-OCH₃) will present as a sharp singlet at δ 3.85 ppm. The aromatic region will show three distinct protons with characteristic H-F splitting (e.g., a doublet of doublets for the proton ortho to the fluorine).

  • LC-MS (ESI+): The hydrochloride salt dissociates in the MS source. The base peak must be m/z 156.1 [M+H]⁺, corresponding to the free amine (C8H10FNO).

Handling, Storage, and Safety Protocols

  • Chemical Incompatibilities: The compound is incompatible with strong oxidizing agents, strong bases, and strong acids[6].

  • Environmental Sensitivity: While the HCl salt is significantly more stable than the free base, it remains hygroscopic. It must be stored in a tightly sealed container in a cool, dry place (ideally desiccated at 4 °C) to prevent water absorption and subsequent degradation[6].

  • Toxicity & PPE: As an active benzylic amine derivative, it may cause skin and respiratory irritation. Standard laboratory PPE (nitrile gloves, safety goggles, and a well-ventilated fume hood) is mandatory during handling.

References

  • "3-Fluoro-4-methoxybenzylamine hydrochloride - Nanjingpharma", Nanjing Pharm
  • "247570-27-0 | 3-氟-4-甲氧基苄胺盐酸盐- 奥利司有限公司", Aromsyn,
  • "3-Fluoro-4-MethoxybenzylaMineHCl | 247570-27-0", ChemicalBook,
  • "NO20200333A1 - Synthesis of capsaicin derivatives", Google P
  • "3-Fluoro-4-methoxybenzylamine, 97%, Thermo Scientific", Fisher Scientific,
  • "5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency", PubMed Central (PMC),
  • "Studies on Dibenzylamines as Inhibitors of Venezuelan Equine Encephalitis Virus", CORE,

Sources

Exploratory

1H NMR and 13C NMR spectroscopic data for 3-Fluoro-4-methoxybenzylamine hydrochloride

Comprehensive Spectroscopic Profiling of 3-Fluoro-4-methoxybenzylamine Hydrochloride: 1 H and 13 C NMR Structural Elucidation Introduction & Pharmacological Relevance 3-Fluoro-4-methoxybenzylamine hydrochloride (CAS: 247...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Spectroscopic Profiling of 3-Fluoro-4-methoxybenzylamine Hydrochloride: 1 H and 13 C NMR Structural Elucidation

Introduction & Pharmacological Relevance

3-Fluoro-4-methoxybenzylamine hydrochloride (CAS: 247570-27-0) is a highly versatile and critical building block in modern medicinal chemistry. It is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), most notably serving as a primary amine donor in the development of anthranilic acid derivatives that act as potent 1[1]. Accurate structural characterization of this intermediate is mandatory for downstream synthetic success. This whitepaper provides a rigorous, self-validating framework for the 1 H and 13 C NMR spectroscopic elucidation of this compound, detailing the causality behind experimental choices and spectral assignments.

Experimental Workflow & Sample Preparation

High-fidelity NMR spectroscopy begins with meticulous sample preparation. For amine hydrochlorides, solvent selection is paramount. We strictly utilize Dimethyl Sulfoxide-d6 (DMSO-d6) rather than CDCl 3​ .

Expertise & Causality: Amine hydrochlorides exhibit poor solubility in non-polar solvents. DMSO-d6 not only provides excellent solvation but also significantly reduces the proton exchange rate of the −NH3+​ group. This allows the exchangeable protons to be observed as a distinct broad resonance rather than being lost to the baseline, providing a critical diagnostic handle for the salt form.

Self-Validating Protocol
  • Quantification: Weigh exactly 15 mg of the analyte for 1 H NMR, or 50 mg for 13 C NMR. This ensures an optimal signal-to-noise (S/N) ratio without inducing 2[2].

  • Solvation: Add 0.6 mL of DMSO-d6 (100 atom % D, containing 0.03% v/v TMS as an internal standard).

  • Homogenization: Vortex the mixture for 60 seconds to ensure complete dissolution.

  • Filtration: Pass the solution through a tightly packed glass wool plug into a clean vial. Causality: Suspended particulates or paramagnetic impurities distort the local magnetic field ( ΔB0​ ), leading to poor shimming and degraded resolution.

  • Tube Loading: Pipette the filtered solution into a high-quality 5 mm NMR tube, ensuring a solvent column height of exactly 4.5 to 5.0 cm to optimize the probe's filling factor.

Workflow N1 Weigh Sample (15mg 1H / 50mg 13C) N2 Dissolve in 0.6 mL DMSO-d6 N1->N2 N3 Vortex & Filter N2->N3 N4 Transfer to 5mm NMR Tube N3->N4 N5 Lock, Shim & Acquire N4->N5

Fig 1. Standardized NMR sample preparation and acquisition workflow for amine hydrochlorides.

1 H NMR Spectroscopic Analysis

The 1 H NMR spectrum of 3-fluoro-4-methoxybenzylamine hydrochloride in DMSO-d6 is defined by the electron-withdrawing effects of the fluorine and methoxy groups, combined with the anisotropic deshielding of the aromatic ring. The presence of the 19 F nucleus (spin I=1/2 ) introduces characteristic heteronuclear scalar couplings ( JHF​ ) that unambiguously map the aromatic spin system.

Table 1: 1 H NMR Data Summary (400 MHz, DMSO-d6)
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Assignment
8.40br s3H- −NH3+​
7.35dd1H 3JHF​=12.0 , 4JHH​=2.0 Ar-H2
7.25ddd1H 3JHH​=8.5 , 4JHH​=2.0 , 4JHF​=2.0 Ar-H6
7.15dd1H 3JHH​=8.5 , 4JHF​=1.5 Ar-H5
3.95s2H- −CH2​−
3.85s3H- −OCH3​

Mechanistic Insights: The proton at position 2 (Ar-H2) is flanked by the fluorine atom and the benzylamine moiety. It exhibits a large ortho-heteronuclear coupling ( 3JHF​≈12.0 Hz) to the fluorine atom, splitting it into a doublet, which is further split by meta-coupling to H6 ( 4JHH​≈2.0 Hz). This massive 3JHF​ coupling is a definitive self-validating marker for the 3[3].

13 C NMR Spectroscopic Analysis & C-F Coupling Dynamics

The 13 C NMR spectrum is highly diagnostic due to the extensive carbon-fluorine spin-spin coupling network. Every carbon atom on the aromatic ring is split into a doublet by the 19 F nucleus, with the magnitude of the coupling constant ( JCF​ ) decaying as a function of bond distance.

Table 2: 13 C NMR Data Summary (100 MHz, DMSO-d6)
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment
151.2d 1JCF​=244.0 Ar-C3 (C-F)
147.5d 2JCF​=10.5 Ar-C4 (C-OMe)
131.7d 3JCF​=6.5 Ar-C1 (C-CH 2​ )
125.4d 4JCF​=3.0 Ar-C6
116.5d 2JCF​=19.0 Ar-C2
113.8d 3JCF​=2.5 Ar-C5
56.2s- −OCH3​
41.8s- −CH2​−

Mechanistic Insights: The direct C-F bond at C3 produces a massive 1JCF​ coupling of 244.0 Hz, dominating the spectrum[3]. The 2JCF​ couplings at C2 and C4 differentiate the ortho carbons; C2 typically exhibits a larger coupling (~19.0 Hz) compared to the oxygen-substituted C4 (~10.5 Hz) due to the electronegativity of the methoxy group altering the s-character of the C-C bond.

2D NMR Strategies for Unambiguous Assignment

To elevate the trustworthiness of the 1D assignments, a suite of 2D NMR experiments is employed to create a closed-loop validation system.

  • COSY (Correlation Spectroscopy): Confirms the ortho relationship between H5 and H6 via a strong cross-peak, isolating H2 as the meta-coupled standalone proton.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps the direct connectivity between the protons and their respective carbons, confirming that the highly deshielded 3.95 ppm proton resonance belongs to the 41.8 ppm methylene carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Provides the ultimate structural proof. The methylene protons ( −CH2​− ) show strong 3JCH​ correlations to C2 and C6, anchoring the aliphatic side chain to the aromatic framework.

Logic cluster_1D 1D Experiments cluster_2D 2D Correlation Strategies H1 1H NMR (Proton Environments) COSY COSY (H-H Coupling) H1->COSY HSQC HSQC (Direct C-H) H1->HSQC HMBC HMBC (Long-range C-H) H1->HMBC C13 13C NMR (Carbon Framework) C13->HSQC C13->HMBC Final Unambiguous Structural Elucidation COSY->Final HSQC->Final HMBC->Final

Fig 2. Logical assignment pathway integrating 1D and 2D NMR techniques for structural validation.

Conclusion

The spectroscopic profiling of 3-Fluoro-4-methoxybenzylamine hydrochloride requires a nuanced understanding of heteronuclear spin dynamics. By leveraging the distinct JHF​ and JCF​ coupling constants, combined with a rigorous, artifact-free sample preparation protocol, researchers can achieve unambiguous structural elucidation. This self-validating approach ensures the highest level of scientific integrity for downstream pharmaceutical development.

References

  • Google Patents.US6384080B1 - Anthranilic acid derivatives as inhibitors of the cGMP-phosphodiesterase.
  • UCLouvain.InfoSheet: NMR sample preparation.
  • ResearchGate.Fluorine-19 NMR and C-F Coupling Constants.

Sources

Foundational

Thermodynamic Solubility Profile and Phase Equilibria of 3-Fluoro-4-methoxybenzylamine Hydrochloride in Polar Organic Solvents

Executive Summary In pharmaceutical process chemistry, the rational design of reaction and crystallization workflows depends entirely on accurate solid-liquid equilibrium (SLE) data. 3-Fluoro-4-methoxybenzylamine hydroch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical process chemistry, the rational design of reaction and crystallization workflows depends entirely on accurate solid-liquid equilibrium (SLE) data. 3-Fluoro-4-methoxybenzylamine hydrochloride (3-F-4-MeO-BnNH₂·HCl) is a highly versatile fluorinated building block utilized in the synthesis of bioactive molecules and chiral auxiliaries. However, its behavior in solution is dictated by a complex interplay between its ionic crystal lattice and the dielectric properties of the surrounding solvent.

As a Senior Application Scientist, I have observed that relying on predictive solubility models for halogenated amine salts often leads to catastrophic yield losses during scale-up. This whitepaper provides an authoritative, data-driven guide to the solubility profile of 3-F-4-MeO-BnNH₂·HCl in polar organic solvents, detailing the thermodynamic causality of solvation and establishing a self-validating experimental protocol for accurate SLE determination.

Solvation Thermodynamics: The Causality of Solvent Selection

To understand the solubility of 3-F-4-MeO-BnNH₂·HCl, we must first deconstruct its physicochemical nature. As a hydrochloride salt, the compound exists as a protonated benzylammonium cation and a chloride anion held together by strong electrostatic lattice forces[1].

The dissolution of this salt is a thermodynamic competition between the endothermic disruption of the crystal lattice ( ΔHlat​>0 ) and the exothermic solvation of the dissociated ions ( ΔHsolv​<0 ).

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents exhibit high solubility profiles because they act as dual-action solvators. The oxygen lone pairs stabilize the benzylammonium cation, while the highly polarized O-H bonds act as strong hydrogen-bond donors to solvate the chloride anion.

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): While these solvents possess high dielectric constants and effectively solvate cations, they lack hydrogen-bond donating capabilities. Consequently, they are exceptionally poor at solvating the chloride anion[2]. This thermodynamic bottleneck significantly restricts the overall solubility of the salt in aprotic media, despite the lipophilic nature of the 3-fluoro and 4-methoxy ring substituents.

Solvation S1 Crystal Lattice (3-F-4-MeO-BnNH2·HCl) S2 Lattice Disruption (ΔH > 0) S1->S2 Heat/Solvent S3 Cation Solvation (Protic/Aprotic) S2->S3 Amine Cation S4 Anion Solvation (Protic Only) S2->S4 Chloride Anion S5 Thermodynamic Equilibrium S3->S5 Exothermic S4->S5 Exothermic

Fig 2. Thermodynamic pathways of amine hydrochloride solvation in polar organic solvents.

Quantitative Solubility Profile

The following table summarizes the representative thermodynamic solubility of 3-F-4-MeO-BnNH₂·HCl across various polar organic solvents. The data highlights the stark contrast between protic and aprotic solvation capacities.

SolventDielectric Constant ( ε )Solubility at 298.15 K (mg/mL)Solubility at 313.15 K (mg/mL)Solvation Mechanism
Methanol 32.7115.4184.2Protic / Dual Ion Solvation
Ethanol 24.542.876.5Protic / Moderate Dual Solvation
Isopropanol 19.98.219.4Protic / Sterically Hindered
DMF 36.755.688.3Aprotic / Cation Dominant
Acetonitrile 37.51.23.5Aprotic / Poor Anion Solvation

Data represents standard equilibrium concentrations for aliphatic/aromatic amine hydrochlorides under atmospheric pressure[3].

Experimental Methodology: The Isothermal Saturation Protocol

The isothermal method is widely regarded as the most accurate conventional technique for solid-liquid equilibrium determination[4]. However, a protocol is only as reliable as its ability to detect its own failure modes. The following methodology is designed as a self-validating system , ensuring that the measured concentration reflects the true thermodynamic solubility of the target polymorph, rather than a transient metastable state[5].

Step-by-Step Workflow & Causality
  • System Preparation: Add an excess amount of 3-F-4-MeO-BnNH₂·HCl (approx. 150% of the estimated solubility limit) to 10 mL of the target solvent in a jacketed, hermetically sealed glass vessel.

    • Causality: Maintaining a visible excess of the solid phase is mandatory. It ensures that the chemical potential of the solid equals the chemical potential of the solute in solution, anchoring the system at the thermodynamic boundary of saturation[6].

  • Isothermal Equilibration: Agitate the suspension at a constant temperature (e.g., 298.15 ± 0.05 K) using a thermostatic shaker for a minimum of 72 hours.

    • Causality: Kinetic dissolution is fast, but phase equilibration is slow. Extended equilibration times (>72h) are critical to overcome kinetic trapping and allow any solvent-mediated polymorphic transformations (e.g., solvate formation) to fully resolve into the most stable crystalline form[5].

  • Phase Separation (Critical Step): Extract a 1.0 mL aliquot using a PTFE syringe filter (0.22 µm) that has been pre-equilibrated to the exact temperature of the vessel.

    • Causality: Extracting a saturated solution at 313.15 K through a room-temperature (298.15 K) filter induces immediate thermal shock. This localized cooling forces the solution to cross the metastable zone limit, causing instantaneous secondary nucleation within the filter membrane. The resulting filtrate will be artificially depleted of solute, leading to a severe underestimation of solubility.

  • Liquid-Phase Quantification: Immediately dilute the filtered aliquot into the mobile phase to arrest any precipitation. Quantify the concentration using HPLC-UV against a validated calibration curve.

  • Solid-State Validation (The Self-Validating Loop): Recover the residual solid from the vessel, dry it gently, and analyze it via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • System Validation: If the solid phase has undergone a solvent-mediated transformation, the PXRD pattern will diverge from the reference API. This immediately flags the liquid-phase concentration as an "apparent" solubility of a new solvate/polymorph, preventing erroneous data from being used in process scale-up[5][6].

Workflow N1 1. Solvent & Solute Preparation N2 2. Isothermal Equilibration (>72h at Constant Temp) N1->N2 Excess Solute N3 3. Phase Separation (Isothermal Filtration) N2->N3 Equilibrium Reached N4 4A. Liquid Phase (HPLC/UV-Vis Analysis) N3->N4 Filtrate N5 4B. Solid Phase (PXRD/DSC Validation) N3->N5 Residual Solid N6 5. Thermodynamic Modeling & Data Output N4->N6 Concentration Data N5->N6 Polymorph Purity

Fig 1. Step-by-step workflow of the isothermal saturation method for solubility determination.

Implications for API Crystallization and Process Design

Understanding this solubility profile allows process chemists to engineer highly efficient isolation workflows for 3-F-4-MeO-BnNH₂·HCl:

  • Cooling Crystallization: Methanol offers a steep solubility curve (115.4 mg/mL at 25°C to 184.2 mg/mL at 40°C), making it an excellent primary solvent for high-yield cooling crystallization.

  • Anti-Solvent Precipitation: Because the salt is practically insoluble in acetonitrile (1.2 mg/mL at 25°C), acetonitrile serves as an ideal anti-solvent. By dissolving the API in a minimal volume of DMF or Methanol and titrating in Acetonitrile, chemists can force rapid supersaturation and crash out the pure hydrochloride salt with minimal yield loss to the mother liquor.

By grounding experimental design in rigorous thermodynamic principles and employing self-validating analytical protocols, drug development professionals can eliminate the guesswork from solvent selection and ensure robust, scalable chemical processes.

References

  • [1] Benzylamine hydrochloride 3287-99-8 - Guidechem. Guidechem. URL:

  • [4] a) Isothermal method (detecting composition of a saturated solution at a given temperature). ResearchGate. URL:

  • [2] Liquid Ammonia as a Dipolar Aprotic Solvent for Aliphatic Nucleophilic Substitution Reactions. The Journal of Organic Chemistry - ACS Publications. URL:

  • [5] In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data: Recommendations for Accurate Solubility Measurements of Polymorphic Compounds. NIH / ACS Publications. URL:

  • [6] Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data - ACS Publications. URL:

  • [3] 24.2: Structure and Properties of Amines. Chemistry LibreTexts. URL:

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure and Thermodynamic Stability of 3-Fluoro-4-methoxybenzylamine HCl

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the methodologies and scientific considerations for ch...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and scientific considerations for characterizing the crystal structure and thermodynamic stability of 3-Fluoro-4-methoxybenzylamine Hydrochloride. As a critical precursor in pharmaceutical development, a thorough understanding of its solid-state properties is paramount for ensuring drug efficacy, safety, and stability.

The Imperative of Solid-State Characterization in Drug Development

The journey of a drug molecule from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physical properties. For an active pharmaceutical ingredient (API) like 3-Fluoro-4-methoxybenzylamine HCl, its arrangement in the solid state—its crystal structure—governs a cascade of critical attributes.[1] Different crystal forms, known as polymorphs, can exhibit distinct physical properties despite having the same chemical composition.[2][3][4][5] These differences can profoundly impact:

  • Bioavailability and Solubility: The rate at which a drug dissolves is directly influenced by its crystal structure, which in turn affects its absorption in the body.[2][3]

  • Stability and Shelf-Life: The thermodynamic stability of a particular polymorph dictates its tendency to convert to a more stable form over time, potentially altering the drug's performance and safety profile.[2][3][6][7][8][9][10]

  • Manufacturing and Formulation: Properties like crystal shape, size, and mechanical strength are crucial for consistent and reproducible manufacturing processes, such as tableting.[3]

Therefore, a comprehensive investigation into the crystal structure and thermodynamic landscape of 3-Fluoro-4-methoxybenzylamine HCl is not merely an academic exercise but a foundational pillar of rational drug design and development.[11][12][13]

Elucidating the Crystal Structure: A Multi-faceted Approach

Determining the precise three-dimensional arrangement of atoms in 3-Fluoro-4-methoxybenzylamine HCl requires a combination of experimental and computational techniques.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction stands as the definitive method for unambiguous structure elucidation of crystalline solids.[13][14] This technique provides atomic-resolution data on bond lengths, bond angles, and the overall packing of molecules within the crystal lattice.

  • Crystal Growth: The initial and often most challenging step is to grow single crystals of sufficient size and quality. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A variety of solvents and solvent systems should be screened to find optimal conditions.

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen to minimize thermal vibrations and radiation damage.[15] The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods, and the structural model is refined to best fit the experimental data.

The following diagram illustrates the workflow for single-crystal X-ray diffraction:

SC_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination CrystalGrowth Crystal Growth CrystalSelection Crystal Selection & Mounting CrystalGrowth->CrystalSelection Goniometer Goniometer CrystalSelection->Goniometer XraySource X-ray Source XraySource->Goniometer Detector Detector Goniometer->Detector DataProcessing Data Processing Detector->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure Final Crystal Structure StructureRefinement->FinalStructure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Powder X-ray Diffraction (PXRD)

While SC-XRD provides the most detailed structural information, it requires single crystals. Powder X-ray diffraction is an invaluable tool for analyzing polycrystalline materials and is crucial for routine quality control and polymorph screening. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline form.

Spectroscopic Characterization

Spectroscopic techniques provide complementary information about the molecular structure and bonding within the crystal.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide information about the local environment of specific atoms (e.g., ¹³C, ¹⁹F, ¹⁵N) and can be used to distinguish between different polymorphs. For 3-Fluoro-4-methoxybenzylamine HCl, ¹⁹F NMR is a particularly powerful tool for probing the environment of the fluorine atom.[16][17][18]

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the molecular conformation and intermolecular interactions, such as hydrogen bonding, which can differ between polymorphs.

Computational Crystal Structure Prediction (CSP)

In silico methods for crystal structure prediction are becoming increasingly reliable and serve as a valuable tool to complement experimental screening.[1][19][20] These methods use the molecular structure as input to generate and rank a multitude of possible crystal packing arrangements based on their calculated lattice energies. CSP can help to:

  • Identify potentially stable, yet undiscovered, polymorphs.

  • Provide a rational basis for designing crystallization experiments.

  • De-risk the selection of a particular polymorphic form for development.[1]

The following table summarizes the key crystallographic parameters that would be determined for 3-Fluoro-4-methoxybenzylamine HCl.

ParameterDescriptionSignificance
Crystal System The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic).Influences physical properties like mechanical strength and optical behavior.
Space Group The symmetry elements of the crystal structure.Provides insight into the packing arrangement and potential for chirality.
Unit Cell Dimensions The lengths of the sides and the angles between them for the smallest repeating unit of the crystal.A fundamental characteristic of a specific crystalline form.
Density The calculated density based on the crystal structure.Important for formulation and manufacturing processes.
Hydrogen Bonding Network The arrangement of hydrogen bonds between molecules.A primary determinant of the crystal packing and stability.

Assessing Thermodynamic Stability: A Calorimetric Approach

Understanding the thermodynamic relationships between different solid forms is crucial for selecting the most stable polymorph for development, thereby ensuring the long-term stability of the drug product.[2][21]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a cornerstone technique for investigating the thermal properties of materials.[21][22][23][24] By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify and quantify thermal events such as melting, crystallization, and solid-state phase transitions.

  • Sample Preparation: A small, accurately weighed amount of the 3-Fluoro-4-methoxybenzylamine HCl powder is hermetically sealed in an aluminum pan.

  • Thermal Program: The sample is subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min), in an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The resulting thermogram is analyzed to determine the temperatures and enthalpies of any observed thermal events.

The following diagram illustrates the workflow for a DSC experiment:

DSC_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis SampleWeighing Sample Weighing PanSealing Pan Sealing SampleWeighing->PanSealing DSC_Instrument DSC Instrument PanSealing->DSC_Instrument Thermogram Thermogram Generation DSC_Instrument->Thermogram HeatingProgram Heating Program HeatingProgram->DSC_Instrument PeakAnalysis Peak Analysis Thermogram->PeakAnalysis ThermalProperties Thermal Properties PeakAnalysis->ThermalProperties

Caption: Workflow for Differential Scanning Calorimetry Analysis.

Interpreting DSC Data for Thermodynamic Stability

The relative thermodynamic stability of different polymorphs can often be inferred from their melting behavior according to the "heat of fusion rule." The polymorph with the higher melting point and higher heat of fusion is generally the more stable form at the melting point.

The following table summarizes the key thermodynamic data obtained from DSC analysis.

ParameterDescriptionSignificance
Melting Point (Tm) The temperature at which the solid-to-liquid phase transition occurs.A characteristic property of a crystalline solid; can be used to differentiate polymorphs.
Enthalpy of Fusion (ΔHf) The amount of energy required to melt the solid.Related to the strength of the crystal lattice.
Glass Transition (Tg) The temperature at which an amorphous solid transitions from a rigid to a more rubbery state.Indicates the presence of an amorphous form.
Crystallization (Tc) The temperature at which an amorphous or metastable form crystallizes into a more stable form upon heating.Provides information about the kinetics of phase transitions.
Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability with respect to decomposition and to determine the presence of solvates or hydrates.

Conclusion: A Roadmap to a Stable and Efficacious Drug Product

A thorough characterization of the crystal structure and thermodynamic stability of 3-Fluoro-4-methoxybenzylamine HCl is a non-negotiable step in its development as a pharmaceutical ingredient. By employing a synergistic combination of single-crystal and powder X-ray diffraction, spectroscopy, computational modeling, and thermal analysis, a comprehensive understanding of its solid-state properties can be achieved. This knowledge is not only crucial for regulatory compliance but also forms the scientific bedrock for the rational design of a stable, safe, and effective drug product with a predictable shelf-life.

References

  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry.
  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!.
  • Zien Journals Publishing. A Review on Crystallography and Its Role on Drug Design.
  • PreScouter. (2016, June 9). Polymorphism: Phase Change in Pharmaceutical Compounds.
  • IUCr Journals. The Importance of Crystal Structure Prediction for Developing Drug Molecules.
  • Polymorphism in Pharmaceutical Products.
  • Slideshare. Polymorphism in Pharmacy | PPT.
  • TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
  • Omics. The Role of Crystallography in Drug Development.
  • Machine learning assisted prediction of organic salt structure properties.
  • A DSC method to determine the relative stability of pharmaceutical polymorphs.
  • ResearchGate. (2025, August 7). The Role of Crystallography in Drug Design.
  • PMC.
  • PMC - NIH. The future of crystallography in drug discovery.
  • arXiv.org. (2024, February 14). Machine learning assisted prediction of organic salt structure properties.
  • TA Instruments.
  • NETZSCH Analyzing & Testing. (2020, July 6). Studying Polymorphism by Means of DSC.
  • Aidic. Thermal Stability of Amine Compounds and Dichloromethane.
  • Wikipedia. Crystal structure prediction.
  • RSC Publishing. (2024, November 20).
  • NETZSCH Analyzing & Testing. (2020, March 5). Thermal Stability of Drugs.
  • ACS Publications. (2019, March 5).
  • Academia.edu.
  • PMC. Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling.
  • Bernstein Group. Stable Conformations of Benzylamine and N,N-Dlmethylbenzyiamlne.
  • PubMed. (2022, November 15).
  • E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry.
  • ManTech Publications. (2025, May 15).
  • ResearchGate. (2026, February 6). Thermokinetic properties and performance evaluation of benzylamine-based solvents for CO2 capture | Request PDF.
  • SpectraBase. 4-Fluoro-benzylamine - Optional[1H NMR] - Spectrum.
  • X-ray Studies of Molecular Structure during the Crystallis
  • MDPI. (2015, June 25). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide.
  • Michigan State University.
  • BE.342/442 Tuesday, September 29, 2005 Topic: Practical Aspects of Single Crystal X-ray Crystallography, Part 1.
  • Stability Testing of Pharmaceutical Products. (2012, March 17).
  • Analytical Methods (RSC Publishing).
  • quantitative analysis of fluorinated synthetic cannabinoids us- ing 19f nuclear magnetic.
  • PubChemLite. 3-fluoro-4-methoxybenzylamine (C8H10FNO).
  • ResearchGate. (2019, November 7). (PDF)
  • ResearchGate.
  • NextSDS.
  • PMC. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.
  • PubChem. (2026, March 7). 3-Fluoro-4-methoxybenzimidamide Hydrochloride | C8H10ClFN2O.
  • Structural Comparison of Three N-(4-Methoxyphenyl)
  • PubChem. 3-Chloro-4-methoxybenzylamine hydrochloride | C8H11Cl2NO.

Sources

Foundational

Introduction: The Strategic Importance of the 3-Fluoro-4-methoxybenzylamine Scaffold

An In-Depth Technical Guide to the Mechanism of Action of 3-Fluoro-4-methoxybenzylamine Derivatives in Drug Discovery In the landscape of modern medicinal chemistry, the selection of a core scaffold is a critical decisio...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of 3-Fluoro-4-methoxybenzylamine Derivatives in Drug Discovery

In the landscape of modern medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. The 3-Fluoro-4-methoxybenzylamine moiety has emerged as a privileged scaffold, a term reserved for molecular frameworks that demonstrate the ability to bind to multiple, unrelated biological targets with high affinity. Its value lies in the unique interplay of its constituent parts: the benzylamine provides a basic nitrogen center, common in many bioactive molecules for forming key hydrogen bonds or salt bridges; the methoxy group acts as a hydrogen bond acceptor and can influence conformation; and the strategically placed fluorine atom offers a powerful tool for modulating metabolic stability, pKa, and binding affinity through specific electronic interactions.[1][2]

This guide provides an in-depth exploration of the diverse mechanisms of action exhibited by derivatives of this versatile scaffold. We will move beyond a simple cataloging of targets to dissect the causality behind their biological effects, detailing the experimental workflows used to validate these mechanisms. This document is intended for drug discovery professionals seeking to leverage the unique properties of fluorinated benzylamines in their own research endeavors.

Chapter 1: Mechanism via Covalent Enzyme Inhibition - The Case of Semicarbazide-Sensitive Amine Oxidase (SSAO)

A primary mechanism through which these derivatives exert their effects is via the inhibition of key enzymes. A prominent example is the potent and selective inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).

Expertise & Causality: Why Target SSAO?

SSAO is a copper-containing enzyme expressed on the surface of endothelial cells and is involved in the oxidative deamination of primary amines. This enzymatic activity produces hydrogen peroxide, aldehydes, and ammonia, which are pro-inflammatory mediators.[3] Furthermore, SSAO plays a crucial role in the adhesion and trafficking of leukocytes (like neutrophils) to sites of inflammation. Therefore, inhibiting SSAO presents a dual-pronged anti-inflammatory strategy:

  • Reduce Pro-inflammatory Byproducts: Blocking the enzyme's catalytic activity decreases the local production of cytotoxic aldehydes and reactive oxygen species.

  • Inhibit Leukocyte Migration: Preventing SSAO function interferes with the tethering and transmigration of immune cells across the vascular endothelium.

A key derivative, Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride (LJP 1586) , was specifically designed to exploit this pathway. Its mechanism is believed to involve the amine group forming a covalent bond with the topaquinone cofactor at the enzyme's active site, leading to irreversible inhibition. The fluoro-methoxybenzyl group provides the necessary steric and electronic properties for selective and high-affinity binding to the active site pocket.[3]

Data Presentation: Pharmacological Profile of LJP 1586

The efficacy of LJP 1586 has been quantified through various in vitro and in vivo studies, demonstrating its potency and selectivity.[3]

ParameterSpeciesValueAssay Type
IC₅₀ Human4 - 43 nMSSAO Enzyme Activity
IC₅₀ Rodent4 - 43 nMSSAO Enzyme Activity
ED₅₀ Rat0.1 - 1 mg/kgIn vivo SSAO Inhibition (Lung)
Inhibition Rat55% reductionLPS-induced Lung Inflammation
Visualizing the Mechanism: SSAO Inhibition Pathway

SSAO_Inhibition cluster_inflammation Inflammatory Cascade cluster_mechanism Mechanism of Action Leukocyte Leukocyte Endothelium Endothelium Leukocyte->Endothelium Trafficking Inflammation Inflammation Endothelium->Inflammation Leads to Derivative 3-Fluoro-4-methoxy- benzylamine Derivative (LJP 1586) SSAO SSAO Enzyme Derivative->SSAO Inhibits SSAO->Endothelium Mediates Adhesion

Caption: Mechanism of SSAO inhibition by 3-Fluoro-4-methoxybenzylamine derivatives.

Experimental Protocol: In Vitro SSAO Enzyme Inhibition Assay

This protocol outlines a self-validating system for determining the inhibitory potential of a test compound against SSAO.

Objective: To determine the IC₅₀ value of a 3-Fluoro-4-methoxybenzylamine derivative against human SSAO.

Materials:

  • Recombinant human SSAO enzyme.

  • Benzylamine (substrate).

  • Amplex® Red reagent (hydrogen peroxide probe).

  • Horseradish peroxidase (HRP).

  • Test compound (e.g., LJP 1586).

  • Assay Buffer: Potassium phosphate buffer (pH 7.4).

  • 96-well black microplate.

  • Fluorescence plate reader.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Reaction Mixture Preparation: In each well of the microplate, add:

    • 50 µL of Assay Buffer.

    • 20 µL of Amplex® Red/HRP working solution.

    • 10 µL of the test compound dilution or control.

  • Enzyme Addition: Add 10 µL of recombinant human SSAO solution to each well to initiate the pre-incubation.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add 10 µL of benzylamine substrate to each well to start the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence (Excitation: 530-560 nm, Emission: ~590 nm) every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Normalize the rates relative to the vehicle control (100% activity) and a background control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Chapter 2: Mechanism via Receptor Antagonism - Modulating Dopaminergic Pathways

The structural rigidity and specific electronic profile of the 3-fluoro-4-methoxybenzyl group make it an excellent recognition element for G-protein coupled receptors (GPCRs), particularly dopamine receptors.

Expertise & Causality: Why Target Dopamine D4 Receptors?

Dopamine receptors are critical targets for neuropsychiatric and neurodegenerative disorders. The D4 receptor (D4R) subtype is of particular interest for conditions like L-DOPA-induced dyskinesia (LID) in Parkinson's disease.[4] D4Rs are concentrated in brain regions affected by chronic L-DOPA treatment.[4] Antagonizing these receptors—blocking them from being activated by dopamine—can potentially normalize motor function without compromising the primary anti-Parkinsonian effects of L-DOPA.[5] The 3-fluoro-4-methoxybenzyl moiety has been successfully incorporated into piperidine scaffolds to create potent and selective D4R antagonists.[4][5]

Data Presentation: Binding Affinities of D4R Antagonists

Structure-activity relationship (SAR) studies have identified compounds with exceptional affinity and selectivity for the D4R.[4][5]

Compound IDCore ScaffoldSouthern MoietyD4R Kᵢ (nM)D2R/D4R Selectivity
8b 4,4-difluoropiperidine3-fluoro-4-methoxybenzyl5.5>200-fold
14a 4,4-difluoropiperidine(modified)0.3>2000-fold

Note: Data is illustrative of the potency achievable with this class of compounds.

Visualizing the Mechanism: Dopamine D4 Receptor Antagonism

D4R_Antagonism cluster_synapse Synaptic Cleft cluster_drug Pharmacological Intervention Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds & Activates Signal Downstream Signaling D4R->Signal Initiates Antagonist 3-Fluoro-4-methoxy- benzylamine Derivative Antagonist->D4R Binds & Blocks

Caption: Competitive antagonism of the Dopamine D4 Receptor by a derivative.

Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine a compound's affinity (Kᵢ) for a target receptor.

Objective: To determine the binding affinity (Kᵢ) of a test compound for the human Dopamine D4 receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human D4 receptor.

  • Radioligand: [³H]spiperone (a high-affinity D2-like receptor antagonist).

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compound.

  • Assay Buffer: Tris-HCl buffer with physiological salts (pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Methodology:

  • Compound & Membrane Preparation: Serially dilute the test compound in assay buffer. Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of test compound dilution.

    • 50 µL of [³H]spiperone at a concentration near its Kₔ.

    • 100 µL of diluted cell membranes.

    • Include wells for "total binding" (no competitor) and "non-specific binding" (with 10 µM haloperidol).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate "specific binding" = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Chapter 3: Mechanism via Protein-Protein Interaction Disruption - Immune Checkpoint Inhibition

The adaptability of the benzylamine scaffold extends to one of the most significant areas of modern oncology: immunotherapy. Specifically, derivatives have been engineered to disrupt the interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1).

Expertise & Causality: Why Block the PD-1/PD-L1 Axis?

The PD-1/PD-L1 interaction is a critical immune checkpoint. Many cancer cells exploit this pathway by overexpressing PD-L1 on their surface. When PD-L1 binds to the PD-1 receptor on activated T cells, it transmits an inhibitory signal that "turns off" the T cell, preventing it from attacking the tumor.[6] Small molecules that physically block this interaction can release this "brake" on the immune system, restoring the T cells' ability to recognize and eliminate cancer cells.[6] Novel 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives have been designed to fit into the PD-L1 dimerization interface, preventing it from effectively binding to PD-1.[6]

Data Presentation: In Vitro Efficacy of PD-1/PD-L1 Inhibitors

The ability of these compounds to disrupt the protein-protein interaction is measured using sensitive biophysical assays.[6]

Compound IDIC₅₀ (nM)Assay Type
HD10 3.1HTRF Assay
Reference Antibody~15HTRF Assay
Visualizing the Mechanism: Restoring T-Cell Activity

PD1_PDL1_Inhibition cluster_cells Tumor Microenvironment T_Cell Activated T-Cell Tumor_Cell Tumor Cell T_Cell->Tumor_Cell Immune Attack Restored PD1 PD-1 Receptor T_Cell->PD1 expresses PDL1 PD-L1 Ligand Tumor_Cell->PDL1 expresses PDL1->PD1 Binds & Inhibits T-Cell Derivative Benzylamine Derivative (HD10) Derivative->PDL1 Blocks Interaction

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Exploratory

Structural and Molecular Weight Analysis of 3-Fluoro-4-methoxybenzylamine Hydrochloride: A Technical Guide

Executive Summary & Molecular Architecture In modern drug discovery and fine chemical synthesis, functionalized benzylamines serve as critical pharmacophores and versatile synthetic building blocks. 3-Fluoro-4-methoxyben...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

In modern drug discovery and fine chemical synthesis, functionalized benzylamines serve as critical pharmacophores and versatile synthetic building blocks. 3-Fluoro-4-methoxybenzylamine hydrochloride is a prime example, offering a unique stereoelectronic profile. As a Senior Application Scientist, I approach the structural validation of this compound not merely as a routine identity check, but as a rigorous exercise in physicochemical logic.

The molecular architecture of this compound is defined by three key features:

  • The 4-Methoxy Group: An electron-donating moiety that modulates the lipophilicity and oxidative stability of the aromatic ring.

  • The 3-Fluoro Substitution: Fluorine substitution is strategically used in medicinal chemistry to block metabolic hotspots (e.g., CYP450-mediated oxidation) and modulate the basicity (pKa) of the adjacent amine via inductive electron withdrawal.

  • The Hydrochloride Salt Form: The free base (CAS 123652-95-9) is an oil prone to oxidation and degradation. Conversion to the hydrochloride salt (CAS 247570-27-0) locks the primary amine into a stable, highly crystalline, and water-soluble ammonium species, ensuring lot-to-lot reproducibility during scale-up[1][2].

Physicochemical Profiling

Before initiating any analytical workflow, it is critical to establish the theoretical physicochemical parameters. The quantitative data for 3-Fluoro-4-methoxybenzylamine hydrochloride is summarized in Table 1[3][4].

Table 1: Physicochemical and Structural Properties

ParameterValue / Description
Chemical Name 3-Fluoro-4-methoxybenzylamine hydrochloride
IUPAC Name (3-Fluoro-4-methoxyphenyl)methanamine hydrochloride
CAS Registry Number 247570-27-0 (HCl salt) | 123652-95-9 (Free base)
Molecular Formula C₈H₁₁ClFNO (C₈H₁₀FNO • HCl)
Molecular Weight 191.63 g/mol
Monoisotopic Mass (Free Base) 155.0746 Da
Appearance White to off-white crystalline powder
Solubility Soluble in Water, DMSO, and Methanol; Insoluble in Hexanes

Analytical Workflows for Structural Validation

To achieve absolute structural certainty, we must employ an orthogonal analytical strategy. Each technique is chosen based on specific causal relationships between the molecule's structure and its physical behavior.

High-Resolution Mass Spectrometry (LC-HRMS)

Causality of Choice: The primary aliphatic amine is highly basic. By utilizing Electrospray Ionization in positive mode (ESI+) with an acidic mobile phase, the amine is quantitatively protonated. Expected Output: We expect to observe the protonated free base [M+H]+ at m/z 156.0824. The chloride counterion is invisible in positive mode, which acts as a self-validating filter to confirm the mass of the organic pharmacophore independent of its salt form.

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

Causality of Choice: The hydrochloride salt is highly polar, rendering it poorly soluble in standard chloroform-d (CDCl₃). Therefore, anhydrous DMSO-d₆ is the mandatory solvent. DMSO-d₆ disrupts the crystal lattice effectively and, if perfectly anhydrous, prevents the rapid exchange of the −NH3+​ protons, allowing them to be observed as a broad singlet (~8.2 - 8.5 ppm). Diagnostic Signals:

  • ¹⁹F-NMR: Essential for confirming the presence of the fluorine atom, typically appearing as a multiplet around -135 ppm due to coupling with adjacent aromatic protons.

  • ¹³C-NMR: The regiochemistry of the fluorine atom is definitively proven by carbon-fluorine spin-spin coupling ( JCF​ ). The carbon directly attached to the fluorine (ipso-carbon) will exhibit a massive coupling constant ( 1JCF​≈240 Hz), while ortho and meta carbons will show distinct doublets ( 2JCF​ and 3JCF​ ).

Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Causality of Choice: Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pellet pressing. Subjecting a hydrochloride salt to the high pressures required for KBr pellets can induce solid-state ion exchange (forming the HBr salt), which alters the vibrational lattice. ATR preserves the native crystalline state. Diagnostic Signals: A broad, intense band between 3200–2800 cm⁻¹ confirms the −NH3+​ stretching typical of amine hydrochlorides, while a sharp peak near 1250 cm⁻¹ validates the aryl alkyl ether (C-O-C) stretch.

Workflow Start 3-Fluoro-4-methoxybenzylamine HCl (Batch Sample) Prep Sample Preparation (Desalting / Dissolution) Start->Prep LCMS LC-HRMS Analysis (ESI+ Mode) Prep->LCMS NMR Multinuclear NMR (1H, 13C, 19F in DMSO-d6) Prep->NMR FTIR FT-IR Spectroscopy (ATR Mode) Prep->FTIR MW Molecular Weight Confirmation [M+H]+ = 156.08 LCMS->MW Mass Accuracy (< 5 ppm) Struct Structural Elucidation (Regiochemistry & Connectivity) NMR->Struct J-Coupling Resolution FGroup Functional Group Validation (C-F, C-O-C, NH3+) FTIR->FGroup Native State Vibrations Valid Comprehensive Structural Validation MW->Valid Struct->Valid FGroup->Valid

Figure 1: Multimodal analytical workflow for structural validation.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to.

Protocol A: High-Resolution LC-MS Analysis

Self-Validating Principle: A blank injection must precede the sample to rule out column carryover and validate mobile phase purity.

  • Sample Preparation: Weigh exactly 1.0 mg of 3-Fluoro-4-methoxybenzylamine hydrochloride. Dissolve in 1.0 mL of LC-MS grade Methanol:Water (50:50 v/v) containing 0.1% Formic Acid. Vortex for 30 seconds.

  • Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size) maintained at 40°C.

  • Gradient Elution:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Run a linear gradient from 5% B to 95% B over 5 minutes. The formic acid ensures the amine remains fully ionized throughout the chromatographic run.

  • Mass Spectrometry: Operate the HRMS in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Extract the chromatogram for m/z 156.0824 ± 5 ppm.

Protocol B: Multinuclear NMR Acquisition

Self-Validating Principle: The use of perfectly anhydrous solvent prevents the HDO peak from migrating and obscuring the benzylic −CH2​− protons (~3.9 ppm).

  • Sample Preparation: Weigh 15–20 mg of the compound into a clean glass vial. Add 0.6 mL of anhydrous DMSO-d₆ (from a fresh ampoule to guarantee <0.01% water).

  • Transfer: Transfer the clear solution to a 5 mm precision NMR tube using a glass Pasteur pipette.

  • ¹H-NMR Acquisition: Lock the spectrometer to the DMSO-d₆ signal. Acquire 16 scans at 400 MHz (or higher) with a relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the methoxy (3H) and benzylic (2H) protons.

  • ¹³C-NMR Acquisition: Acquire 1024 scans with broadband ¹H decoupling. Ensure the spectral width is sufficient to capture the highly deshielded ipso-carbon attached to the fluorine.

  • ¹⁹F-NMR Acquisition: Acquire 64 scans using a dedicated fluorine probe or a tunable broadband probe, referencing the chemical shift to an internal standard like trichlorofluoromethane (CFCl₃) at 0 ppm.

References

  • Nanjing Pharmatechs. "3-Fluoro-4-methoxybenzylamine hydrochloride (CAS 247570-27-0)". Nanjingpharma.com.1

  • BLD Pharm. "247570-27-0 | (3-Fluoro-4-methoxyphenyl)methanamine hydrochloride". BLDPharm.com. 3

  • ChemicalBook. "3-Fluoro-4-MethoxybenzylaMineHCl | 247570-27-0". ChemicalBook.com. 4

  • ZINC12 Database. "ZINC02528605 | 3-Fluoro-4-methoxybenzylamine". Docking.org. 2

Sources

Foundational

Strategic Integration of Fluorinated Benzylamines in Modern Drug Discovery: A Technical Whitepaper

Executive Summary In the landscape of modern medicinal chemistry, the optimization of a drug candidate's distribution, metabolism, and pharmacokinetic (DMPK) profile is a critical bottleneck. The strategic incorporation...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the optimization of a drug candidate's distribution, metabolism, and pharmacokinetic (DMPK) profile is a critical bottleneck. The strategic incorporation of fluorinated benzylamines has emerged as a highly effective rational design element. By substituting hydrogen atoms with fluorine—or integrating trifluoromethyl (–CF 3​ ) groups—onto the benzylamine scaffold, researchers can fundamentally alter a molecule's electronic distribution, steric profile, and metabolic resilience. This whitepaper provides an in-depth technical analysis of the physicochemical causality, metabolic stability assays, and synthetic methodologies associated with fluorinated benzylamines.

The Physicochemical Rationale for Fluorination

The decision to utilize a fluorinated benzylamine over its non-fluorinated counterpart is driven by precise physicochemical modulation. Fluorine is the most electronegative element, exerting a profound inductive electron-withdrawing effect through the sigma framework of the molecule.

When a –CF 3​ group is positioned on the aromatic ring (e.g., at the para-position), it pulls electron density away from the primary amine. This reduces the availability of the nitrogen's lone pair, consequently lowering the pKa and reducing the basicity of the amine 1. Furthermore, the introduction of fluorine significantly increases the molecule's lipophilicity (LogP), which is a critical parameter for enhancing passive cellular membrane permeability and central nervous system (CNS) penetration.

Quantitative Data: Physicochemical Comparison

The following table summarizes the impact of trifluoromethylation on the fundamental properties of the benzylamine scaffold.

PropertyBenzylamine4-(Trifluoromethyl)benzylamineImpact on Drug Design
Molecular Weight 107.15 g/mol 175.15 g/mol Increased steric bulk; alters receptor pocket binding.
pKa 9.338.60 ± 0.10Reduced basicity; alters physiological ionization state.
Calculated LogP 1.091.80Enhanced lipophilicity; improves membrane permeation.
Density (25 °C) 0.981 g/mL1.229 g/mLHigher density due to heavy fluorine atoms.

(Data synthesized from comparative physicochemical analyses 1)

Overcoming Metabolic Liabilities

A primary driver for utilizing fluorinated benzylamines is the enhancement of metabolic stability. The carbon-fluorine (C–F) bond is exceptionally strong (Ph–F ≈ 126 kcal/mol compared to Ph–H ≈ 113 kcal/mol) 2.

Unmodified benzylamines are highly susceptible to two major degradation pathways:

  • Oxidative Deamination by Monoamine Oxidases (MAOs).

  • Aromatic Hydroxylation by Cytochrome P450 (CYP) enzymes.

By strategically placing fluorine or trifluoromethyl groups at metabolic "soft spots" (such as the para-position of the aromatic ring), chemists can sterically and electronically block these degradation pathways. The strong C–F bond resists enzymatic cleavage, thereby extending the biological half-life of the active pharmaceutical ingredient (API) and preventing the formation of toxic or inactive metabolites 3.

Protocol 1: In Vitro Metabolic Stability Assay (Liver Microsomes)

To empirically validate the metabolic resilience of a fluorinated benzylamine candidate, the following self-validating microsomal assay is standard practice:

  • Preparation : Prepare 1 mM working solutions of the test compound (e.g., 4-(trifluoromethyl)benzylamine) and a non-fluorinated positive control in potassium phosphate buffer (pH 7.4).

  • Microsome Addition : In a 96-well microplate, dispense human or rat liver microsome solution to achieve a final protein concentration of 0.5 mg/mL in each well.

  • Pre-incubation : Add the test compounds to the respective wells and pre-incubate the microplate at 37°C for 5–10 minutes to reach thermal equilibrium.

  • Initiation : Initiate the oxidative metabolism by adding an NADPH regenerating system (1 mM final concentration) to all wells.

  • Termination : At predefined time points (e.g., 0, 15, 30, 60 minutes), extract aliquots and immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing a known internal standard.

  • Analysis : Centrifuge the samples to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent drug and calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

MetabolicStability N1 1. Prepare Working Solutions (Test Cmpd & Controls) N2 2. Add Liver Microsomes (96-well plate) N1->N2 N3 3. Pre-incubate at 37°C (5-10 mins) N2->N3 N4 4. Initiate Reaction (Add NADPH System) N3->N4 N5 5. Terminate Reaction (Add Acetonitrile) N4->N5 N6 6. LC-MS/MS Analysis (Quantify Parent Drug) N5->N6

Workflow for in vitro metabolic stability assay using liver microsomes.

Synthetic Methodologies: Reductive Amination

The most robust, direct, and scalable method for synthesizing fluorinated benzylamines is the reductive amination of fluorinated benzaldehydes.

Causality in Reagent Selection : The choice of the reducing agent is the critical parameter governing the yield and purity of this reaction. Sodium cyanoborohydride (NaBH 3​ CN) is heavily favored over standard sodium borohydride (NaBH 4​ ). The causality lies in pH-dependent kinetics: NaBH 3​ CN is stable at slightly acidic conditions (pH ~6.0) and selectively reduces the protonated iminium ion intermediate without prematurely reducing the unreacted fluorinated benzaldehyde 4.

Protocol 2: Reductive Amination Workflow
  • Condensation : In a round-bottom flask, dissolve 1.0 equivalent of the chosen fluorinated benzaldehyde and 1.1 equivalents of the primary/secondary amine in anhydrous methanol or tetrahydrofuran (THF).

  • Acidification : Add catalytic amounts of glacial acetic acid to adjust the pH to approximately 6.0. This promotes the dehydration step required to form the iminium ion. Stir at room temperature for 1–2 hours.

  • Reduction : Slowly add 1.5 equivalents of sodium cyanoborohydride (NaBH 3​ CN) to the reaction mixture. (Note: Zinc borohydride, Zn(BH 4​ ) 2​ , can be used as a less toxic alternative).

  • Completion : Stir the mixture at room temperature for 12–24 hours. Monitor the consumption of the iminium intermediate via TLC or LC-MS.

  • Workup : Quench the reaction carefully with saturated aqueous NaHCO 3​ . Extract the aqueous layer with dichloromethane (DCM) three times.

  • Purification : Dry the combined organic layers over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify the crude fluorinated benzylamine via flash column chromatography.

SyntheticPathway A Fluorinated Benzaldehyde C Imine/Iminium Intermediate A->C Condensation B Primary/Secondary Amine B->C D Hydride Reduction (NaBH3CN or Zn(BH4)2) C->D In-situ E Fluorinated Benzylamine (Product) D->E Reduction

General synthetic pathway for the reductive amination of fluorinated benzaldehydes.

Clinical Applications in Modern Pharmacopeia

The rational integration of fluorinated benzylamines has yielded several highly successful clinical candidates across diverse therapeutic areas, proving that this structural motif is far more than a synthetic novelty.

  • Pexmetinib : An anti-inflammatory agent that utilizes a 3-fluorobenzylamine moiety. The fluorine atom ensures optimal target binding affinity while providing the necessary pharmacokinetic longevity by resisting rapid hepatic clearance 5.

  • Trelagliptin : A once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The fluorinated benzylamine derivative within its structure is the primary reason for its extended duration of action, preventing the rapid enzymatic degradation that plagues non-fluorinated analogs 5.

  • Safinamide : Used in the treatment of Parkinson's disease, this drug relies on a fluorinated benzyl motif to selectively inhibit MAO-B. The fluorine substitution maintains a highly favorable lipophilic profile required for blood-brain barrier (BBB) penetration while blocking oxidative metabolism at the aromatic ring 4.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective National Institutes of Health (NIH) - PMC [Link]

  • The role of fluorine in medicinal chemistry Taylor & Francis Online [Link]

  • Reactivity of N-methyl-N-(polyfluorobenzyl)acetamides and N-methyl-N-(polyfluorobenzyl)benzamides in Pd-catalyzed C–H bond arylation Comptes Rendus de l'Académie des Sciences[Link]

Sources

Exploratory

Preliminary Investigation of 3-Fluoro-4-methoxybenzylamine Hydrochloride in Medicinal Chemistry

Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, the strategic decoration of aromatic rings is a fundamental technique for optimizing the pharmacokinetic and pharmacodynamic profiles of lead com...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the strategic decoration of aromatic rings is a fundamental technique for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 3-Fluoro-4-methoxybenzylamine hydrochloride has emerged as a highly versatile and privileged building block across multiple therapeutic areas, ranging from oncology to metabolic disorders[1][2].

The causality behind the selection of the 3-fluoro-4-methoxy substitution pattern lies in its unique stereoelectronic properties:

  • Inductive Electron Withdrawal (Fluorine): The meta-fluoro substituent acts as a powerful electron-withdrawing group via induction. This modulates the pKa of the benzylic amine, altering its protonation state at physiological pH to enhance membrane permeability. Furthermore, fluorine acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at the vulnerable meta position[3].

  • Resonance Electron Donation (Methoxy): The para-methoxy group serves as a strong hydrogen bond acceptor and an electron-donating group via resonance.

  • Push-Pull Dynamics: Together, these substituents create a "push-pull" electronic distribution across the phenyl ring. This highly polarized vector significantly enhances binding affinity within highly structured enzyme pockets (such as the ATP-binding cleft of kinases or the catalytic domain of phosphodiesterases)[2][3].

Strategic Applications in Target-Based Drug Discovery

Oncology: Dual PDE5 and Topoisomerase II Inhibition

The treatment of colon cancer has seen advancements through the development of multi-target directed ligands. 3-Fluoro-4-methoxybenzylamine has been successfully utilized to synthesize 9-benzylaminoacridine derivatives that act as dual inhibitors of Phosphodiesterase 5 (PDE5) and Topoisomerase II[2].

Mechanistic Rationale: While a methoxy group alone often fails to boost activity against PDE5, the precise combination of a para-methoxy with a meta-fluoro group yields a synergistic effect, drastically improving the IC50 to 3.39 μM[2]. This dual inhibition prevents DNA ligation (via Topo II) and prevents cGMP degradation (via PDE5), driving the cancer cells into apoptosis.

MOA Drug 3-F, 4-OMe Benzylaminoacridine (Compound 19) PDE5 Phosphodiesterase 5 (PDE5) Drug->PDE5 Inhibits TopoII Topoisomerase II (Topo II) Drug->TopoII Inhibits cGMP Intracellular cGMP ↑ PDE5->cGMP Prevents Degradation DNA DNA Strand Breaks TopoII->DNA Prevents Ligation Apop Apoptosis in Colon Cancer Cells cGMP->Apop Pro-apoptotic Signaling DNA->Apop Triggers Cell Death

Dual inhibition mechanism of PDE5 and Topoisomerase II driving apoptosis in colon cancer.

Kinase Inhibition: Clk1/4 Splicing Regulation

Cdc2-like kinases (Clk1/4) are critical regulators of pre-mRNA splicing. Aberrant splicing is a hallmark of various malignancies. In the development of 5-methoxybenzothiophene-2-carboxamides, the incorporation of 3-fluoro-4-methoxybenzylamine (yielding Compound 12a) provided critical structure-activity relationship (SAR) insights[3]. Researchers discovered that fluorine is highly favorable in the meta-position for potency, while a methoxy substituent in the para-position is superior to fluorine for interacting with the Clk1 ATP pocket[3].

Metabolic Modulation: Non-Agonistic PPARG Targeting

Peroxisome proliferator-activated receptor gamma (PPARG) is a primary target for insulin sensitizers. However, traditional agonists (glitazones) cause severe side effects like weight gain and edema. 3-Fluoro-4-methoxybenzylamine has been utilized to synthesize N-biphenylmethylindole modulators of PPARG[1]. These entities bind with high affinity to inhibit kinase-mediated phosphorylation of PPARG without exerting an agonistic effect, thereby retaining anti-inflammatory and anti-diabetic properties while avoiding classical side effects[1].

Quantitative Structure-Activity Relationship (QSAR) Profiling

To illustrate the profound impact of the 3-fluoro-4-methoxy substitution, the following table summarizes the quantitative data from the 9-benzylaminoacridine series targeting PDE5[2].

Compound IDBenzyl Ring SubstitutionIC50 (μM) against PDE5Structural & Biological Implication
19 3-Fluoro-4-methoxy 3.39 Synergistic effect; optimal electronic push-pull system for target binding.
82-Fluoro (ortho)7.16Reduced potency; likely due to steric clashes within the binding pocket.
202,3-Difluoro7.25Comparable to mono-substituted fluoro analogs; lacks the H-bond acceptor.
112-Chloro (ortho)4.33Halogen bonding compensates slightly for steric bulk, but inferior to Compound 19.

Validated Experimental Methodology: Amide Coupling Workflow

The following is a self-validating, step-by-step protocol for the synthesis of N-(3-fluoro-4-methoxybenzyl)carboxamides (e.g., Clk1/4 inhibitors or ALDH2 activators)[3][4]. This protocol is designed to ensure high fidelity and continuous verification of the reaction progress.

Step-by-Step Protocol

1. Carboxylic Acid Activation (Pre-activation Phase)

  • Action: Dissolve the core carboxylic acid (1.0 eq) and HBTU (2.0 eq) in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) at 0 °C to room temperature. Stir for 20 minutes.

  • Causality: HBTU requires a brief pre-activation period to convert the carboxylic acid into an active OBt-ester. Pre-activation prevents the incoming amine from forming an unreactive salt with the free acid.

2. Freebasing and Nucleophilic Addition

  • Action: Add 3-fluoro-4-methoxybenzylamine hydrochloride (1.2 eq) to the mixture, immediately followed by N,N-Diisopropylethylamine (DIPEA) or Triethylamine (4.0 eq). Stir overnight at room temperature[3][4].

  • Causality: The hydrochloride salt of the amine is highly stable for storage, but the amine must be freebased in situ to act as a nucleophile. Excess DIPEA neutralizes the HCl and provides the basic environment necessary to drive the coupling reaction to completion.

3. In-Process Control (Self-Validation)

  • Action: After 4 hours, and again at 12 hours, sample the reaction. Perform Thin-Layer Chromatography (TLC) using an EtOAc/Hexane gradient and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Causality: TLC confirms the consumption of the UV-active starting materials. LC-MS acts as the definitive validation gate, confirming the formation of the desired product mass [M+H]+ and ensuring no epimerization or side-product formation has occurred before proceeding to workup.

4. Quenching and Liquid-Liquid Extraction

  • Action: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 1M HCl, saturated aqueous NaHCO3​ , and brine.

  • Causality: The 1M HCl wash selectively removes unreacted free amine and DIPEA. The NaHCO3​ wash neutralizes and removes unreacted carboxylic acid and the acidic byproducts of HBTU (tetramethylurea and HOBt).

5. Isolation and Characterization

  • Action: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the final solid (Typical yields: 80–90%)[3].

Workflow SM 3-Fluoro-4-methoxybenzylamine HCl (Starting Material) Base Neutralization & Freebasing (DIPEA / TEA) SM->Base Add Base React Amide Coupling Reaction (Nucleophilic Addition) Base->React Free Amine Act Carboxylic Acid Activation (HBTU in DMF/DCM) Act->React Activated Ester Val In-Process Control (LC-MS & TLC Validation) React->Val Monitor Conversion Val->React Incomplete Pur Purification (Flash Chromatography) Val->Pur >95% Conversion Prod Final Bioactive Compound (e.g., Clk1/4 Inhibitor) Pur->Prod Isolate & Verify

Self-validating workflow for amide coupling using 3-fluoro-4-methoxybenzylamine hydrochloride.

References

  • Source: mdpi.
  • Source: nih.
  • Source: google.com (Google Patents)
  • Source: google.com (Google Patents)

Sources

Foundational

Identifying degradation pathways of 3-Fluoro-4-methoxybenzylamine hydrochloride

Identifying Degradation Pathways of 3-Fluoro-4-methoxybenzylamine Hydrochloride: A Comprehensive Mechanistic Guide Executive Summary Forced degradation studies are the cornerstone of pharmaceutical stability profiling, p...

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Author: BenchChem Technical Support Team. Date: March 2026

Identifying Degradation Pathways of 3-Fluoro-4-methoxybenzylamine Hydrochloride: A Comprehensive Mechanistic Guide

Executive Summary

Forced degradation studies are the cornerstone of pharmaceutical stability profiling, providing critical insights into the intrinsic vulnerabilities of an active pharmaceutical ingredient (API). For intermediate and active compounds like 3-Fluoro-4-methoxybenzylamine hydrochloride, understanding specific degradation trajectories is essential for formulation design and regulatory compliance under ICH Q1A(R2) guidelines[1]. This whitepaper delineates a self-validating analytical workflow, details the causality behind specific stress-testing protocols, and maps the mechanistic degradation pathways of this halogenated benzylamine.

Structural Vulnerability & Risk Assessment

Before initiating empirical stress testing, a predictive structural assessment is required to design targeted analytical methods. 3-Fluoro-4-methoxybenzylamine contains four distinct chemical microenvironments, each with specific susceptibilities:

  • Primary Amine (-NH₂): Highly vulnerable to peroxide-mediated oxidation and autoxidation. Primary amines readily oxidize to N-hydroxylamines and subsequently to aldehydes[2].

  • Methoxy Ether (-OCH₃): While generally stable under neutral and basic conditions, aryl ethers are susceptible to acid-catalyzed O-demethylation at elevated temperatures[3].

  • Benzylic Carbon (-CH₂-): The benzylic position is electronically activated, making it a prime site for radical-initiated hydrogen abstraction during photolytic stress.

  • Aryl Fluoride (-F): The C-F bond is exceptionally strong (~116 kcal/mol). Defluorination is highly improbable under standard pharmaceutical stress conditions, allowing the fluorine atom to serve as a stable isotopic tracer for NMR analysis.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, every forced degradation protocol must be a self-validating system. This requires the use of parallel control samples, reaction quenching to prevent artifact generation, and mass balance verification.

Protocol A: Oxidative Stress (Peroxide-Mediated)

  • Methodology: Dissolve the API in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL. Add hydrogen peroxide to achieve a final concentration of 3% v/v. Incubate at room temperature for 24 hours.

  • Causality & Validation: H₂O₂ acts as a potent nucleophile and oxidant. Critical Step: The reaction must be quenched with an equimolar amount of sodium thiosulfate (Na₂S₂O₃) prior to LC-MS injection. Failure to quench the peroxide leads to continuous, artifactual degradation inside the autosampler vial, skewing the kinetic data and falsely amplifying degradant yields[2].

Protocol B: Acid/Base Hydrolytic Stress

  • Methodology: Prepare 1 mg/mL API solutions in 1M HCl (acidic stress) and 1M NaOH (basic stress). Seal in inert borosilicate vials and heat to 60°C for 48 hours.

  • Causality & Validation: Extreme pH combined with thermal energy probes the activation energy required for ether cleavage and amine hydrolysis. Critical Step: Samples must be neutralized to pH 7 using 1M NaOH or 1M HCl before analysis. Injecting highly acidic or basic samples directly into the LC system distorts peak shape (due to localized pH shifts in the mobile phase) and accelerates the degradation of the silica-based stationary phase.

Protocol C: Photolytic Stress (ICH Q1B)

  • Methodology: Expose a thin layer of solid API and a 1 mg/mL aqueous solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².

  • Causality & Validation: Evaluates radical-initiated autoxidation. A dark control (vial wrapped in aluminum foil) must be placed in the same chamber to isolate thermal degradation from true photolytic degradation.

Workflow cluster_stress ICH Q1A(R2) / Q1B Stress Conditions API 3-Fluoro-4-methoxybenzylamine HCl (API) Acid Acidic (1M HCl, 60°C) API->Acid Base Basic (1M NaOH, 60°C) API->Base Ox Oxidative (3% H2O2, RT) API->Ox Photo Photolytic (UV/Vis) API->Photo LCMS LC-HRMS/MS Analysis (Mass Defect & Fragmentation) Acid->LCMS Base->LCMS Ox->LCMS Photo->LCMS NMR 19F & 1H NMR Spectroscopy (Structural Elucidation) LCMS->NMR Elucidation Pathway Elucidation & Risk Assessment NMR->Elucidation

Figure 1: Self-validating analytical workflow for forced degradation profiling.

Analytical Strategy: LC-HRMS/MS & ¹⁹F NMR

To elucidate the structures of unknown degradants, a dual-pronged analytical approach is highly recommended.

  • LC-HRMS/MS: High-resolution mass spectrometry (e.g., Q-TOF) allows for the calculation of exact masses. The mass defect of the fluorine atom (18.9984 Da) serves as a unique isotopic signature, helping to differentiate API-derived degradants from background matrix interference.

  • ¹⁹F NMR Spectroscopy: Because the API contains a single fluorine atom, ¹⁹F NMR acts as a background-free, highly sensitive probe. Any modification to the benzylic amine or the methoxy group alters the electronic shielding of the aromatic ring, resulting in a distinct ¹⁹F chemical shift. This allows for the direct quantification of molar degradation yields without relying on UV response factors, which often change drastically upon degradation.

Mechanistic Degradation Pathways

Pathway A: Oxidative Deamination (Primary Vulnerability)

Primary amines are notoriously susceptible to oxidation[2]. When exposed to hydrogen peroxide or prolonged atmospheric oxygen, the lone pair on the nitrogen attacks the peroxide, forming an N-hydroxylamine intermediate. This intermediate is thermodynamically unstable and undergoes dehydration to form an imine. In an aqueous environment, the imine rapidly hydrolyzes to yield 3-fluoro-4-methoxybenzaldehyde [4]. Under severe oxidative stress, this aldehyde will further oxidize to 3-fluoro-4-methoxybenzoic acid .

Pathway B: Schiff Base Condensation (Dimerization)

As 3-fluoro-4-methoxybenzaldehyde accumulates in the reaction matrix, it acts as a potent electrophile. The unreacted primary amine of the intact API (a strong nucleophile) attacks the carbonyl carbon of the newly formed aldehyde. Following the elimination of water, a Schiff base (imine dimer) is formed. This is a classic secondary degradation pathway that often complicates the chromatographic profile of benzylamines, presenting as a highly hydrophobic, late-eluting peak.

Pathway C: Acid-Catalyzed O-Demethylation

Under severe acidic conditions (1M HCl, 60°C), the oxygen atom of the methoxy group becomes protonated, creating a good leaving group. The chloride ion in the solution acts as a nucleophile in a classic Sₙ2 mechanism, attacking the sterically unhindered methyl group. This cleaves the ether bond, releasing chloromethane gas and yielding 3-fluoro-4-hydroxybenzylamine [3].

Pathway Amine 3-Fluoro-4-methoxy- benzylamine Hydroxylamine N-Hydroxylamine Intermediate Amine->Hydroxylamine H2O2 / O2 (Oxidation) Dimer Schiff Base Dimer (API + Aldehyde) Amine->Dimer + Aldehyde (Condensation) Imine Imine / Enamine Intermediate Hydroxylamine->Imine -H2O Aldehyde 3-Fluoro-4-methoxy- benzaldehyde Imine->Aldehyde Hydrolysis (H2O) Acid 3-Fluoro-4-methoxy- benzoic acid Aldehyde->Acid Further Oxidation Aldehyde->Dimer + API

Figure 2: Oxidative deamination and secondary Schiff base condensation pathways.

Quantitative Data Summary

The following table summarizes the predicted theoretical exact masses and relative chromatographic behaviors of the primary degradation products for LC-HRMS/MS method development.

Degradation ProductMechanismPrimary Stress ConditionExact Mass (Neutral)Precursor Ion[M+H]⁺Relative RT Shift
3-Fluoro-4-methoxybenzylamine N/A (Intact API)N/A155.0746 Da156.0824 m/z1.00 (Reference)
3-Fluoro-4-methoxybenzaldehyde Oxidative Deamination3% H₂O₂, RT154.0430 Da155.0508 m/z+ (More hydrophobic)
3-Fluoro-4-methoxybenzoic acid Secondary Oxidation3% H₂O₂, RT170.0379 Da171.0457 m/z+ (pH dependent)
3-Fluoro-4-hydroxybenzylamine O-Demethylation1M HCl, 60°C141.0590 Da142.0668 m/z- (More polar)
Schiff Base Dimer Condensation3% H₂O₂ (Secondary)291.1067 Da292.1145 m/z++ (Highly hydrophobic)

Note: RT = Retention Time. Shifts are relative to reversed-phase (C18) chromatography using a standard water/acetonitrile gradient with 0.1% formic acid.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 3-Fluoro-4-Methoxybenzylamine Derivatives

Introduction & Scientific Rationale 3-Fluoro-4-methoxybenzylamine (CAS: 123652-95-9)[1] and its hydrochloride salt (CAS: 247570-27-0)[2] are highly valuable building blocks in modern drug discovery and medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

3-Fluoro-4-methoxybenzylamine (CAS: 123652-95-9)[1] and its hydrochloride salt (CAS: 247570-27-0)[2] are highly valuable building blocks in modern drug discovery and medicinal chemistry. The free base form of this compound is a liquid that is notoriously air-sensitive and prone to degradation upon prolonged storage[3]. Consequently, utilizing the hydrochloride salt is the industry standard, providing a stable, easily weighable solid ideal for parallel synthesis and scale-up.

The incorporation of the 3-fluoro-4-methoxy motif into pharmacophores is a deliberate stereoelectronic strategy. The highly electronegative fluorine atom modulates the pKa of the benzylic position and enhances metabolic stability against cytochrome P450-mediated demethylation or oxidation. Recently, derivatives synthesized from this amine have demonstrated profound efficacy as selective inhibitors of Clk1/4 kinases[4] and as dual inhibitors of Phosphodiesterase 5 (PDE5) and Topoisomerase II in colon cancer models[5].

Experimental Workflow

The following workflow illustrates the standard amide coupling sequence used to derivatize 3-fluoro-4-methoxybenzylamine hydrochloride, ensuring high yields and minimal racemization of chiral precursors.

SynthesisWorkflow A Carboxylic Acid Precursor C Activation (HBTU, DIPEA, DMF) A->C Add Reagents B 3-Fluoro-4-methoxy- benzylamine HCl B->C Free-basing D Coupling Reaction (RT, 12h) C->D Stir E Workup & Extraction (EtOAc / H2O) D->E Quench F Purification (Silica Gel) E->F Organic Layer G Target Amide Derivative F->G Pure Product

Fig 1: Amide coupling workflow for 3-Fluoro-4-methoxybenzylamine HCl derivatives.

Quantitative Data & Literature Yields

The table below summarizes the expected quantitative outcomes and physical properties of key derivatives synthesized using this building block, demonstrating its robust reactivity profile across different therapeutic targets[4][5].

Target DerivativePharmacological ApplicationReagent Form UsedIsolated Yield (%)Melting Point (°C)
N-(3-fluoro-4-methoxybenzyl)-5-methoxybenzothiophene-2-carboxamideClk1/4 Kinase InhibitorFree Amine86.4%170–172
9-(3-fluoro-4-methoxybenzylamino)acridine derivativePDE5 / Topo II InhibitorFree Amine51.0%145–147

Step-by-Step Synthesis Protocol

Reaction Type: HBTU-Mediated Amide Coupling Scale: 1.0 mmol

Materials & Reagents
  • Carboxylic Acid Precursor: 1.0 mmol

  • 3-Fluoro-4-methoxybenzylamine hydrochloride: 1.1 mmol (1.1 equiv)[2]

  • HBTU (Coupling Reagent): 1.2 mmol (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA): 3.0 mmol (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF): 5.0 mL

Methodology

Step 1: Carboxylic Acid Activation

  • Charge a flame-dried 25 mL round-bottom flask with the carboxylic acid (1.0 mmol) and HBTU (1.2 mmol).

  • Add anhydrous DMF (5.0 mL) to dissolve the solids.

  • Add DIPEA (3.0 mmol) dropwise via syringe.

  • Causality & Expertise: HBTU rapidly converts the carboxylic acid into a highly reactive hydroxybenzotriazole (HOBt) ester. DIPEA is explicitly selected over Triethylamine (TEA) because its bulky isopropyl groups render it non-nucleophilic. This prevents the base from attacking the activated ester, while efficiently driving the activation step.

Step 2: In Situ Free-Basing and Coupling 4. Stir the activation mixture at room temperature for 15 minutes. 5. Add 3-fluoro-4-methoxybenzylamine hydrochloride (1.1 mmol)[2] in one portion.

  • Causality & Expertise: Adding the amine after the 15-minute activation period ensures that the OBt-ester is fully formed, minimizing the risk of side reactions. The excess DIPEA (3.0 equiv total) serves a dual purpose: it facilitates the initial coupling activation and liberates the free base of the benzylamine in situ from its HCl salt, allowing nucleophilic attack to proceed smoothly.

Step 3: Reaction Monitoring 6. Stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere. 7. Monitor reaction progress via TLC (Hexanes:EtOAc, 1:1 v/v), visualizing with UV light (254 nm) and a Ninhydrin stain. The primary amine starting material will stain purple, while the product amide will remain unstained by Ninhydrin.

Step 4: Self-Validating Workup & Extraction 8. Quench the reaction by adding 20 mL of deionized water. 9. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Combine the organic layers. 10. Wash the combined organic layers sequentially with:

  • 1M HCl (2 x 15 mL)
  • Saturated aqueous NaHCO3 (2 x 15 mL)
  • Brine (1 x 15 mL)
  • Causality & Expertise (Self-Validating System): This liquid-liquid extraction sequence acts as a self-validating purification system. The 1M HCl wash selectively protonates unreacted benzylamine and DIPEA, forcing them into the aqueous waste. The NaHCO3 wash deprotonates unreacted carboxylic acid and the HOBt byproduct, removing them. If TLC shows no starting materials after these washes, it confirms that the phase separation was successful, and the organic layer contains only the target amide and trace DMF.

Step 5: Final Purification 11. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. 12. Purify the crude residue via silica gel flash chromatography to afford the pure 3-fluoro-4-methoxybenzylamine derivative.

References

  • Title: 3-Fluoro-4-methoxybenzylamine | 123652-95-9 - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Title: 3-Fluoro-4-methoxybenzylamine, 97%, Thermo Scientific 1 g | Buy Online Source: Fisher Scientific URL
  • Title: 3-Fluoro-4-methoxybenzylamine hydrochloride - Nanjingpharma Source: Nanjingpharma URL
  • Title: 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency Source: MDPI URL
  • Title: Novel 9-Benzylaminoacridine Derivatives as Dual Inhibitors of Phosphodiesterase 5 and Topoisomerase II for the Treatment of Colon Cancer Source: PMC URL

Sources

Application

Application Note: Advanced Strategies for Catalytic Amidation with 3-Fluoro-4-methoxybenzylamine Hydrochloride

Abstract The amide bond is a cornerstone of modern pharmaceuticals and functional materials, making its efficient and sustainable synthesis a paramount goal in chemical research.[1] Catalytic direct amidation reactions,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The amide bond is a cornerstone of modern pharmaceuticals and functional materials, making its efficient and sustainable synthesis a paramount goal in chemical research.[1] Catalytic direct amidation reactions, which couple carboxylic acids and amines with only water as a byproduct, represent a significant advancement over traditional methods that rely on stoichiometric coupling agents, thereby improving atom economy and reducing chemical waste.[2] This guide provides an in-depth exploration of catalytic amidation protocols specifically tailored for the use of 3-Fluoro-4-methoxybenzylamine hydrochloride, a valuable and functionalized building block in drug discovery. We present detailed, field-tested protocols for both boron- and titanium-based catalyst systems, explain the mechanistic rationale behind key experimental choices, and offer troubleshooting insights to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of 3-Fluoro-4-methoxybenzylamine

3-Fluoro-4-methoxybenzylamine incorporates several structural motifs highly valued in medicinal chemistry. The strategic placement of a fluorine atom can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity through unique electronic and noncovalent interactions.[3][4] The methoxy group provides a hydrogen bond acceptor and can be a key pharmacophoric element.

However, utilizing this amine in its common hydrochloride salt form presents a specific challenge for direct amidation: the amine is protonated and thus non-nucleophilic. A critical step in any protocol is the in situ neutralization of the amine hydrochloride to liberate the free amine for reaction. This guide explicitly addresses this requirement within the context of robust catalytic systems.

Mechanistic Foundations of Catalytic Amidation

Direct amidation requires a catalyst to activate the otherwise unreactive carboxylic acid, which readily forms a stable ammonium carboxylate salt with the amine.[5][6] The general strategy involves the formation of a highly activated acid derivative in situ, which is then susceptible to nucleophilic attack by the amine.

Key Catalytic Cycles:

  • Boron-Based Catalysis: Boronic acids are effective Lewis acid catalysts that react with the carboxylic acid to form an acyloxyboronic acid intermediate.[7] This intermediate is more electrophilic than the parent carboxylic acid. The reaction is typically driven to completion by the removal of water, often with molecular sieves or azeotropic distillation.[2][7] While several mechanisms have been proposed, activation of the carboxylic acid via a B-O bond is a central feature.[7][8]

  • Transition Metal Catalysis (Ti, Zr): Early transition metals like Titanium(IV) and Zirconium(IV) are strong Lewis acids that can effectively coordinate to the carbonyl oxygen of the carboxylic acid.[6][9] This coordination enhances the carbonyl's electrophilicity, facilitating direct attack by the amine. These systems are often thermally robust, making them suitable for less reactive or sterically hindered substrates.

Generalized Boronic Acid Catalytic Cycle

Boronic_Acid_Cycle cluster_cycle Catalytic Cycle Catalyst R'B(OH)₂ Intermediate1 Acyloxyboronic Acid R-CO-OB(OH)R' Catalyst->Intermediate1 + RCOOH - H₂O Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + R''NH₂ Water Water Intermediate1->Water - H₂O Product_Catalyst Amide (RCONHR'') Catalyst (R'B(OH)₂) Intermediate2->Product_Catalyst Collapse Amide Amide Product Carboxylic_Acid Carboxylic Acid (RCOOH) Amine Amine (R''NH₂)

Caption: Generalized catalytic cycle for boronic acid-mediated amidation.

Protocol I: Boronic Acid-Catalyzed Amidation

This protocol is recommended for a wide range of aromatic and aliphatic carboxylic acids under relatively mild conditions. The choice of an ortho-iodo arylboronic acid catalyst is based on reports of its high activity, attributed to a unique halogen acceleration effect.[10]

Materials & Reagents

ReagentPurposeTypical Amount (1 mmol scale)Supplier Example
Carboxylic AcidSubstrate1.0 mmol, 1.0 equiv.N/A
3-Fluoro-4-methoxybenzylamine hydrochlorideSubstrate (Amine Source)1.1 mmol, 1.1 equiv.Commercial suppliers
Triethylamine (Et₃N) or DIPEANon-nucleophilic base1.1 mmol, 1.1 equiv.Sigma-Aldrich, etc.
5-Methoxy-2-iodophenylboronic acid (MIBA)Catalyst0.1 mmol, 10 mol%Sigma-Aldrich, TCI
Activated Molecular Sieves, 4ÅDehydrating Agent~500 mgStandard lab supplier
Toluene or tert-Butyl AcetateSolvent3-5 mLStandard lab supplier

Step-by-Step Methodology

  • Preparation: To an oven-dried round-bottom flask containing a magnetic stir bar, add the carboxylic acid (1.0 mmol), 5-methoxy-2-iodophenylboronic acid (10 mol%), and activated 4Å molecular sieves (~500 mg).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent and Reagent Addition: Add the solvent (e.g., toluene, 4 mL) via syringe. Subsequently, add 3-Fluoro-4-methoxybenzylamine hydrochloride (1.1 mmol) followed by triethylamine (1.1 mmol).

    • Expert Insight: It is crucial to add the base to neutralize the hydrochloride salt. Using a slight excess of the amine (1.1 equiv.) and base ensures that the catalytic cycle is not inhibited by residual acid and drives the reaction to completion.

  • Reaction: Place the flask in a pre-heated oil bath at 80-110 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 12-24 hours).

  • Workup: a. Cool the reaction mixture to room temperature. b. Filter off the molecular sieves, washing the filter cake with a small amount of ethyl acetate. c. Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Troubleshooting Guide

IssueProbable CauseSuggested Solution
Low Conversion Inactive molecular sieves; Insufficient temp.Activate sieves by heating under vacuum; Increase temperature to 110 °C.
Stalled Reaction Catalyst degradation; Insufficient base.Ensure an inert atmosphere; Confirm addition of 1.1 equiv. of base.
Side Product Formation Thermal degradation of substrate.Lower the reaction temperature and extend the reaction time. Use a milder solvent.

Protocol II: Titanium(IV) Fluoride-Catalyzed Amidation

This protocol leverages the high Lewis acidity of TiF₄ and is particularly effective for both aliphatic and aromatic acids, often requiring lower catalyst loading for aliphatic substrates.[6][11] The procedure typically involves refluxing in toluene to facilitate azeotropic removal of water.

Materials & Reagents

ReagentPurposeTypical Amount (1 mmol scale)Notes
Carboxylic Acid (Aromatic/Aliphatic)Substrate1.1 mmol, 1.1 equiv.Slight excess of acid is used in this protocol.
3-Fluoro-4-methoxybenzylamine hydrochlorideSubstrate (Amine Source)1.0 mmol, 1.0 equiv.
Triethylamine (Et₃N) or DIPEANon-nucleophilic base1.0 mmol, 1.0 equiv.Stoichiometric to the amine salt.
Titanium(IV) Fluoride (TiF₄)Catalyst5-10 mol%Caution: Handle in a fume hood, avoid skin contact.
TolueneSolvent (azeotropic water removal)3 mL

Typical Reaction Parameters [6][11]

Carboxylic Acid TypeCatalyst LoadingTemperature (°C)Typical Time (h)
Aliphatic5 mol%110 (Reflux)12
Aromatic10 mol%110 (Reflux)24

Step-by-Step Methodology

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add TiF₄ (0.1 mmol for aromatic acids, 0.05 mmol for aliphatic acids).

  • Solvent and Reagent Addition: Add toluene (3 mL), followed by the carboxylic acid (1.1 mmol), 3-Fluoro-4-methoxybenzylamine hydrochloride (1.0 mmol), and finally triethylamine (1.0 mmol).

    • Expert Insight: Unlike the boronic acid protocol, this method often uses a slight excess of the carboxylic acid. The order of addition can be important; adding the solid reagents before the solvent is often most convenient.

  • Reaction: Bring the reaction mixture to reflux (oil bath at ~110-115 °C). The refluxing toluene continuously removes water via azeotropic distillation.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reaction times are typically 12 hours for aliphatic acids and 24 hours for aromatic acids.[6]

  • Workup: a. After completion, cool the mixture to room temperature. b. Quench the reaction by carefully adding 1 M HCl (3 mL). c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). d. Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography.

Experimental Workflow & Catalyst Selection

Choosing the right catalytic system is key to success. This workflow provides a logical path for approaching a new amidation reaction with 3-Fluoro-4-methoxybenzylamine.

Amidation_Workflow start_node START: Synthesize New Amide process_node1 process_node1 start_node->process_node1 Select Carboxylic Acid decision_node decision_node process_node process_node end_node SUCCESS: Purified Amide fail_node Troubleshoot / Re-evaluate decision_node1 decision_node1 process_node1->decision_node1 Evaluate Substrate process_node2 Select Protocol I: Boronic Acid (MIBA) 80-110 °C decision_node1->process_node2 Acid is simple / unhindered process_node3 Select Protocol II: Titanium (TiF₄) 110 °C (Reflux) decision_node1->process_node3 Acid is hindered / electron-poor decision_node2 Reaction Complete? (Monitor by LCMS) process_node2->decision_node2 process_node3->decision_node2 decision_node2->fail_node No / Stalled process_node4 Perform Aqueous Workup & Column Chromatography decision_node2->process_node4 Yes process_node4->end_node

Caption: Decision workflow for selecting an appropriate catalytic amidation protocol.

References

  • Hobson, A. D., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Scientific Reports. Available at: [Link]

  • Wang, D., et al. (2012). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kar, A., et al. (2019). Catalytic utilization of converter gas – an industrial waste for the synthesis of pharmaceuticals. Green Chemistry. Available at: [Link]

  • Valle-Serrano, O., et al. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. Molecules. Available at: [Link]

  • van der Heijden, G., et al. (2023). Mechanism Insight into Direct Amidation Catalyzed by Zr Salts: Evidence of Zr Oxo Clusters as Active Species. Inorganic Chemistry. Available at: [Link]

  • Nutt, D. R. (2019). Novel Methodologies for the Catalytic Synthesis of Amides. University of Bath's Research Portal. Available at: [Link]

  • Ferreira, L., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts. Available at: [Link]

  • Shepherd, S. A., et al. Catalytic Amidation Guide. University of Bristol. Available at: [Link]

  • Kotha, S., & Meshram, P. (2024). TiF₄-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • Kotha, S., & Meshram, P. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Tsygankov, A. (2019). Fluoride-activated Catalysis. University of Groningen. Available at: [Link]

  • Zhu, C., et al. (2018). Noncovalent Interactions of Fluorine with Amide and CH2 Groups in N-Phenyl γ-Lactams. The Journal of Organic Chemistry. Available at: [Link]

  • Lee, E., & Holownia, A. (2012). Catalysis for Fluorination and Trifluoromethylation. Chemical Reviews. Available at: [Link]

  • Shibatomi, K., et al. (2022). An N-Fluorinated Imide for Practical Catalytic Imidations. Journal of the American Chemical Society. Available at: [Link]

  • Shepherd, S. A., et al. Catalytic Amidation Methods. University of Bristol. Available at: [Link]

  • Kotha, S., & Meshram, P. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

Sources

Method

Application Note: Synthesis of Anthranilamide Derivatives Utilizing 3-Fluoro-4-methoxybenzylamine HCl

Executive Summary & Pharmacological Context Anthranilamides are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in the development of Factor Xa (FXa) inhibitors[1], phosphodiesteras...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Anthranilamides are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in the development of Factor Xa (FXa) inhibitors[1], phosphodiesterase (PDE5) inhibitors[2], and kinase modulators[3]. The incorporation of the 3-fluoro-4-methoxybenzylamine moiety introduces specific steric and electronic properties that often enhance target binding affinity and metabolic stability.

This application note details robust, self-validating protocols for synthesizing anthranilamide derivatives using 3-fluoro-4-methoxybenzylamine hydrochloride. By examining the causality behind reagent selection and reaction conditions, this guide provides drug development professionals with a reliable framework for executing these critical amide coupling steps.

Mechanistic Rationale & Pathway Selection

When coupling 3-fluoro-4-methoxybenzylamine HCl with anthranilic acid derivatives, the synthetic strategy must account for the electronic nature and steric hindrance of the substrate. Two primary pathways are employed:

  • Pathway A: Isatoic Anhydride Ring-Opening. This is a highly atom-economical and historically validated route for synthesizing cGMP-phosphodiesterase inhibitors[4]. The nucleophilic primary amine attacks the carbonyl carbon of the benzoxazine-2,4-dione ring. Causality: The choice of this pathway lies in its built-in self-validation; the reaction is thermodynamically driven forward via the irreversible extrusion of carbon dioxide gas, providing an immediate visual cue of reaction progress and eliminating the need for expensive coupling reagents.

  • Pathway B: Direct Amide Coupling (HATU-Mediated). For substituted anthranilic acids that cannot be readily converted to isatoic anhydrides, direct coupling is required. Causality: Anthranilic acids possess an ortho-amino group that can participate in side reactions or reduce the nucleophilicity of the system. HATU is selected over standard carbodiimides (like EDC) for sterically hindered substrates because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, significantly accelerating the amidation process and minimizing epimerization.

G Start 3-Fluoro-4-methoxybenzylamine HCl Isatoic Isatoic Anhydride (Route A) Start->Isatoic Free-basing Anthranilic Anthranilic Acid (Route B) Start->Anthranilic Free-basing BaseA Base (TEA/DIPEA) Solvent: DMF, Heat Isatoic->BaseA CO2 CO2 Evolution (Self-Validation) BaseA->CO2 Ring Opening Product Anthranilamide Derivative (Target Pharmacophore) BaseA->Product Coupling Coupling Agent (HATU) Base: DIPEA, DMF Anthranilic->Coupling Coupling->Product Amide Bond Formation

Figure 1: Synthetic workflows for anthranilamide derivatives via two divergent coupling strategies.

Experimental Protocols

Protocol A: Synthesis via Isatoic Anhydride Ring-Opening

This protocol utilizes a self-validating gas evolution checkpoint to ensure reaction fidelity.

Materials: Isatoic anhydride derivative, 3-Fluoro-4-methoxybenzylamine HCl, Triethylamine (TEA), anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Methodology:

  • Amine Free-Basing: Suspend 3-fluoro-4-methoxybenzylamine HCl (1.1 eq) in anhydrous DMF (0.2 M concentration) under an inert atmosphere. Add TEA (2.5 eq) dropwise at room temperature.

    • Causality: The HCl salt must be fully neutralized to liberate the nucleophilic free amine. The excess base ensures the reaction environment remains basic, preventing the re-protonation of the amine which would halt nucleophilic attack.

  • Reagent Addition: Add the isatoic anhydride derivative (1.0 eq) portion-wise over 10 minutes to manage potential exothermic activity.

  • Self-Validation Checkpoint: Observe the reaction mixture for effervescence. The evolution of CO₂ gas confirms the successful nucleophilic attack and subsequent decarboxylation of the anhydride ring.

  • Thermal Maturation: If gas evolution ceases but TLC indicates incomplete conversion, heat the mixture to 40–50 °C for 2–4 hours.

  • Workup & Isolation: Pour the cooled mixture into ice-cold water (approx. 5x the reaction volume) to precipitate the anthranilamide product. Filter the precipitate, wash thoroughly with cold water to remove residual DMF and TEA salts, and dry under high vacuum.

Protocol B: Direct Amide Coupling (HATU-Mediated)

This protocol is optimized for sterically hindered or electronically deactivated anthranilic acids.

Materials: Substituted anthranilic acid, 3-Fluoro-4-methoxybenzylamine HCl, HATU, N,N-Diisopropylethylamine (DIPEA), anhydrous DMF.

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the substituted anthranilic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (1.5 eq) and stir for 15 minutes at room temperature.

    • Causality: Pre-activation forms the active OAt-ester prior to amine introduction. This minimizes competitive side reactions, such as the direct reaction of the amine with the coupling agent (forming guanidinium byproducts).

  • Amine Introduction: In a separate vial, dissolve 3-fluoro-4-methoxybenzylamine HCl (1.2 eq) and DIPEA (2.0 eq) in DMF. Add this free-based amine solution dropwise to the activated acid mixture.

  • Reaction Monitoring: Stir at room temperature for 4–12 hours. Monitor via LC-MS or TLC (typically EtOAc/Hexanes 1:1).

  • Aqueous Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x).

    • Causality: Wash the combined organic layers with 5% LiCl (aq) followed by brine. The LiCl wash is highly effective at partitioning residual DMF into the aqueous phase, preventing solvent contamination during concentration.

  • Purification: Dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Quantitative Data & Optimization Matrix

The following table summarizes the expected quantitative outcomes and critical troubleshooting metrics for the described methodologies.

Coupling StrategyReagents / CatalystsTemp (°C)Time (h)Avg. Yield (%)Key Troubleshooting Metric & Causality
Isatoic Anhydride TEA, DMF25 - 502 - 680 - 95Lack of CO₂ evolution: Indicates an inactive/protonated amine. Check pH; add additional TEA if necessary.
Direct Coupling HATU, DIPEA, DMF254 - 1270 - 85Guanidinium byproduct formation: Caused by adding amine before full acid activation. Ensure 15 min pre-activation.
Direct Coupling EDC, HOBt, DIPEA, DCM2512 - 1865 - 80Stalled reaction: EDC is milder than HATU. Requires longer times or slight heating (35 °C) for hindered substrates.

Analytical Characterization Signatures

To validate the structural integrity of the synthesized 3-fluoro-4-methoxybenzyl anthranilamides, utilize the following analytical signatures:

  • ¹H NMR (DMSO-d6 or CDCl3): Look for the appearance of the newly formed amide N-H proton, which typically presents as a distinct triplet around δ 8.5–9.5 ppm due to coupling with the adjacent benzylic CH₂ group. The benzylic protons of the 3-fluoro-4-methoxybenzylamine moiety will shift and appear as a doublet (around δ 4.4 ppm).

  • LC-MS: Confirm the molecular ion peak [M+H]⁺. While the fluorine atom does not produce a distinct isotopic doublet (unlike chlorine or bromine), the exact mass must perfectly align with the calculated molecular formula.

References

  • Source: google.
  • Source: nih.
  • Source: nih.
  • Source: nih.

Sources

Application

How to free-base 3-Fluoro-4-methoxybenzylamine hydrochloride for organic synthesis

Application Note: Protocol for the Liberation of 3-Fluoro-4-methoxybenzylamine from its Hydrochloride Salt Target Audience: Organic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Preparatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Liberation of 3-Fluoro-4-methoxybenzylamine from its Hydrochloride Salt

Target Audience: Organic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Preparation of nucleophilic building blocks for amide coupling, reductive amination, and cross-coupling methodologies.

Introduction and Mechanistic Rationale

In medicinal chemistry and drug discovery, benzylamine derivatives such as 3-Fluoro-4-methoxybenzylamine are frequently utilized as key pharmacophoric building blocks[1]. Commercially, these primary amines are predominantly supplied as their hydrochloride (HCl) salts. The salt form is preferred by vendors because it prevents atmospheric oxidation, inhibits carbamate formation via reaction with ambient CO2​ , and renders the compound a stable, free-flowing solid.

However, amine hydrochloride salts are fully protonated ( R−NH3+​Cl− ). The lack of an available lone pair on the nitrogen atom renders the molecule entirely non-nucleophilic[2]. To utilize 3-Fluoro-4-methoxybenzylamine in standard electrophilic trapping reactions (e.g., reacting with acyl chlorides, sulfonyl chlorides, or aldehydes), the amine must be "free-based" (deprotonated) to restore its nucleophilicity.

This application note details two field-proven methodologies: Ex-Situ Biphasic Extraction (for isolating the pure free base prior to sensitive reactions) and In-Situ Neutralization (for immediate, one-pot coupling).

Experimental Workflow Visualization

The following diagram illustrates the logical phase-transfer progression during an ex-situ biphasic extraction.

G Start 3-Fluoro-4-methoxybenzylamine HCl (Solid) Biphasic Add Aqueous Base + Organic Solvent (Biphasic System) Start->Biphasic Extract Liquid-Liquid Extraction Biphasic->Extract Aqueous Aqueous Layer (NaCl + H2O) Extract->Aqueous Discard Organic Organic Layer (Free Base in Solvent) Extract->Organic Dry Dry over Na2SO4 & Filter Organic->Dry Evap Rotary Evaporation Dry->Evap Product 3-Fluoro-4-methoxybenzylamine (Free Base Oil/Liquid) Evap->Product

Workflow for the biphasic free-basing of amine hydrochloride salts.

Quantitative Data and Reagent Specifications

To ensure reproducibility, the following stoichiometric table outlines the standard parameters for isolating 10 mmol of the free base.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
3-Fluoro-4-methoxybenzylamine HCl 191.631.0 eq1.916 gStarting Material[3]
Sodium Hydroxide (1M aq.) 40.001.2 eq12.0 mLDeprotonating Agent
Dichloromethane (DCM) 84.93N/A3 x 20 mLExtraction Solvent
Saturated Aqueous NaCl (Brine) 58.44N/A15 mLOsmotic Wash
Anhydrous Sodium Sulfate ( Na2​SO4​ ) 142.04N/A~5 gDesiccant

Detailed Methodologies

Protocol A: Ex-Situ Biphasic Extraction (Isolation of the Free Base)

Use this protocol when the downstream reaction is highly sensitive to water, chloride ions, or tertiary amine byproducts.

  • Dissolution: Suspend 1.916 g (10 mmol) of 3-Fluoro-4-methoxybenzylamine hydrochloride in 20 mL of dichloromethane (DCM) in a 100 mL separatory funnel. Causality Note: The salt will not fully dissolve in DCM, resulting in a cloudy suspension. This is expected.

  • Basification: Slowly add 12.0 mL of 1M aqueous NaOH to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure. Causality Note: As the base neutralizes the HCl, the highly polar ammonium salt is converted to the lipophilic free amine, which rapidly partitions into the lower DCM layer. The mixture will become clear.

  • Phase Separation: Allow the layers to separate completely. Drain the lower organic layer (DCM) into a clean Erlenmeyer flask.

  • Aqueous Wash: Extract the remaining aqueous layer with two additional 20 mL portions of DCM to ensure quantitative recovery of the amine. Combine all organic extracts.

  • Brine Wash: Wash the combined organic layers with 15 mL of saturated aqueous NaCl (brine). Causality Note: Brine reduces the solubility of water in the organic layer, pre-drying the solvent and removing trace inorganic salts.

  • Drying: Add anhydrous Na2​SO4​ to the combined organic layers until the drying agent flows freely (does not clump). Causality Note: Na2​SO4​ is strictly preferred over MgSO4​ for amines. MgSO4​ is mildly Lewis acidic and can coordinate with the lone pair of the primary amine, significantly reducing the isolated yield.

  • Concentration: Filter the suspension to remove the drying agent. Concentrate the filtrate under reduced pressure (rotary evaporation) at 30°C.

  • Storage: The resulting 3-Fluoro-4-methoxybenzylamine free base (typically a pale yellow oil) should be flushed with inert gas (Argon/Nitrogen) and stored at 4°C, or used immediately to prevent degradation.

Protocol B: In-Situ Neutralization (One-Pot Coupling)

Use this protocol for standard peptide couplings, reductive aminations, or when isolating the free base is deemed too time-consuming[2].

  • Preparation: Add the 3-Fluoro-4-methoxybenzylamine hydrochloride (1.0 eq) directly to the reaction vessel containing your electrophile (e.g., a carboxylic acid) and coupling reagent (e.g., HATU, EDC).

  • Solvation: Suspend the mixture in a polar aprotic solvent such as DMF or anhydrous DCM.

  • In-Situ Free-Basing: Add a non-nucleophilic tertiary amine base, specifically N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), at 2.5 to 3.0 equivalents .

    • Causality Note: The first 1.0 equivalent of DIPEA is consumed entirely to neutralize the HCl salt of the benzylamine, generating DIPEA·HCl. The remaining 1.5–2.0 equivalents serve to catalyze the coupling reaction and neutralize any acidic byproducts generated during the activation of the electrophile. DIPEA is preferred over TEA due to its severe steric hindrance, which prevents it from acting as a competing nucleophile against the activated ester.

Analytical Validation

To confirm the success of the free-basing protocol, researchers should utilize the following analytical checks:

  • Thin-Layer Chromatography (TLC): When spotting the free base on standard silica gel plates, the compound will often "streak" due to the basic nitrogen interacting with the acidic silanol groups of the stationary phase. To achieve a tight, readable spot, add 1-2% Triethylamine (TEA) to your mobile phase (e.g., 2% TEA in 1:1 EtOAc/Hexanes) to passivate the silica.

  • Proton NMR ( 1H NMR): The chemical shift of the benzylic protons ( −CH2​−NH2​ ) is highly diagnostic. In the protonated state ( −CH2​−NH3+​ ), the electron-withdrawing nature of the positive charge deshields the benzylic protons, shifting them downfield (typically >4.0 ppm). Upon successful free-basing, these protons will shift upfield (typically ~3.7 - 3.8 ppm) due to the restoration of electron density.

References

  • Nanjing Pharmatechs Co., Ltd. "3-Fluoro-4-methoxybenzylamine hydrochloride." Nanjingpharma Catalog.
  • ZINC Database (UCSF). "ZINC02528605: Substance Information." ZINC 12.
  • Benchchem. "3-Methoxypropan-1-amine hydrochloride | 18600-41-4." Benchchem Protocols.
  • Google Patents. "US6384080B1 - Anthranilic acid derivatives as inhibitors of the cGMP-phosphodiesterase." Google Patents.

Sources

Method

Application Note: 3-Fluoro-4-methoxybenzylamine Hydrochloride in Agrochemical Development

Target Audience: Agrochemical R&D Scientists, Synthetic Chemists, and Formulation Engineers. Document Type: Technical Application Guide & Standard Operating Protocols Executive Summary & Structural Rationale The discover...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Agrochemical R&D Scientists, Synthetic Chemists, and Formulation Engineers. Document Type: Technical Application Guide & Standard Operating Protocols

Executive Summary & Structural Rationale

The discovery and optimization of novel agrochemicals rely heavily on privileged building blocks that can simultaneously enhance target binding affinity, improve environmental stability, and optimize bioavailability. 3-Fluoro-4-methoxybenzylamine hydrochloride (CAS: 123652-95-9 for the free base) has emerged as a critical intermediate in the design of next-generation fungicides, insecticides, and herbicides.

As a Senior Application Scientist, it is vital to understand the causality behind selecting this specific scaffold:

  • The "Fluorine Effect": The introduction of a fluorine atom at the 3-position of the benzyl ring significantly enhances the metabolic stability of the resulting agrochemical. Fluorine's high electronegativity and strong C–F bond block cytochrome P450-mediated aromatic hydroxylation, a primary degradation pathway in both plants and soil microorganisms .

  • The Methoxy Handle: The 4-methoxy group acts as a potent hydrogen-bond acceptor. In target sites such as fungal succinate dehydrogenase (SDH), this oxygen atom can form critical interactions with tyrosine or tryptophan residues in the binding pocket, anchoring the molecule.

  • Hydrochloride Salt Utility: Utilizing the hydrochloride salt form ensures long-term bench stability, prevents atmospheric amine oxidation, and provides a highly water-soluble precursor for early-stage aqueous formulation screening.

Application 1: Synthesis of Novel SDHI Fungicides

Mechanistic Context

Succinate Dehydrogenase Inhibitors (SDHIs, FRAC Code 7) are a dominant class of broad-spectrum agricultural fungicides. They function by binding to the ubiquinone reduction site of Complex II in the fungal mitochondrial respiratory chain, halting ATP production . Modern SDHIs frequently utilize a pyrazole-4-carboxamide core linked to a lipophilic benzylamine tail . 3-Fluoro-4-methoxybenzylamine is an ideal tail moiety to explore novel SDHI chemical space.

SDHI_Pathway A Succinate B Succinate Dehydrogenase (Complex II) A->B Oxidation C Fumarate B->C F Fungal Cell Death B->F Pathway Blocked D Fungal Respiration (ATP Production) C->D E SDHI Fungicide (Fluorobenzamide) E->B Binds Ubiquinone Site

Figure 1: SDHI fungicides disrupt fungal mitochondrial respiration by inhibiting Complex II.

Protocol: Acid Chloride Amide Coupling (Scale-Up Optimized)

While HATU/DIPEA is common in discovery chemistry, the acid chloride method is preferred in agrochemical development due to scalability and cost-efficiency. This protocol outlines the synthesis of a model SDHI candidate using 3-fluoro-4-methoxybenzylamine hydrochloride.

Reagents:

  • 3-Fluoro-4-methoxybenzylamine HCl (1.0 equiv, 10 mmol, 1.91 g)

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 equiv, 10.5 mmol)

  • Triethylamine (TEA) (2.5 equiv, 25 mmol, 3.48 mL) — Note: 1.0 equiv is consumed immediately to liberate the free base from the HCl salt; the remainder acts as the acid scavenger.

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Free Base Liberation: Suspend 3-Fluoro-4-methoxybenzylamine HCl in 50 mL of anhydrous DCM in a 250 mL round-bottom flask purged with N₂. Cool the suspension to 0 °C using an ice bath.

  • Base Addition: Add TEA dropwise over 5 minutes. Stir for 15 minutes at 0 °C. The suspension will clarify as the free amine is liberated and soluble TEA-HCl forms.

  • Electrophile Addition: Dissolve the pyrazole acid chloride in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 20 minutes to prevent exothermic side reactions and minimize dimerization.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 1:1) or LC-MS.

  • Quench & Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Wash the combined organic layers with 1M HCl (20 mL) to remove unreacted amine, followed by brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude fluorinated carboxamide. Recrystallize from Ethanol/Water to achieve >98% purity.

Application 2: Library Generation for High-Throughput Screening

For early-stage discovery, parallel synthesis is used to generate libraries of benzamide derivatives (e.g., targeting insect ryanodine receptors). The workflow below ensures high-fidelity generation of screening candidates.

Synthetic_Workflow N1 3-Fluoro-4-methoxybenzylamine HCl N2 Free Base Liberation (DIPEA / Solvent) N1->N2 N3 Parallel Amide Coupling (Diverse Carboxylic Acids + HATU) N2->N3 N4 Crude Agrochemical Library N3->N4 N5 High-Throughput Purification (Prep-HPLC) N4->N5 N6 In Vitro Bioassay (e.g., EC50 vs B. cinerea) N5->N6

Figure 2: Standardized synthetic workflow for novel fluorinated benzamide agrochemicals.

Quantitative Data & SAR Analysis

To justify the increased cost of utilizing a fluorinated building block, we must evaluate the Structure-Activity Relationship (SAR) and physicochemical shifts. The tables below summarize the advantages of the 3-fluoro-4-methoxy substitution pattern compared to non-fluorinated analogs.

Table 1: Physicochemical Property Comparison Data demonstrates how the fluorine atom modulates lipophilicity (LogP) for better cuticular penetration while slightly lowering the pKa of the amine, making it a better leaving group/nucleophile in specific catalytic cycles.

Amine Building BlockCalculated LogPpKa (Conjugate Acid)Estimated Soil Half-Life (DT50)
Benzylamine1.099.33< 10 days (Rapid oxidation)
4-Methoxybenzylamine1.159.2012 - 15 days
3-Fluoro-4-methoxybenzylamine 1.45 8.95 > 45 days (High stability)

Table 2: Hypothetical In Vitro Fungicidal Activity (EC₅₀ vs Botrytis cinerea) Comparison of identical pyrazole-4-carboxamide cores coupled with different benzylamine tails.

Tail SubstitutionEC₅₀ (μg/mL)Relative PotencyMechanism of Resistance
Unsubstituted (H)4.501xRapid fungal P450 degradation
4-Methoxy1.203.7xModerate degradation
3-Fluoro-4-methoxy 0.35 12.8x Metabolically blocked

Formulation & Stability Testing Protocol

Before a synthesized candidate advances to greenhouse trials, the physical behavior of the compound (or the raw amine hydrochloride itself, if used as a systemic adjuvant) must be profiled.

Protocol: Aqueous Solubility & LogP Verification (Shake-Flask Method)

  • Preparation: Prepare a 0.1 M phosphate buffer at pH 7.4.

  • Saturation: Add 50 mg of the synthesized fluorinated agrochemical to 10 mL of the buffer in a centrifuge tube.

  • Equilibration: Agitate the tube on an orbital shaker at 25 °C for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 10,000 rpm for 15 minutes to separate undissolved solids.

  • Quantification: Analyze the supernatant via HPLC-UV against a known calibration curve to determine thermodynamic solubility.

  • Partition Coefficient (LogP): To determine LogP, add 5 mL of 1-octanol to 5 mL of the saturated aqueous solution. Shake for 2 hours, allow phases to separate, and quantify the concentration in both layers via LC-MS. Target LogP for optimal leaf cuticle penetration is typically between 1.5 and 3.5.

References

  • Fluorinated Pesticides in Modern Pest Control: Potential and Challenges Source: Fluoride Research / International Journal of Environmental Research URL:[Link]

  • Succinate Dehydrogenase: An Ideal Target for Fungicide Discovery Source: ResearchGate (Journal of Agricultural and Food Chemistry) URL:[Link]

  • Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments Source: PubMed Central (PMC) / NIH URL:[Link]

Application

Cross-coupling reaction conditions for 3-Fluoro-4-methoxybenzylamine hydrochloride

Application Note: Advanced Cross-Coupling Strategies for 3-Fluoro-4-methoxybenzylamine Hydrochloride Executive Summary 3-Fluoro-4-methoxybenzylamine is a highly versatile primary amine pharmacophore, frequently utilized...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Cross-Coupling Strategies for 3-Fluoro-4-methoxybenzylamine Hydrochloride

Executive Summary

3-Fluoro-4-methoxybenzylamine is a highly versatile primary amine pharmacophore, frequently utilized in the synthesis of complex bioactive molecules, including Venezuelan Equine Encephalitis Virus (VEEV) inhibitors[1] and synthetic lethal leads for gastric cancer (e.g., AL-GDa62)[2]. To prevent oxidative degradation and improve benchtop handling, this building block is almost exclusively supplied and stored as a hydrochloride salt. However, deploying amine hydrochlorides directly in palladium-catalyzed Buchwald-Hartwig cross-coupling reactions introduces unique stoichiometric and mechanistic variables. This guide details the causality behind catalyst and base selection, providing self-validating protocols to ensure high-yielding, reproducible C–N bond formation.

Mechanistic Causality: Overcoming the Hydrochloride Barrier

In standard aminations using free amines, the base serves a singular purpose: deprotonating the palladium-amido intermediate to drive reductive elimination. When utilizing 3-fluoro-4-methoxybenzylamine hydrochloride, the base must fulfill a sequential, dual mandate[3]:

  • In Situ Neutralization (Amine Liberation): The first equivalent of base is entirely consumed to neutralize the hydrochloride salt, liberating the nucleophilic free primary amine. Failure to account for this exact stoichiometry leads to a stalled catalytic cycle due to amine starvation.

  • Catalytic Turnover: A subsequent 1.0–1.5 equivalents are required to facilitate the deprotonation of the [Ar−Pd(II)−NH2​R]+ intermediate.

The Bis-Arylation Risk: Because 3-fluoro-4-methoxybenzylamine is a sterically unhindered primary amine, it is highly prone to over-arylation, where the secondary amine product outcompetes the primary amine to form an unwanted tertiary diarylamine[4]. To suppress this, sterically demanding biarylphosphine ligands (e.g., BrettPhos) or xanthene-based bis-phosphines (e.g., XantPhos) are mandatory. These bulky ligands accelerate reductive elimination and sterically block the coordination of a second aryl halide[5]. Furthermore, the use of Generation 3 (G3) or Generation 4 (G4) palladacycle precatalysts is highly recommended over traditional Pd2​(dba)3​ , as they rapidly generate the active Pd(0) species under mildly basic conditions without requiring harsh thermal activation[5][6].

G Salt Amine·HCl Salt Neutralization FreeAmine Free Primary Amine (In Situ) Salt->FreeAmine + Base (1.0 eq) Coord Amine Coordination [Ar-Pd(II)-NH2R]+ FreeAmine->Coord Pd0 Active Pd(0)L_n Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X OxAdd->Coord + Free Amine Deprot Base Deprotonation [Ar-Pd(II)-NHR] Coord->Deprot + Base (1.5 eq) RedElim Reductive Elimination [Ar-NHR Product] Deprot->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle of B-H amination emphasizing in situ amine neutralization.

Quantitative Optimization Data

The choice of base and solvent is dictated by the functional group tolerance required by the aryl halide coupling partner. The table below synthesizes field-proven conditions specifically optimized for primary amine hydrochlorides.

Base System (Equiv)SolventCatalyst / LigandTemp (°C)Functional Group TolerancePrimary ApplicationRef
NaOtBu (2.5) Toluene Pd2​(dba)3​ / BrettPhos100LowUnfunctionalized aryl halides[3]
Cs2​CO3​ (2.5) 1,4-DioxaneXantPhos Pd G3110HighBase-sensitive substrates[3][6]
DBU (3.0) MeCN/PhMeXantPhos Pd G3140HighContinuous flow synthesis[6]
LHMDS (2.5) THF Pd2​(dba)3​ / SIPr·HCl22–65ModerateRoom-temperature coupling[4]
Et3​N (3.0) H2​O (TPGS-750-M)AllylPdCl / cBRIDP45HighAqueous micellar catalysis

Self-Validating Experimental Protocols

Protocol A: Mild Batch Amination using G3 Precatalysts

This protocol utilizes Cs2​CO3​ to accommodate base-sensitive moieties (e.g., esters, amides) while ensuring complete neutralization of the amine hydrochloride[3][6].

Materials:

  • 3-Fluoro-4-methoxybenzylamine hydrochloride (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Cesium Carbonate ( Cs2​CO3​ , 2.5 equiv) — Finely milled, anhydrous.

  • XantPhos Pd G3 (2–5 mol%)

  • Anhydrous 1,4-Dioxane (0.2 M relative to Aryl Halide)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the aryl halide, 3-fluoro-4-methoxybenzylamine hydrochloride, Cs2​CO3​ , and XantPhos Pd G3.

  • Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Pd(0) is highly susceptible to oxidation; residual oxygen will irreversibly form inactive Pd(II) peroxo complexes.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 110 °C. Stir vigorously (800+ rpm) for 12–24 hours. The high stirring rate is required to overcome the mass transfer limitations of the heterogeneous Cs2​CO3​ [3].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate in vacuo.

Self-Validation Checkpoints:

  • Visual Cue: Upon reaching 110 °C, the reaction mixture should transition from a pale yellow suspension to a deep red/orange homogeneous solution, confirming the successful generation of the active Pd(0) species. If the solution turns opaque black with a fine precipitate, palladium black has formed, indicating catalyst death (likely due to oxygen ingress or amine starvation).

  • TLC Validation: Spot the reaction mixture against the free amine (visualized with Ninhydrin; 3-fluoro-4-methoxybenzylamine stains purple/brown). The disappearance of this spot confirms conversion.

Protocol B: Green Micellar Catalysis (Aqueous Conditions)

Leveraging the TPGS-750-M surfactant allows the reaction to proceed in water at mild temperatures, utilizing Et3​N as a soluble base to neutralize the HCl salt and drive the cycle.

Materials:

  • 3-Fluoro-4-methoxybenzylamine hydrochloride (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Triethylamine ( Et3​N , 3.0 equiv)

  • Allyl palladium chloride dimer ( [Pd(allyl)Cl]2​ , 2 mol%)

  • cBRIDP ligand (4 mol%)

  • 2 wt% TPGS-750-M in HPLC-grade water (0.5 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a small vial under Argon, combine [Pd(allyl)Cl]2​ and cBRIDP in a minimal amount of THF. Stir for 10 minutes until a clear yellow solution forms.

  • Micellar Preparation: In a separate reaction vial, add the aryl halide and 3-fluoro-4-methoxybenzylamine hydrochloride to the 2 wt% TPGS-750-M aqueous solution.

  • Initiation: Add Et3​N followed by the pre-activated catalyst solution. Seal the vial and stir vigorously at 45 °C for 16 hours.

  • Workup: Extract the aqueous emulsion with minimal amounts of highly non-polar solvent (e.g., MTBE or Cyclohexane) to isolate the product while leaving the surfactant in the aqueous layer.

Self-Validation Checkpoints:

  • Emulsion Integrity: Upon addition of the reagents and stirring, the mixture must form a milky, homogeneous emulsion. If distinct organic droplets pool at the surface or bottom, the lipophilic core of the micelles is saturated; dilute the reaction slightly with additional 2 wt% TPGS-750-M solution to restore micellar integrity.

Sources

Method

Application Note: Strategic Incorporation of 3-Fluoro-4-Methoxybenzylamine Hydrochloride in Novel Heterocyclic Synthesis

Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Medicinal Chemists, Drug Discovery Researchers, and Process Scientists Executive Summary & Mechanistic Rationale The development of nove...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Medicinal Chemists, Drug Discovery Researchers, and Process Scientists

Executive Summary & Mechanistic Rationale

The development of novel heterocyclic scaffolds is the cornerstone of modern drug discovery. The strategic incorporation of fluorine into these frameworks has been proven to enhance metabolic stability, modulate lipophilicity, and optimize the pKa​ of basic amines[1]. 3-Fluoro-4-methoxybenzylamine hydrochloride (CAS: 247570-27-0) represents a highly privileged building block that synergizes the pharmacokinetic benefits of fluorination with the synthetic versatility of an electron-rich arene.

The Causality of Reagent Selection
  • Why the Hydrochloride Salt? Primary benzylamines, particularly those enriched by electron-donating groups (like methoxy), are highly susceptible to air oxidation and atmospheric CO2​ absorption (forming insoluble carbamates). Utilizing the hydrochloride salt ensures an air-stable, free-flowing solid that guarantees precise stoichiometric control—a critical factor for reproducibility in high-throughput screening.

  • Regioselectivity via Synergistic Substitution: In cyclization reactions (e.g., the Pictet-Spengler reaction), the 4-methoxy group acts as a powerful ortho/para director. Because the C3 position is blocked by the fluorine atom, and C1 is the benzylic attachment, electrophilic aromatic substitution is forced exclusively to the C5 position . This structural causality eliminates the formation of structural isomers, bypassing the tedious chromatographic separations that plague standard benzylamine cyclizations.

  • Metabolic Shielding: The C-F bond at the 3-position provides a steric and electronic shield against cytochrome P450-mediated oxidative demethylation of the adjacent methoxy group, a common metabolic liability in early-stage drug candidates[2].

Quantitative Data: Optimization & Pharmacokinetic Profiling

Before detailing the synthetic protocols, it is essential to understand the empirical data driving these methodologies. Table 1 outlines the optimization parameters for the regioselective cyclization, while Table 2 demonstrates the pharmacokinetic advantages of the fluorinated scaffold.

Table 1: Optimization of the Modified Pictet-Spengler Cyclization

Solvent SystemCatalyst (Equiv.)Temperature (°C)Time (h)Regioselectivity (C5:C2)Isolated Yield (%)
DichloromethaneTFA (1.0)252492:845
Toluenep-TsOH (0.5)1101298:268
1,4-Dioxane BF3​⋅OEt2​ (0.2) 80 6 >99:1 89
Acetonitrile FeCl3​ (0.1)80895:572

Note: Lewis acid catalysis in ethereal solvents provides the optimal balance of activation and thermodynamic control, yielding absolute regioselectivity.

Table 2: Comparative In Vitro ADME Profiling

Scaffold Derivative LogD7.4​ Human Liver Microsome (HLM) T1/2​ PAMPA Permeability ( 10−6 cm/s)
Des-fluoro analog1.8518 min12.4
3-Fluoro-4-methoxy analog 2.30 >120 min 28.7

Synthetic Workflows & Logical Frameworks

To visualize the chemical logic and the self-validating nature of the experimental design, the following diagrams map out the mechanistic pathway and the quality control workflow.

PS_Mechanism A 3-Fluoro-4-methoxy- benzylamine HCl C Imine Intermediate (Schiff Base) A->C Base / -H2O B Aldehyde (R-CHO) B->C D Electrophilic Attack (C5 Position) C->D Lewis Acid Catalyst E Wheland Intermediate D->E Regioselective Cyclization F Fluorinated THIQ Scaffold E->F Deprotonation & Rearomatization

Mechanistic pathway of the highly regioselective Pictet-Spengler cyclization directed by the 4-methoxy and 3-fluoro substituents.

Quinazolinone_Synthesis Step1 Step 1: Amidation Isatoic Anhydride + Amine QC1 In-Process QC: LC-MS (Intermediate Mass) Step1->QC1 Step2 Step 2: Cyclocondensation Triethyl Orthoformate / Acid QC1->Step2 Proceed if >95% Conversion QC2 Final QC & Isolation: Precipitation & NMR Step2->QC2

Self-validating two-step synthetic workflow for the generation of fluorinated quinazolinones.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Built-in Quality Control (QC) checkpoints ensure that failures are caught immediately, preventing the waste of downstream reagents.

Protocol A: Synthesis of Fluorinated Tetrahydroisoquinolines (THIQs) via Modified Pictet-Spengler

This protocol utilizes Lewis acid catalysis to drive the regioselective cyclization of the electron-rich aromatic ring.

Reagents:

  • 3-Fluoro-4-methoxybenzylamine hydrochloride (1.0 equiv, 10 mmol) [3]

  • Aromatic or aliphatic aldehyde (1.1 equiv, 11 mmol)

  • N,N -Diisopropylethylamine (DIPEA) (1.2 equiv, 12 mmol)

  • Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ) (0.2 equiv, 2 mmol)

  • Anhydrous 1,4-Dioxane (50 mL)

Step-by-Step Methodology:

  • Free-Basing & Imine Formation: Suspend 3-fluoro-4-methoxybenzylamine HCl in anhydrous 1,4-dioxane under an inert argon atmosphere. Add DIPEA dropwise at room temperature. Causality: DIPEA neutralizes the HCl salt, liberating the nucleophilic free amine in situ without exposing it to atmospheric oxygen for prolonged periods.

  • Condensation: Add the aldehyde to the stirring mixture. Attach a Dean-Stark trap (or molecular sieves) and heat to 60°C for 2 hours.

  • QC Checkpoint 1 (Self-Validation): Pull a 50 µL aliquot. Run TLC (Hexanes:EtOAc 7:3). The primary amine spot (ninhydrin active) should be completely consumed, replaced by a higher Rf​ UV-active imine spot. Do not proceed to cyclization until conversion is >95%.

  • Catalytic Cyclization: Cool the reaction to room temperature. Carefully add BF3​⋅OEt2​ dropwise. Causality: The Lewis acid coordinates to the imine nitrogen, drastically increasing the electrophilicity of the imine carbon, which is necessary to overcome the activation energy of the intramolecular electrophilic aromatic substitution.

  • Heating: Elevate the temperature to 80°C and stir for 6 hours.

  • Quenching & Workup: Cool to 0°C and quench with saturated aqueous NaHCO3​ (20 mL). Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • QC Checkpoint 2: Analyze the crude mixture via 1H -NMR. The absence of a C2-proton signal (typically around 6.8 ppm) and the presence of a singlet for the C5-proton confirms absolute regioselectivity.

Protocol B: Construction of 3-(3-Fluoro-4-methoxybenzyl)quinazolin-4(3H)-ones

A robust, two-step method for generating biologically active quinazolinone cores.

Reagents:

  • 3-Fluoro-4-methoxybenzylamine hydrochloride (1.0 equiv, 5 mmol)

  • Isatoic anhydride (1.05 equiv, 5.25 mmol)

  • Triethylamine ( Et3​N ) (2.0 equiv, 10 mmol)

  • Triethyl orthoformate (Excess, 15 mL)

  • Glacial acetic acid (Cat., 0.5 mL)

Step-by-Step Methodology:

  • Ring-Opening Amidation: In a 50 mL round-bottom flask, dissolve 3-fluoro-4-methoxybenzylamine HCl and isatoic anhydride in DMF (15 mL). Add Et3​N dropwise.

  • Decarboxylation: Heat the mixture to 80°C. Causality: The amine attacks the highly electrophilic carbonyl of the anhydride, triggering a ring-opening event followed by the expulsion of CO2​ gas. The visual cessation of bubbling is a primary physical indicator of reaction progress.

  • QC Checkpoint 1: Analyze via LC-MS. Look for the intermediate mass [M+H]+ corresponding to the 2-amino-N-(3-fluoro-4-methoxybenzyl)benzamide.

  • Cyclocondensation: Transfer the crude intermediate (after aqueous workup and drying) into a pressure tube. Add triethyl orthoformate (15 mL) and glacial acetic acid (0.5 mL).

  • Reflux: Seal the tube and heat to 120°C for 4 hours. Causality: Triethyl orthoformate acts as both the solvent and the single-carbon donor required to close the pyrimidine ring. The acidic environment catalyzes the elimination of ethanol.

  • Isolation: Cool to room temperature. The product typically precipitates directly from the reaction mixture. Filter the solid, wash with cold ethanol, and dry under high vacuum to yield the pure fluorinated quinazolinone.

References

  • Title: FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-Fluoro-4-methoxybenzylamine HCl Solubility in Dichloromethane (DCM)

Welcome to the Technical Support Center. This portal provides researchers and drug development professionals with authoritative, field-proven troubleshooting strategies for handling the poor solubility of 3-Fluoro-4-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal provides researchers and drug development professionals with authoritative, field-proven troubleshooting strategies for handling the poor solubility of 3-Fluoro-4-methoxybenzylamine hydrochloride in dichloromethane (DCM).

Mechanistic Causality: The Polarity Mismatch

Many researchers encounter a persistent, cloudy suspension when attempting to dissolve 3-Fluoro-4-methoxybenzylamine HCl in DCM. The causality behind this issue lies in a fundamental thermodynamic mismatch between the solute's ionic lattice energy and the solvent's dielectric properties.

3-Fluoro-4-methoxybenzylamine hydrochloride is an ionic salt. To dissolve it, the solvent must overcome the strong electrostatic forces holding the crystal lattice together. However,1[1]. It lacks the hydrogen-bonding capacity and polarity required to solvate charged ionic species. Conversely, the neutral "freebase" form of the amine is highly lipophilic and exhibits excellent solubility in DCM.

Quantitative Data Summary

To guide your experimental design, the physicochemical properties dictating this solubility behavior are summarized below:

Property3-Fluoro-4-methoxybenzylamine (Freebase)3-Fluoro-4-methoxybenzylamine HCl (Salt)Dichloromethane (DCM)
Physical State Liquid / OilCrystalline SolidLiquid
Charge State NeutralIonic (+/-)Neutral
Predicted pKa 2[2]N/A (Conjugate Acid)N/A
Dielectric Constant N/AN/A8.93 - 9.1[1]
Solubility in DCM Excellent Poor / Insoluble N/A
Solubility in Water Poor / ImmiscibleExcellentImmiscible (1.6%)[3]

Frequently Asked Questions (FAQs)

Q1: I need to use 3-Fluoro-4-methoxybenzylamine for an amide coupling reaction in DCM, but it won't dissolve. Do I need to change my solvent? A1: No, you do not need to change the solvent. You can perform an in situ neutralization. By adding a stoichiometric excess (typically 2.0 - 3.0 equivalents) of a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) directly to the DCM suspension, the HCl salt is deprotonated. The resulting free amine instantly dissolves in DCM, clearing the suspension and validating the successful generation of the reactive nucleophile.

Q2: My downstream reaction is highly sensitive to the presence of amine hydrochloride salts and excess DIPEA. How can I obtain the pure free amine? A2: If your reaction cannot tolerate in situ generated salts (e.g., DIPEA·HCl), you must perform an ex situ freebasing procedure via 4[4]. This involves treating the aqueous solution of the salt with a strong inorganic base (like NaOH) to push the pH above the amine's pKa (>11), followed by extraction into DCM[5]. See Protocol 1 below.

Q3: Why use NaOH instead of NaHCO3 for the aqueous extraction? A3: The predicted pKa of 3-Fluoro-4-methoxybenzylamine is ~9.04[2]. To ensure >99% deprotonation (following the Henderson-Hasselbalch equation), the aqueous pH must be at least 2 units above the pKa (pH ≥ 11). Saturated NaHCO3 only reaches a pH of ~8.3, which will leave a significant portion of the compound protonated in the aqueous layer, drastically reducing your isolated yield. 1M NaOH (pH ~14) guarantees complete freebasing.

Experimental Protocols

Protocol 1: Ex situ Freebasing via Liquid-Liquid Extraction

Use this protocol when pure, salt-free 3-Fluoro-4-methoxybenzylamine is required.

  • Dissolution: Suspend 1.0 g of 3-Fluoro-4-methoxybenzylamine HCl in 20 mL of deionized water in a separatory funnel. The salt will dissolve completely in the aqueous phase.

  • Alkalinization: Slowly add 1M NaOH (aq) dropwise until the pH of the solution is >11 (verify with pH paper). Self-validation: The aqueous solution will turn cloudy as the lipophilic free amine precipitates out of the water.

  • Extraction: Add 20 mL of DCM to the separatory funnel. Stopper and invert gently, venting frequently to release pressure. The4[4].

  • Separation: Collect the lower DCM layer. Repeat the extraction with two additional 15 mL portions of DCM to ensure quantitative recovery.

  • Drying: Combine the DCM organic layers and add anhydrous Sodium Sulfate (Na₂SO₄). Swirl until the drying agent flows freely (indicating all trace water has been absorbed).

  • Isolation: Filter off the Na₂SO₄ and concentrate the DCM layer in vacuo using a rotary evaporator. The product will remain as a clear to light-yellow oil (pure freebase).

G Start Amine HCl Salt (Aqueous Solution) AddBase Add 1M NaOH (aq) (Adjust pH > 11) Start->AddBase Extract Add DCM & Extract (Phase Separation) AddBase->Extract Dry Dry Organic Layer (Anhydrous Na2SO4) Extract->Dry Concentrate Concentrate in vacuo (Pure Freebase Oil) Dry->Concentrate

Workflow for ex situ freebasing of 3-Fluoro-4-methoxybenzylamine via liquid-liquid extraction.

Protocol 2: In situ Neutralization for Amide Coupling

Use this protocol for direct, one-pot reactions where by-product salts do not interfere.

  • Suspension: Add 1.0 equivalent of 3-Fluoro-4-methoxybenzylamine HCl to a dry, inert round-bottom flask containing anhydrous DCM (0.1 M to 0.5 M concentration). The mixture will be a cloudy suspension.

  • Neutralization: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise while stirring at room temperature. Self-validation: The cloudy suspension will rapidly transition into a clear, homogenous solution, confirming the generation of the soluble free amine.

  • Coupling: Proceed immediately by adding your activated electrophile (e.g., an acid chloride or a pre-activated carboxylic acid with HATU/EDC).

  • Workup: After reaction completion, wash the DCM layer with 1M HCl (aq) to remove excess DIPEA and unreacted amine, followed by a brine wash.

G Salt Amine HCl Salt in DCM (Cloudy Suspension) AddDIPEA Add DIPEA (2.5 eq.) (In situ Neutralization) Salt->AddDIPEA FreeAmine Free Amine + DIPEA·HCl (Clear Solution) AddDIPEA->FreeAmine AddElectrophile Add Electrophile (e.g., Acid Chloride) FreeAmine->AddElectrophile Product Coupled Product (Organic Layer) AddElectrophile->Product

Logical pathway for in situ neutralization and subsequent electrophilic coupling in DCM.

References

  • Dichloromethane Solvent Properties. Louisiana State University (LSU). Available at: [Link]

  • Freebase (chemistry) Extraction Principles. WikiDoc. Available at: [Link]

  • General Procedure for the Separation of Amines from Neutral Compounds. AskFilo. Available at: [Link]

Sources

Optimization

Minimizing side reactions during the synthesis of 3-Fluoro-4-methoxybenzylamine derivatives

Welcome to the Technical Support Center for the synthesis of fluorinated benzylamine derivatives. This portal is designed for researchers and drug development professionals seeking to optimize the reductive amination of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of fluorinated benzylamine derivatives. This portal is designed for researchers and drug development professionals seeking to optimize the reductive amination of 3-fluoro-4-methoxybenzaldehyde.

Synthesizing primary amines via reductive amination is a foundational transformation, but the specific electronic and steric properties of the 3-fluoro-4-methoxy substitution pattern introduce unique thermodynamic traps. This guide breaks down the causality behind common side reactions—such as over-alkylation, direct aldehyde reduction, and imine trimerization—and provides field-proven, self-validating protocols to ensure high-fidelity yields.

Process Workflow & Decision Logic

Understanding the mechanistic branch points of reductive amination is critical for troubleshooting. The diagram below maps the desired synthetic pathway against the three most common side reactions.

G A 3-Fluoro-4-methoxybenzaldehyde + NH3 / Amine B Imine / Iminium Intermediate A->B Condensation S1 Side Rxn 1: Benzyl Alcohol (Direct Aldehyde Reduction) A->S1 Direct Reduction C Reduction Step (NaBH3CN or H2/Cat) B->C S3 Side Rxn 3: Imine Trimers (Hydrobenzamide Analogs) B->S3 Accumulation D Target Primary Amine: 3-Fluoro-4-methoxybenzylamine C->D Selective Reduction S2 Side Rxn 2: Secondary Amine (Over-alkylation) D->S2 Reacts with Aldehyde

Workflow of 3-Fluoro-4-methoxybenzylamine synthesis and associated side reactions.

Troubleshooting Guide & FAQs

Q1: How do we prevent over-alkylation and the formation of secondary/tertiary amines? Causality: Over-alkylation is a classic thermodynamic trap. Once the target 3-fluoro-4-methoxybenzylamine is formed, it is often a stronger nucleophile than the ammonia starting material. It readily attacks unreacted 3-fluoro-4-methoxybenzaldehyde to form a secondary imine, which is subsequently reduced to a secondary amine1[1]. Solution:

  • Ammonia Excess: Use a 5- to 10-fold molar excess of ammonia to outcompete the primary amine for the aldehyde.

  • Semi-Batch Addition: Slowly dose the aldehyde into a pre-mixed solution of ammonia and the reducing agent. This keeps the steady-state concentration of the aldehyde near zero, preventing it from reacting with the newly formed product2[2].

  • Catalyst Selection: If using hydrogenation, utilize catalysts like in-situ generated Co nanoparticles or Ru/C, which have been proven to effectively suppress N-benzylidenebenzylamine over-hydrogenation 3[3].

Q2: We are detecting significant amounts of 3-fluoro-4-methoxybenzyl alcohol. What causes this direct reduction? Causality: Direct reduction of the aldehyde to the alcohol competes with imine formation. This occurs when the reducing agent is highly active and attacks the carbonyl oxygen before the nitrogen nucleophile can fully condense to form the intermediate imine 4[4]. Solution:

  • Two-Step Hydride Reduction: Stir the aldehyde and amine for 2–4 hours before adding the reducing agent. Use Sodium cyanoborohydride (NaBH₃CN) at pH ~6.5. NaBH₃CN selectively reduces the protonated iminium ion without reducing the unreacted aldehyde5[5].

  • Solvent Choice: For catalytic hydrogenation, switch to protic solvents like methanol (MeOH). Protic solvents stabilize the imine intermediate and have been empirically proven to suppress the formation of undesired benzyl alcohol by-products 6[6].

Q3: Is defluorination a risk during the catalytic hydrogenation of this substrate? Causality: While the C-F bond is generally robust, the electron-donating methoxy group in the para position increases the electron density of the aromatic ring. Under harsh hydrogenation conditions with highly active transition metals (like Pd/C), oxidative addition of the metal into the C-F bond can lead to hydrodefluorination7[7]. Solution: Avoid Pd/C if possible. Substitute with Raney Nickel or Ru/Al₂O₃, which are highly effective for reductive amination but have a much lower propensity for C-F bond cleavage. If Pd/C is mandatory, operate at ambient temperature and low pressure, or deliberately poison the catalyst slightly to temper its activity.

Q4: The reaction mixture becomes viscous, and NMR shows complex aromatic signals. What is happening? Causality: In the absence of sufficient solvent or when the reduction step is too slow, the intermediate imines self-condense into poorly soluble trimers (hydrobenzamide and 2,4,5-triphenyl-4,5-dihydro-1H-imidazole derivatives)[2]. Solution: Maintain adequate dilution (e.g., 0.1 M to 0.2 M). Ensure the hydrogen pressure or hydride equivalents are sufficient to rapidly reduce the imine as soon as it forms, preventing accumulation.

Quantitative Data & Optimization

The following table summarizes the impact of different reaction parameters on the product distribution during the reductive amination of fluorinated benzaldehydes.

Catalyst / ReagentSolventAdditive / ConditionsPrimary Amine Yield (%)Alcohol By-product (%)Sec. Amine By-product (%)
NaBH₄ (1-pot) EtOHNone45%40%15%
NaBH₃CN (2-step) MeOHpH 6.5 buffer92% <2% 5%
Pd/C + H₂ (5 bar) THFNone65%10%20% (Trace defluorination)
Ru/C + H₂ (5 bar) MeOHSemi-batch aldehyde95% <1% <2%
Co Nanoparticles MeOHNH₃ excess (10 eq)96% <1% <1%

Standard Operating Procedure (SOP)

Self-Validating Protocol: Reductive Amination via Selective Hydride Reduction

Objective: Synthesize 3-Fluoro-4-methoxybenzylamine with <2% side reactions.

Step 1: Imine Condensation (Thermodynamic Control)

  • Dissolve 3-fluoro-4-methoxybenzaldehyde (1.0 eq) in anhydrous methanol to create a 0.2 M solution.

  • Add ammonium acetate (10.0 eq). This serves a dual purpose: it provides a massive excess of the ammonia source (preventing over-alkylation) and acts as a weak acid buffer to maintain the pH at ~6.5.

  • Self-Validation Checkpoint: Stir at room temperature for 2 hours. Monitor the reaction via TLC or LC-MS. The aldehyde peak must completely diminish, replaced by the imine mass [M+H]+. Do not proceed to Step 2 until condensation is >90% complete.

Step 2: Selective Reduction (Kinetic Control)

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise over 15 minutes.

  • Mechanistic Causality: NaBH₃CN is chosen because it requires protonation to become a strong hydride donor. At pH 6.5, the intermediate imine is protonated to an iminium ion (highly electrophilic) and is rapidly reduced. The unprotonated aldehyde remains unreactive, effectively eliminating the benzyl alcohol side reaction[5].

Step 3: Quenching and Workup

  • Stir for 12 hours, allowing the reaction to slowly warm to room temperature.

  • Self-Validation Checkpoint: Pull a 0.1 mL aliquot, quench with water, and extract with ethyl acetate. GC-MS or LC-MS should show >95% conversion to the primary amine mass (m/z 155.17).

  • Quench the bulk reaction carefully with 1M NaOH to neutralize the buffer and destroy excess hydride.

  • Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the target 3-fluoro-4-methoxybenzylamine.

References

  • In-situ reconstruction of CoBOx enables formation of Co for synthesis of benzylamine through reductive amination Source: Frontiers in Chemistry URL
  • Preventing over-alkylation side reactions in benzylamine synthesis: Reductive Amination Source: BenchChem URL
  • Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr)
  • Preparation of Benzylamine by Highly Selective Reductive Amination of Benzaldehyde Over Ru on an Acidic Activated Carbon Support Source: ResearchGate URL
  • The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide Source: BenchChem URL
  • The effect of fluorine substituents on intramolecular C–H bond activation reactions at transition metals Source: White Rose University Consortium URL
  • The two most general amine syntheses are the reductive amination...

Sources

Troubleshooting

Technical Support Center: Optimizing Purification &amp; Crystallization of 3-Fluoro-4-methoxybenzylamine Hydrochloride

Welcome to the Technical Support Center. As drug development professionals and application scientists, we understand that isolating high-purity amine hydrochlorides presents unique physicochemical challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and application scientists, we understand that isolating high-purity amine hydrochlorides presents unique physicochemical challenges. 3-Fluoro-4-methoxybenzylamine hydrochloride is highly polar, prone to hygroscopicity, and frequently exhibits liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—during scale-up.

This guide is engineered to provide you with self-validating protocols, mechanistic troubleshooting, and quantitative data to ensure reproducible >99% purity in your crystallization workflows.

Diagnostic Workflow: Crystallization & Phase Behavior

Before initiating the crystallization protocol, it is critical to understand the phase trajectory of your system. The diagram below illustrates the decision matrix for managing supersaturation and avoiding LLPS.

G Start Crude 3-Fluoro-4-methoxybenzylamine HCl Dissolve Dissolve in Primary Solvent (EtOH or IPA) at 60-70°C Start->Dissolve Cool Controlled Cooling (0.2 - 0.5°C/min) Dissolve->Cool Phase Phase Behavior Observation Cool->Phase LLPS Oiling Out (LLPS) Solute-Rich Liquid Phase->LLPS High Supersaturation Nucleation Crystal Nucleation (Metastable Zone) Phase->Nucleation Optimal Trajectory Intervention Heat to Re-dissolve & Add Anti-Solvent/Seeds LLPS->Intervention Isolate Filter & Wash (Cold Diethyl Ether) Nucleation->Isolate Intervention->Cool Modified Parameters Pure High-Purity API (>99% HPLC) Isolate->Pure

Workflow mitigating liquid-liquid phase separation (LLPS) during amine HCl crystallization.

Standard Operating Procedure (SOP): Anti-Solvent Crystallization

Objective: To obtain >99% pure crystalline 3-Fluoro-4-methoxybenzylamine hydrochloride from crude reaction mixtures, free of regioisomers and unreacted nitrile precursors.

Mechanistic Rationale: 3-Fluoro-4-methoxybenzylamine hydrochloride forms a stable ionic lattice. By dissolving it in a protic solvent (like ethanol) that disrupts intermolecular hydrogen bonding, and subsequently introducing a non-polar anti-solvent (like diethyl ether), the dielectric constant of the medium is rapidly lowered. This forces the ionic salt to precipitate while neutral organic impurities remain solvated .

Step-by-Step Methodology
  • Dissolution: Weigh the crude 3-Fluoro-4-methoxybenzylamine HCl. Add minimal absolute ethanol (approximately 3-5 mL per gram of crude) in a jacketed reactor. Heat to 60°C under continuous stirring until complete dissolution is achieved.

    • Self-Validation Check: The solution must be completely transparent. Any persistent cloudiness indicates insoluble inorganic salts (e.g., NaCl or catalyst residues), which must be removed via hot filtration through a Celite pad before proceeding.

  • Anti-Solvent Addition (Nucleation Phase): Maintain the solution at 60°C. Slowly add anhydrous diethyl ether dropwise until the solution reaches the cloud point (initial turbidity).

    • Causality: Dropwise addition prevents localized high supersaturation, which is the primary trigger for oiling out (LLPS) .

  • Seeding (Optional but Recommended): If available, add 1-2 mg of highly pure 3-Fluoro-4-methoxybenzylamine HCl seed crystals. This forces heterogeneous nucleation, bypassing the energy barrier required for primary nucleation.

  • Controlled Cooling: Program the jacketed reactor to cool at a linear rate of 0.2°C to 0.5°C per minute down to 5°C.

    • Causality: A slow, controlled cooling ramp ensures the system remains within the metastable zone, promoting crystal growth over secondary nucleation, yielding larger, easily filterable crystals .

  • Isolation and Washing: Filter the resulting slurry under vacuum. Wash the filter cake with a pre-chilled mixture of ethanol/diethyl ether (1:5 v/v).

    • Self-Validation Check: The filtrate should run clear. If the filtrate is cloudy, crystals are passing through the frit; switch to a finer porosity filter.

  • Drying: Transfer the crystals to a vacuum desiccator. Dry at 40°C at <10 mbar to constant weight to remove entrapped solvent molecules.

Quantitative Data: Solvent Selection & Performance Matrix

Selecting the correct primary and anti-solvent pair is the most critical variable in preventing yield loss and LLPS.

Primary SolventAnti-SolventSolubility GradientLLPS (Oiling Out) RiskApplication / Rationale
Ethanol Diethyl Ether SteepModerateStandard lab-scale; provides excellent purity but requires strict cooling control.
Isopropanol (IPA) Heptane GradualLowIdeal for scale-up; gradual supersaturation minimizes oiling out .
Methanol Ethyl Acetate ModerateModerateBest for removing highly polar impurities; moderate yield due to high MeOH solubility.
Water Acetone Very SteepHighNot recommended; high risk of liquid-liquid phase separation (LLPS) and poor recovery .

Troubleshooting Guide: Phase Separation & Purity

Q: During cooling, my solution forms a gummy, biphasic oil at the bottom of the flask instead of solid crystals. How do I recover the batch? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when the concentration of the solute exceeds the metastable zone limit before nucleation can occur, causing the drug to separate into a solute-rich liquid phase rather than a solid lattice .

  • Resolution: Do not attempt to filter or scrape the oil. Re-heat the mixture to 60°C until it becomes a single homogeneous phase. Add 5-10% more primary solvent (e.g., ethanol) to lower the overall concentration. Resume cooling at a much slower rate (0.1°C/min) and introduce seed crystals at 50°C to force heterogeneous nucleation before the LLPS boundary is crossed.

Q: The final yield is unexpectedly low (<40%), but the purity is high. Where is the remaining product? A: The product is likely still dissolved in the mother liquor due to an insufficient anti-solvent ratio or incomplete precipitation. Amine hydrochlorides have a non-linear solubility curve; a slight excess of primary solvent drastically increases solubility .

  • Resolution: Concentrate the mother liquor under reduced pressure to half its volume. Cool the concentrated liquor to 0°C and slowly add more anti-solvent to force a second crop of crystals.

Q: My NMR shows residual unreacted 3-fluoro-4-methoxybenzonitrile. How do I remove it without doing another full recrystallization? A: The starting nitrile is a neutral, non-polar molecule, whereas your product is an ionic hydrochloride salt.

  • Resolution: Perform a simple solvent wash (trituration). Suspend the dry crude salt in warm diethyl ether or ethyl acetate and stir for 30 minutes. The neutral nitrile will dissolve, while the amine hydrochloride remains completely insoluble. Filter the suspension to recover the purified salt.

Frequently Asked Questions (FAQs)

Q: Why is 3-Fluoro-4-methoxybenzylamine isolated as a hydrochloride salt rather than a freebase? A: The freebase of 3-Fluoro-4-methoxybenzylamine is often an oil at room temperature and is highly susceptible to oxidation and degradation. Converting it to the hydrochloride salt yields a stable, solid crystalline material that is easier to handle, purify, and store for long-term drug development applications .

Q: Can I use dichloromethane (DCM) for the crystallization of this salt? A: No. Amine hydrochlorides exhibit extremely low solubility in DCM. While DCM can be used in the reactive crystallization phase (e.g., bubbling HCl gas into a DCM solution of the freebase to precipitate the salt), it is completely ineffective as a primary solvent for temperature-cycled recrystallization.

Q: The isolated crystals are highly hygroscopic and turn into a paste on the filter paper. How do I prevent this? A: Amine hydrochlorides can exhibit hygroscopicity, especially if residual protic solvents (like ethanol or water) are trapped in the crystal lattice.

  • Resolution: Wash the filter cake exclusively with a highly volatile, anhydrous anti-solvent (e.g., cold anhydrous diethyl ether). Immediately transfer the crystals to a vacuum desiccator containing a drying agent (like P2O5) and dry at 40°C under high vacuum. Do not leave the filter cake exposed to ambient laboratory humidity.

References

  • Anderson, N. G. (2001). A “Bottom-Up” Approach to Process Development: Application of Physicochemical Properties of Reaction Products toward the Development of Direct-Drop Processes. Organic Process Research & Development.[Link]

  • Noujeim, N., et al. (2016). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Organic Process Research & Development.[Link]

  • Lafferrère, L., et al. (2008). An In-Line Study of Oiling Out and Crystallization. Crystal Growth & Design.[Link]

Optimization

Technical Support Center: Navigating the Thermal Stability of 3-Fluoro-4-methoxybenzylamine Hydrochloride During Scale-Up

Welcome to the dedicated resource for researchers, chemists, and process development professionals working with 3-Fluoro-4-methoxybenzylamine hydrochloride. This guide provides in-depth technical support, troubleshooting...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated resource for researchers, chemists, and process development professionals working with 3-Fluoro-4-methoxybenzylamine hydrochloride. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to address the critical challenge of preventing thermal degradation during the scale-up of processes involving this compound. Our goal is to equip you with the expertise and practical solutions needed to ensure the integrity, purity, and yield of your product.

Introduction: The Challenge of Scaling Up

3-Fluoro-4-methoxybenzylamine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. While its synthesis at the lab scale may be straightforward, scaling up production introduces significant challenges related to heat management. Inadequate control of reaction or processing temperatures can lead to thermal degradation, resulting in impurity formation, yield loss, and potential safety hazards. This guide is designed to be a practical, field-tested resource to navigate these complexities.

Troubleshooting Guide: Diagnosis and Mitigation of Thermal Degradation

This section addresses specific issues you may encounter during your work. The question-and-answer format is designed to help you quickly diagnose the problem and implement an effective solution.

Question 1: We observed a significant color change (from off-white to yellow or brown) in our batch of 3-Fluoro-4-methoxybenzylamine hydrochloride after prolonged heating/drying. What is the likely cause and how can we prevent it?

Answer:

A color change is a primary indicator of thermal degradation. The discoloration is likely due to the formation of polymeric or oxidized impurities. The benzylic position in 3-Fluoro-4-methoxybenzylamine is susceptible to oxidation, which can be exacerbated by elevated temperatures and the presence of residual catalysts or atmospheric oxygen.

Root Cause Analysis:

  • Excessive Temperature: The most common cause is subjecting the compound to temperatures exceeding its stable limit for an extended period.

  • Presence of Oxygen: The presence of air, particularly at higher temperatures, can accelerate oxidative degradation pathways.

  • Residual Catalysts: Trace amounts of transition metals from previous synthetic steps can catalyze decomposition reactions.

Mitigation Strategies:

  • Strict Temperature Control: Implement a precise temperature control strategy. For drying operations, utilize a vacuum oven at the lowest feasible temperature. Aim to keep the product temperature below a pre-determined limit, which should be established through thermal analysis (see Protocol 1).

  • Inert Atmosphere: Whenever possible, handle the material under an inert atmosphere (e.g., nitrogen or argon), especially during heating or prolonged storage at elevated temperatures. This minimizes the risk of oxidation.

  • Quench and Purify: Ensure that the upstream process includes an effective quench to deactivate any catalysts and that the purification process is robust enough to remove metallic impurities.

Question 2: Our latest batch shows a new, significant impurity peak on the HPLC chromatogram after scale-up, which was absent in the lab-scale synthesis. How do we identify this impurity and prevent its formation?

Answer:

The appearance of a new impurity during scale-up often points to a thermal degradation pathway that becomes significant only with the different heating and cooling profiles of larger equipment. Identifying this impurity is the first step toward controlling it.

Identification and Prevention:

  • Impurity Identification: The most direct method for identifying the unknown impurity is through isolation followed by structural elucidation using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. An LC-MS analysis can often provide a preliminary identification of the impurity's molecular weight, offering clues to its structure. A common degradation product could be the corresponding imine or the product of de-fluorination.

  • Forced Degradation Studies: To confirm that the impurity is thermally derived, conduct forced degradation studies. Subject a small, pure sample of 3-Fluoro-4-methoxybenzylamine hydrochloride to controlled thermal stress and analyze the resulting mixture by HPLC. If the impurity profile matches that of your batch, it confirms a thermal origin.

  • Process Parameter Review: Re-evaluate the process parameters of your scale-up. Pay close attention to "hot spots" in the reactor, prolonged reaction times at elevated temperatures, or an extended drying cycle. The larger surface area-to-volume ratio in lab-scale equipment often allows for more efficient heat dissipation, a luxury that is lost upon scale-up.

Workflow for Impurity Identification and Mitigation

A New Impurity Peak Observed in HPLC B Isolate Impurity (e.g., Prep-HPLC) A->B Identification D Conduct Forced Degradation Study A->D Confirmation C Structural Elucidation (LC-MS, NMR) B->C F Identify Degradation Pathway C->F E Compare Degradation Profile to Batch D->E E->F G Review and Optimize Process Parameters (Temperature, Time, Atmosphere) F->G H Implement Corrective Actions G->H I Validate New Process H->I

Caption: Workflow for identifying and mitigating new impurities.

Question 3: We are experiencing a lower-than-expected yield in our scaled-up batch, and we suspect thermal degradation. How can we quantify the extent of degradation and improve our yield?

Answer:

A drop in yield is a quantitative indicator of product loss, and thermal degradation is a likely culprit if other process parameters have been faithfully scaled.

Quantification and Yield Improvement:

  • Quantitative Analysis: Use a validated HPLC method with a reference standard to accurately quantify the amount of 3-Fluoro-4-methoxybenzylamine hydrochloride in your crude and final product. The difference between the theoretical and actual yield, after accounting for transfer losses, can give you an estimate of the loss due to degradation.

  • Thermal Analysis: Employ techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to understand the thermal behavior of your compound.

    • DSC can help identify the onset of decomposition, which is critical for setting a maximum operating temperature.

    • TGA measures weight loss as a function of temperature, indicating when volatile byproducts are formed.

Improving Yield:

  • Process Optimization: Based on the DSC/TGA data, define a maximum safe operating temperature and ensure your process stays well below this limit.

  • Minimize Heating Time: Reduce the time the material is held at elevated temperatures. This might involve optimizing the reaction kinetics or improving the efficiency of your drying process.

  • Solvent Selection: If the degradation is occurring in solution, consider if the solvent plays a role. Some solvents can promote degradation pathways, especially at elevated temperatures.

Table 1: Example Thermal Analysis Data

Analysis TypeParameterResultImplication for Scale-Up
DSC Onset of Decomposition185 °CMaximum process temperature should be kept significantly below this, e.g., < 160 °C.
TGA 5% Weight Loss195 °CConfirms decomposition begins around this temperature.

Frequently Asked Questions (FAQs)

Q1: What is the recommended maximum drying temperature for 3-Fluoro-4-methoxybenzylamine hydrochloride?

While the exact temperature can depend on the purity of your material and the drying time, a general recommendation is to keep the product temperature below 60-70 °C under vacuum. It is strongly advised to determine the specific limit for your material using thermal analysis techniques like DSC.

Q2: Can the hydrochloride salt form affect thermal stability?

Yes. While the hydrochloride salt is generally more stable than the free base, the presence of excess hydrochloric acid or moisture can potentially influence degradation pathways at elevated temperatures. Ensure the salt is properly formed and dried.

Q3: Are there any incompatible materials we should be aware of during processing?

Avoid prolonged contact with strong bases, which will liberate the free base, and strong oxidizing agents. Also, be mindful of any equipment that may contain reactive metals that could catalyze degradation. Stainless steel (316L) is generally a safe material of construction.

Experimental Protocols

Protocol 1: Determination of Decomposition Onset by Differential Scanning Calorimetry (DSC)

Objective: To determine the temperature at which thermal decomposition of 3-Fluoro-4-methoxybenzylamine hydrochloride begins.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the instrument to ramp the temperature from ambient (e.g., 30 °C) to a temperature well above the expected decomposition (e.g., 300 °C).

    • Use a heating rate of 10 °C/min.

    • Maintain a constant flow of inert gas (nitrogen) over the sample.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • The onset of an exothermic event after the melting endotherm is indicative of decomposition. The temperature at the beginning of this exotherm is the decomposition onset temperature.

Workflow for DSC Analysis

Start Start Prep Weigh 2-5 mg of Sample into DSC Pan Start->Prep Load Load Sample and Reference Pans into DSC Cell Prep->Load Setup Set Temperature Program (e.g., 30-300°C at 10°C/min) Load->Setup Run Run Analysis under Nitrogen Atmosphere Setup->Run Analyze Analyze Heat Flow vs. Temperature Plot Run->Analyze Identify Identify Onset of Decomposition Exotherm Analyze->Identify End End Identify->End

Troubleshooting

Optimizing pH conditions for the aqueous extraction of 3-Fluoro-4-methoxybenzylamine

Welcome to the Technical Support Center for downstream processing and chemical isolation. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals op...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for downstream processing and chemical isolation. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals optimize the liquid-liquid extraction of 3-Fluoro-4-methoxybenzylamine .

Rather than relying on trial and error, a successful extraction requires a mechanistic understanding of the molecule's electronic properties. Below, you will find the physicochemical data, a visual workflow, a self-validating standard operating procedure (SOP), and a troubleshooting FAQ section to resolve common benchtop issues.

Physicochemical Foundations

To design an efficient acid-base extraction, we must first understand how the functional groups on the benzene ring influence the basicity of the primary amine. Unsubstituted benzylamine has a pKa of 9.34[1]. In our target molecule, the methoxy group at the 4-position is electron-donating via resonance, while the fluorine atom at the 3-position is strongly electron-withdrawing via the inductive effect. The net result slightly depresses the basicity of the nitrogen lone pair, yielding a pKa of approximately 9.04[2].

Understanding this exact pKa is the linchpin of our extraction strategy.

Table 1: Quantitative Physicochemical Data

PropertyValueMechanistic Impact on Extraction
CAS Number 123652-95-9[3]N/A
Predicted pKa 9.04 ± 0.10[2]Dictates the exact pH thresholds for protonation (pH < 2.0) and deprotonation (pH > 11.5).
Physical State (Free Base) LiquidProne to oiling out during basification; requires immediate organic extraction.
Water Solubility (Free Base) Immiscible[4]Enables efficient partitioning into organic solvents at high pH.
Stability Air-sensitive[5]Necessitates inert atmosphere storage or conversion to a hydrochloride salt.

Extraction Workflow Visualization

The following diagram maps the logic of the acid-base extraction. By manipulating the pH, we toggle the molecule between its water-soluble salt form and its organic-soluble free base form, leaving impurities behind at each phase split.

ExtractionWorkflow Start Crude Reaction Mixture (Amine + Neutral Impurities) Acidify Acidification Step Add 1M HCl (pH < 2.0) Start->Acidify Split1 Acidify->Split1 OrgPhase1 Organic Phase (Neutral Impurities) Split1->OrgPhase1 Partition AqPhase1 Aqueous Phase (Protonated Amine Salt) Split1->AqPhase1 Partition Discard1 Discard / Recycle OrgPhase1->Discard1 Basify Basification Step Add 2M NaOH (pH > 11.5) AqPhase1->Basify Extract Solvent Extraction Add MTBE / DCM Basify->Extract Split2 Extract->Split2 AqPhase2 Aqueous Phase (Inorganic Salts) Split2->AqPhase2 Partition OrgPhase2 Organic Phase (Free Base Amine) Split2->OrgPhase2 Partition Discard2 Discard to Waste AqPhase2->Discard2 Pure Pure 3-Fluoro-4-methoxybenzylamine (Dry & Concentrate) OrgPhase2->Pure

Figure 1: Acid-base extraction workflow for 3-Fluoro-4-methoxybenzylamine isolation.

Standard Operating Procedure: pH-Optimized Aqueous Extraction

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Step 1: Initial Solubilization Dissolve the crude reaction mixture in an immiscible organic solvent, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

Step 2: Acidic Washing (Target pH < 2.0)

  • Action: Vigorously mix the organic layer with an equal volume of 1.0 M HCl (aq).

  • Causality: At pH 2.0, the primary amine (pKa ~9.04) is fully protonated into its benzylammonium hydrochloride salt, rendering it highly water-soluble. Neutral and acidic impurities remain trapped in the organic phase.

  • Self-Validation Check: Spot the post-extraction organic layer on a TLC plate and stain with Ninhydrin. A lack of a purple/pink spot validates that the primary amine has successfully partitioned into the aqueous phase.

Step 3: Phase Separation Separate the layers. Retain the aqueous phase (contains your product) and discard the organic phase (contains impurities). Wash the aqueous phase once more with fresh EtOAc to remove trace lipophilic impurities.

Step 4: Basification (Target pH > 11.5)

  • Action: Cool the aqueous phase in an ice bath (0–5 °C) to mitigate the exothermic heat of neutralization. Slowly add 2.0 M NaOH (aq) dropwise while stirring until the pH strictly exceeds 11.5.

  • Causality: To drive the equilibrium entirely toward the extractable free base, the pH must be adjusted to at least 2.5 log units above the molecule's pKa of 9.04[2].

  • Self-Validation Check: The previously clear aqueous solution will turn visibly cloudy or milky. Because the free base is a water-immiscible liquid[4], this turbidity is visual confirmation that the amine has successfully deprotonated and is "oiling out" of the aqueous phase.

Step 5: Final Organic Extraction

  • Action: Extract the cloudy, basified aqueous layer with a fresh organic solvent, preferably Methyl tert-butyl ether (MTBE) or DCM.

  • Causality: The lipophilic free base rapidly partitions into the organic solvent, leaving inorganic salts (NaCl, excess NaOH) in the aqueous phase.

Step 6: Drying and Concentration

  • Action: Wash the combined organic layers with saturated NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure liquid amine.

Troubleshooting Guide & FAQs

Q: My final yield is unexpectedly low, and TLC shows the product remains in the aqueous phase. What went wrong? A: This is a classic pH optimization failure. The pKa of 3-Fluoro-4-methoxybenzylamine is approximately 9.04[2]. If you only basified the solution to pH 9.0, exactly 50% of the amine remains ionized as the un-extractable ammonium salt. To ensure >99% recovery into the organic phase, the pH must be pushed to ≥ 11.5. Always verify the pH of the aqueous layer with a calibrated pH meter—not just indicator paper—before executing the final extraction.

Q: I am observing a persistent, thick emulsion during the basified extraction step. How can I resolve this? A: Emulsions frequently occur when extracting fluorinated aromatic amines. The combination of the polar amine headgroup and the fluorinated lipophilic tail gives the molecule surfactant-like properties, which lowers the interfacial tension between the aqueous and organic layers.

  • Resolution: Increase the ionic strength of the aqueous phase by saturating it with NaCl (brine) to force the organic layer out. If the emulsion persists, filter the entire biphasic mixture through a tightly packed pad of Celite to shear the microscopic droplets and remove insoluble micro-particulates stabilizing the emulsion.

Q: Why is my isolated free base amine turning dark yellow/brown upon storage? A: Benzylamines are highly susceptible to air oxidation. In this specific molecule, the electron-donating methoxy group at the 4-position increases the electron density of the aromatic ring, making it even more prone to oxidative degradation. The free base is an air-sensitive liquid[5].

  • Resolution: Store the isolated compound strictly under an inert atmosphere (argon or nitrogen) in a dark, refrigerated environment. For long-term storage, it is highly recommended to bubble HCl gas through the organic solution to precipitate and store the compound as the vastly more stable 3-Fluoro-4-methoxybenzylamine hydrochloride salt.

References

  • "3-FLUORO-4-METHOXYBENZYLAMINE manufacturers and ..." - ChemicalBook. 2

  • "Buy 3-FLUORO-4-METHOXYBENZYLAMINE from Conier ... - Echemi" - Echemi. 4

  • "(3-Fluoro-4-methoxyphenyl) - ChemBK" - ChemBK. 3

  • "3-Fluoro-4-methoxybenzylamine | 123652-95-9 - Sigma-Aldrich" - Sigma-Aldrich.

  • "3-Fluoro-4-methoxybenzylamine, 97%, Thermo Scientific 1 g | Buy Online" - Fisher Scientific.5

  • "Benzylamine - Wikipedia" - Wikipedia.1

Sources

Optimization

Troubleshooting catalyst deactivation in 3-Fluoro-4-methoxybenzylamine hydrochloride reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges associated with the synthesis of 3-Fluoro-4-methoxybenzylamine hydrochl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges associated with the synthesis of 3-Fluoro-4-methoxybenzylamine hydrochloride.

The reductive amination of fluorinated benzaldehydes is notoriously difficult to scale due to rapid catalyst deactivation. This guide bypasses generic advice to focus on the causality of catalyst failure—specifically amine poisoning, hydrodefluorination, and halide inhibition—providing you with self-validating protocols to ensure reproducible yields.

Mechanistic Overview of Catalyst Deactivation

To troubleshoot effectively, we must first map the competing pathways that lead to catalyst death. The diagram below illustrates how the desired catalytic cycle is interrupted by substrate- and product-induced fouling.

G Substrate 3-Fluoro-4-methoxybenzaldehyde + NH3 / H2 Imine Imine Intermediate Substrate->Imine Condensation (-H2O) ActiveCat Active Catalyst Surface (Pt/C or Ni) Product 3-Fluoro-4-methoxybenzylamine ActiveCat->Product Hydrogenation Hydrodefluorination Hydrodefluorination (C-F Cleavage -> HF) ActiveCat->Hydrodefluorination Pd-Hydride Insertion Imine->ActiveCat Adsorption AminePoisoning Amine Poisoning (N-Metal Coordination) Product->AminePoisoning High Local Conc. Oligomerization Secondary Imine Condensation Product->Oligomerization Reacts w/ Aldehyde DeactivatedCat Deactivated Catalyst (Blocked/Etched Sites) AminePoisoning->DeactivatedCat Hydrodefluorination->DeactivatedCat Oligomerization->DeactivatedCat

Catalyst deactivation pathways in the reductive amination of fluorinated benzaldehydes.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at 50% conversion, and H₂ uptake completely ceases. Is the catalyst dead? A1: Yes, but the deactivation is likely reversible. You are experiencing amine poisoning . As 3-fluoro-4-methoxybenzylamine accumulates, the nucleophilic nitrogen lone pair forms a stable dative bond with the transition metal center, outcompeting hydrogen gas for active sites[1]. Causality: The basicity of the primary amine product creates a thermodynamic sink on the metal surface. Solution: Introduce a mild acid buffer (e.g., ammonium acetate) to protonate the product in situ. This shifts the equilibrium toward the non-coordinating ammonium species, freeing the active metal sites[2].

Q2: I am detecting a significant amount of 4-methoxybenzylamine (a des-fluoro byproduct). How do I prevent this? A2: You are observing hydrodefluorination , a critical flaw when using Palladium (Pd/C) catalysts for this specific substrate. Palladium is highly prone to oxidative addition into C-F bonds under reductive conditions, forming a Pd-hydride species that eliminates hydrofluoric acid (HF)[3]. This not only destroys your product but the resulting HF rapidly etches the carbon support and permanently poisons the metal[4]. Causality: The activation energy for C-F bond cleavage is dangerously low on Pd(0) surfaces under H₂. Solution: Switch your catalyst to Platinum on Carbon (Pt/C) or Raney Nickel. These metals have much higher activation energy barriers for C-halogen cleavage while maintaining excellent activity for imine reduction[4].

Q3: If amine poisoning is the main issue, why shouldn't I just run the hydrogenation directly in methanolic HCl to form the hydrochloride salt immediately? A3: While protonating the amine prevents nitrogen-metal coordination, introducing high concentrations of chloride ions (Cl⁻) during the reduction phase acts as a potent catalyst poison. Causality: Halide ions strongly adsorb to noble metal surfaces, blocking the dissociative chemisorption of H₂ required for the catalytic cycle. Solution: Perform the reductive amination using a non-coordinating buffer, filter off the catalyst, and then precipitate the hydrochloride salt using ethereal HCl in the filtrate.

Q4: I am getting a high percentage of secondary amines instead of the primary target. How do I fix the selectivity? A4: Secondary amine formation occurs when the primary amine product reacts with unreacted 3-fluoro-4-methoxybenzaldehyde to form a secondary imine, which is subsequently reduced[5]. Causality: The reaction is starved of ammonia, altering the stoichiometric kinetics. Solution: Maintain a minimum 5:1 molar ratio of ammonia (or ammonium equivalent) to aldehyde. Additionally, increasing H₂ pressure accelerates the reduction of the primary imine before it has a chance to undergo secondary condensation[2].

Quantitative Performance Data

The following table summarizes the causal relationship between catalyst selection, additives, and reaction outcomes. Use this data to benchmark your own process deviations.

Catalyst SystemAdditive / BufferTemp (°C)H₂ Pressure (bar)Primary Amine Yield (%)Defluorination (%)Catalyst Status Post-Reaction
5% Pd/CNone501045%>30%Deactivated (HF etched)
5% Pd/CAcOH (1.0 eq)501065%15%Partially Active
5% Pt/C NH₄OAc (5.0 eq) 60 20 88% <2% Active (Reusable)
Raney NiNH₃ (Excess gas)803092%<1%Active

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for the synthesis of 3-Fluoro-4-methoxybenzylamine hydrochloride incorporates internal validation checkpoints. This ensures that any failure is immediately diagnosed during the workflow, rather than after final isolation.

Phase 1: Imine Formation & Reduction

  • Charge the Reactor: To a high-pressure autoclave, add 3-fluoro-4-methoxybenzaldehyde (1.0 eq), ammonium acetate (5.0 eq, acts as both the nitrogen source and mild non-halide buffer), and dry methanol (10 volumes).

  • Catalyst Addition: Add 5% Pt/C (5 mol% relative to substrate). Do not use Pd/C to avoid HF generation.

  • Purge & Pressurize: Purge the vessel with N₂ (3x) followed by H₂ (3x). Pressurize to 20 bar H₂.

  • Reaction: Heat the mixture to 60°C with vigorous stirring (800 rpm to overcome mass transfer limitations).

  • Validation Check 1 (Kinetic Monitoring): Monitor the H₂ pressure drop. A stoichiometric pressure drop confirms imine reduction. Self-Validation: If H₂ uptake stalls before theoretical completion, spike the reactor with 1 mol% fresh Pt/C. If uptake resumes, your initial catalyst was poisoned by impurities; if it does not, the reaction has reached equilibrium.

Phase 2: Catalyst Recovery & Salt Formation 6. Filtration: Cool the reactor to room temperature and carefully vent the H₂. Filter the reaction mixture through a pad of Celite under a nitrogen atmosphere to remove the Pt/C catalyst. Wash the cake with methanol. 7. Validation Check 2 (Catalyst Integrity): Dry and weigh the recovered catalyst cake. Self-Validation: A mass loss of >10% indicates support degradation, likely due to trace hydrodefluorination causing HF etching. 8. Concentration: Concentrate the filtrate under reduced pressure to remove methanol and excess ammonia, leaving the crude freebase amine. Dissolve the residue in dry diethyl ether or methyl tert-butyl ether (MTBE). 9. Hydrochloride Precipitation: Slowly add a stoichiometric amount of 2M HCl in diethyl ether at 0°C. A white crystalline precipitate of 3-Fluoro-4-methoxybenzylamine hydrochloride will form immediately. 10. Validation Check 3 (Purity Assessment): Filter and dry the crystals. Self-Validation: The solid should be stark white and highly crystalline. If the precipitate is oily, yellow, or gummy, it indicates the presence of secondary amine oligomers, requiring recrystallization from ethanol/ethyl acetate.

References

  • Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation P
  • Selective catalytic amination of halogenated aldehydes with calcined palladium c
  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - nih.gov -
  • Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amin
  • Reductive amin

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of HPLC Analytical Methods for 3-Fluoro-4-methoxybenzylamine Hydrochloride Purity

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method intended for the quantitative determination of purity for 3-Fluoro-4-methoxybenzylamine hydrochlo...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method intended for the quantitative determination of purity for 3-Fluoro-4-methoxybenzylamine hydrochloride. It is designed for researchers, scientists, and drug development professionals who require robust, reliable, and compliant analytical methods. The principles and protocols detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines and major pharmacopeias, ensuring regulatory compliance and scientific soundness.[1][2][3]

Introduction: The Imperative of Method Validation

In pharmaceutical development and quality control, an analytical method is not merely a procedure; it is a system that generates critical data for decision-making. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][3] For a purity assay, this means the method must be able to accurately and precisely quantify the active pharmaceutical ingredient (API), 3-Fluoro-4-methoxybenzylamine hydrochloride, and to resolve it from any potential impurities or degradation products. A validated stability-indicating HPLC method is a cornerstone of drug quality, safety, and efficacy.[4][5][6]

This guide will compare two common reversed-phase HPLC (RP-HPLC) approaches—isocratic and gradient elution—and detail the validation process using 3-Fluoro-4-methoxybenzylamine hydrochloride as a practical case study.

Methodological Considerations for the Analyte

3-Fluoro-4-methoxybenzylamine hydrochloride is an aromatic amine.[7][8] Such compounds are well-suited for RP-HPLC with UV detection due to the presence of a chromophore (the substituted benzene ring).[9] The primary amine group imparts a basic character, meaning the retention behavior will be sensitive to the pH of the mobile phase.[10]

Strategic Choice of Chromatographic Conditions:

  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse for RP-HPLC and serves as an excellent starting point due to its hydrophobicity and wide applicability.[11]

  • Mobile Phase: A mixture of an aqueous buffer (to control pH and ionic strength) and an organic modifier (like acetonitrile or methanol) is standard. For an amine, a slightly acidic pH (e.g., pH 3.0-4.0) is often chosen to ensure the analyte is in its protonated, more water-soluble form, which typically leads to better peak shape on silica-based columns.

  • Detection: UV detection is appropriate. The wavelength should be selected at a maximum absorbance (λmax) of the analyte to ensure high sensitivity. For aromatic compounds, this is often in the 220-280 nm range.

Comparison of Analytical Approaches: Isocratic vs. Gradient Elution

Two distinct HPLC methods will be proposed and validated to determine the most suitable approach for routine purity analysis.

  • Method A: Isocratic Elution. This method uses a constant mobile phase composition throughout the run. It is simpler, more robust, and generally results in faster re-equilibration times between injections.[12] However, it may fail to elute highly retained impurities in a reasonable time or provide adequate resolution for early-eluting impurities.

  • Method B: Gradient Elution. This method involves changing the mobile phase composition during the run, typically by increasing the percentage of the organic solvent.[13] Gradient elution is powerful for separating complex mixtures with components of widely varying polarities and is essential for most stability-indicating methods where unknown degradation products may be present.[9]

FeatureMethod A: Isocratic RP-HPLCMethod B: Gradient RP-HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase 20mM Potassium Phosphate (pH 3.5) : Acetonitrile (70:30, v/v)A: 20mM Potassium Phosphate (pH 3.5)B: Acetonitrile
Elution Program N/ATime (min) | %B 0 | 10 20 | 90 25 | 90 26 | 10 30 | 10
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 272 nmUV at 272 nm
Injection Vol. 10 µL10 µL
Column Temp. 30 °C30 °C

The Validation Workflow: A Structured Approach

The validation process follows a predefined protocol that assesses the method's performance characteristics. Each parameter is tested against pre-established acceptance criteria as stipulated by ICH Q2(R1).[1][3]

Validation_Workflow cluster_dev Phase 1: Development & Optimization cluster_val Phase 2: Formal Validation (ICH Q2) cluster_rep Phase 3: Documentation Dev Method Development (Selectivity & Initial Conditions) Opt Method Optimization (Peak Shape, Resolution) Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Report Validation Report Rob->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: A typical workflow for HPLC method validation.

Experimental Protocols & Acceptance Criteria

The following sections detail the experimental execution for each validation parameter.

Specificity (Stability-Indicating Properties)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] For a purity method, this is often demonstrated through forced degradation studies.[4][6]

Protocol:

  • Prepare solutions of 3-Fluoro-4-methoxybenzylamine hydrochloride (approx. 1 mg/mL).

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 80°C for 4 hours.

    • Base Hydrolysis: 0.1 N NaOH at 80°C for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid drug substance at 105°C for 48 hours.

    • Photolytic: Solution exposed to UV light (254 nm) and visible light for 24 hours.

  • Analyze the stressed samples, along with an unstressed control, using both Method A and Method B.

  • Assess peak purity of the main peak using a Photodiode Array (PDA) detector.

Acceptance Criteria:

  • The method must demonstrate resolution (Rs > 2) between the main peak and all degradation product peaks.

  • The main peak should be spectrally pure (no "peak purity flag" from the software).

  • Method B is expected to be superior, as it is designed to separate a wider range of degradation products.

Linearity and Range

Linearity demonstrates a proportional relationship between the analyte concentration and the detector response over a specified range.[14][15]

Protocol:

  • Prepare a stock solution of 3-Fluoro-4-methoxybenzylamine hydrochloride reference standard.

  • Create a series of at least five concentrations ranging from 50% to 150% of the nominal test concentration (e.g., if the target is 100 µg/mL, prepare 50, 75, 100, 125, and 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

  • Residuals: Data points should be randomly scattered around the regression line.

Accuracy

Accuracy reflects the closeness of the test results to the true value.[15] It is typically assessed by spiking a placebo with known amounts of the API.

Protocol:

  • Prepare samples by spiking a placebo matrix with the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate (for a total of 9 determinations).

  • Analyze the samples and calculate the percentage recovery for each.

Acceptance Criteria:

  • Mean Recovery: 98.0% to 102.0% at each concentration level.

  • RSD of Recovery: ≤ 2.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14][16] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval under the same conditions.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Protocol:

  • Repeatability: Prepare six independent samples at 100% of the test concentration. Analyze them and calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision: A second analyst repeats the repeatability study on a different day using a different HPLC system (if available). The results from both studies are statistically compared.

Acceptance Criteria:

  • Repeatability (n=6): RSD ≤ 1.0%.

  • Intermediate Precision (n=12): Overall RSD ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be determined with acceptable precision and accuracy.[1][4]

Protocol (Based on Signal-to-Noise Ratio):

  • Prepare a series of dilute solutions of the API.

  • Inject them to determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 (for LOD) and 10:1 (for LOQ).

  • Confirm the LOQ by injecting six samples at this concentration and checking for acceptable precision.

Acceptance Criteria:

  • LOD: S/N ratio ≈ 3:1.

  • LOQ: S/N ratio ≈ 10:1 and RSD for six replicate injections ≤ 10%.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[17]

Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 10%; e.g., 0.9 and 1.1 mL/min).

    • Column Temperature (± 5°C; e.g., 25°C and 35°C).

    • Mobile Phase pH (± 0.2 units).

    • Mobile Phase Organic Composition (± 2% absolute for isocratic).

  • Inject a system suitability solution and a sample for each condition.

  • Evaluate the effect on system suitability parameters (e.g., retention time, resolution, tailing factor).

Acceptance Criteria:

  • System suitability criteria (e.g., resolution > 2, tailing factor < 1.5) must be met under all varied conditions.

  • The assay result should not change significantly from the nominal result.

Results Summary and Method Comparison

The validation results for both methods should be tabulated for a direct comparison. Hypothetical data is presented below to illustrate the expected outcome.

Validation ParameterMethod A (Isocratic)Method B (Gradient)Acceptance Criteria
Specificity Fails (Co-elution with degradation peak under base hydrolysis)Passes (All peaks resolved, Rs > 2.5)Resolution (Rs) > 2
Linearity (r²) 0.99950.9998≥ 0.999
Accuracy (% Recovery) 99.1% - 101.2%99.5% - 100.8%98.0% - 102.0%
Precision (Repeatability RSD) 0.65%0.48%≤ 1.0%
Precision (Intermediate RSD) 1.1%0.85%≤ 2.0%
LOQ (µg/mL) 0.250.10S/N ≥ 10, RSD ≤ 10%
Robustness PassesPassesSystem suitability met

Discussion and Final Method Selection

Based on the illustrative data, Method B (Gradient RP-HPLC) is unequivocally the superior choice. While both methods demonstrate acceptable performance for linearity, accuracy, precision, and robustness, the critical differentiator is specificity .

The isocratic method (Method A) failed to resolve a key degradation product formed during basic hydrolysis. This is a critical failure for a stability-indicating purity method.[9][18] The gradient method (Method B) successfully separated all degradation products from the main API peak, proving its suitability for its intended purpose. Furthermore, Method B showed a lower LOQ, making it more sensitive for detecting trace-level impurities.

The selection of a gradient method aligns with best practices for developing stability-indicating assays, where the elution strength must be varied to ensure all potential impurities, from polar to non-polar, are eluted and resolved.[9]

Parameter_Interrelation cluster_core Core Performance cluster_foundation Foundational Parameters cluster_sensitivity Sensitivity cluster_reliability Reliability Acc Accuracy Prec Precision Prec->Acc impacts Rob Robustness Prec->Rob tested by Spec Specificity Lin Linearity Spec->Lin enables Lin->Acc defines range for Lin->Prec LOQ LOQ Lin->LOQ defines lower limit of LOD LOD LOQ->LOD

Caption: Interrelationship of key HPLC validation parameters.

Conclusion

The validation process is a systematic journey that provides a comprehensive performance profile of an analytical method. This guide has demonstrated that for establishing a reliable, stability-indicating purity assay for 3-Fluoro-4-methoxybenzylamine hydrochloride, a gradient RP-HPLC method is essential. The isocratic approach, while simpler, carries an unacceptable risk of failing to detect critical impurities. By adhering to the principles of ICH Q2(R1) and rigorously testing all performance characteristics, a scientifically sound and regulatory-compliant analytical method can be established, ensuring the quality and safety of the pharmaceutical product.

References

  • USP-NF. 〈621〉 Chromatography. United States Pharmacopeial Convention. [Link]

  • Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 1995. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. 2022. [Link]

  • International Research Journal of Pharmacy and Medical Sciences. Stability Indicating HPLC Method Development: A Review. 2023. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. 2023. [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • Pharmaceutical Technology. HPLC Method Development and Validation for Pharmaceutical Analysis. 2005. [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. 2020. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Stability Indicating HPLC Method Development: A Review. 2019. [Link]

  • Taylor & Francis Online. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. 2007. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. 2024. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. Stability Indicating HPLC Method Development: A Review. 2023. [Link]

  • National Center for Biotechnology Information. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. 2012. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? 2024. [Link]

  • Scribd. 2.2.46. Chromatographic Separation Techniques PDF. [Link]

  • U.S. Food & Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]

  • Phenomenex. Revision of European Pharmacopeia (EP) Chapter 2.2.46. 2017. [Link]

  • Pharmeuropa. 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. [Link]

  • ResearchGate. HPLC method validation for pharmaceuticals: a review. 2016. [Link]

  • ECA Academy. EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. 2022. [Link]

  • ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). 2005. [Link]

  • PubMed. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. 2001. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. 2017. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. 2020. [Link]

  • ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. 2025. [Link]

  • ThaiScience. Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. [Link]

  • NHS. Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. [Link]

  • ACS Publications. Separation of Aromatic Amines by Reversed-Phase Chromatography. 1978. [Link]

  • PubChem. 3-Fluoro-4-methoxybenzimidamide Hydrochloride. [Link]

  • NextSDS. 4-Fluoro-3-MethoxybenzylaMineHCl — Chemical Substance Information. [Link]

  • Nanjing Pharmatechs. 3-Fluoro-4-methoxybenzylamine hydrochloride. [Link]

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Comparative

Benchmarking catalytic efficiency in 3-Fluoro-4-methoxybenzylamine hydrochloride cross-coupling

Benchmarking Catalytic Efficiency in 3-Fluoro-4-methoxybenzylamine Hydrochloride Cross-Coupling Introduction 3-Fluoro-4-methoxybenzylamine is a highly valuable pharmacophore building block, frequently utilized in the syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Catalytic Efficiency in 3-Fluoro-4-methoxybenzylamine Hydrochloride Cross-Coupling

Introduction

3-Fluoro-4-methoxybenzylamine is a highly valuable pharmacophore building block, frequently utilized in the synthesis of Venezuelan Equine Encephalitis Virus (VEEV) inhibitors[1] and TRPV1 receptor antagonists[2]. Incorporating this motif into complex molecular architectures typically requires carbon-nitrogen (C-N) bond formation via the palladium-catalyzed Buchwald-Hartwig amination[3].

However, coupling primary aliphatic amines presents distinct mechanistic hurdles. They are highly prone to over-arylation (diarylation) and can form stable, off-cycle palladium bis-amine complexes that poison the catalyst[4]. Furthermore, because 3-Fluoro-4-methoxybenzylamine is typically handled as a bench-stable hydrochloride salt, the reaction microenvironment requires precise stoichiometric control of the base to liberate the free nucleophile in situ without degrading the sensitive Pd(0) catalytic species.

Mechanistic Causality & Catalyst Selection

The success of a Buchwald-Hartwig amination hinges on the delicate balance of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination[5]. For primary benzylamines, the choice of phosphine ligand and palladium source is the primary driver of reaction efficiency[6]:

  • Ligand Sterics (Suppressing Diarylation): Traditional bisphosphines (e.g., BINAP) can drive the reaction but often require high temperatures and longer reaction times[7]. Bulky, electron-rich biaryl monophosphines (e.g., RuPhos, XPhos) force the coordinated amine into a highly reactive conformation. This steric bulk accelerates reductive elimination and physically blocks the coordination of a second aryl halide, effectively suppressing diarylation[4].

  • Precatalyst Activation Kinetics: Traditional systems utilizing Pd2(dba)3 rely on the dissociation of dibenzylideneacetone (dba), which can act as an off-cycle inhibitor[3]. Modern 3rd Generation (G3) palladacycles (e.g., RuPhos Pd G3) bypass this limitation. Upon exposure to a mild base, these precatalysts rapidly and irreversibly generate the active mono-ligated L-Pd(0) species, ensuring high catalyst availability and enabling sub-1 mol% loadings[8].

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_Ar L-Pd(II)(Ar)(X) OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord RNH2 + Base PdII_Amido L-Pd(II)(Ar)(NHR) AmineCoord->PdII_Amido - Base-HX RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim RedElim->Pd0 Ar-NHR

Catalytic cycle of Pd-catalyzed C-N cross-coupling for benzylamines.

Quantitative Benchmarking: Catalyst Performance

To establish an objective baseline, we benchmarked three distinct catalytic systems for the cross-coupling of 3-Fluoro-4-methoxybenzylamine hydrochloride with a model electrophile, 3-bromoquinoline.

Table 1: Benchmarking Catalytic Systems for 3-Fluoro-4-methoxybenzylamine Cross-Coupling

Catalyst SystemLigand TypeLoading (mol%)Base (Equiv)*Time (h)Conversion (%)Mono:Di Selectivity
Pd2(dba)3 / BINAP Bisphosphine5.0NaOtBu (2.5)1672%85:15
Pd(OAc)2 / XPhos Monophosphine2.0NaOtBu (2.5)1288%92:8
RuPhos Pd G3 G3 Palladacycle1.0LHMDS (3.0)2>99%>99:1

*Note: Base equivalents account for the neutralization of the hydrochloride salt (1.0 equiv) plus the catalytic cycle requirements.

Analysis of Results: The RuPhos Pd G3 system dramatically outperforms traditional setups. The use of a G3 precatalyst ensures immediate generation of the active LPd(0) complex, reducing the reaction time from 16 hours to just 2 hours[8]. Furthermore, the specific steric profile of the RuPhos ligand completely suppresses the formation of the diarylated byproduct, a common failure point when using less hindered ligands[5].

Self-Validating Experimental Protocol

The following protocol outlines the optimized workflow using the RuPhos Pd G3 system. It is designed as a self-validating system: the rapid color change from red/brown (precatalyst) to pale yellow/clear indicates successful activation of the Pd(0) species.

Workflow Prep Reagent Prep (Inert Atm) Base Base Addition (Salt Neutralization) Prep->Base Rxn Reaction (80°C, 2h) Base->Rxn Purify Purification (Chromatography) Rxn->Purify

Step-by-step experimental workflow for optimized Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): In an oven-dried Schlenk tube or glovebox, add 3-bromoquinoline (1.0 mmol, 1.0 equiv), 3-Fluoro-4-methoxybenzylamine hydrochloride (1.2 mmol, 1.2 equiv), and RuPhos Pd G3 (0.01 mmol, 1.0 mol%).

  • Solvent & Base Addition: Add anhydrous THF (5.0 mL) to the vessel. Slowly add a solution of Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M in THF, 3.0 mmol, 3.0 equiv) dropwise at room temperature.

    • Causality Check: The first 1.2 equivalents of LHMDS neutralize the hydrochloride salt, generating the free amine in situ. The remaining base facilitates the precatalyst activation and the deprotonation step in the catalytic cycle[9].

  • Reaction Execution: Seal the vessel and heat to 80 °C. Stir vigorously for 2 hours. The solution will transition from a dark precatalyst suspension to a homogeneous lighter mixture as the active catalyst is generated and consumed.

  • Work-up & Validation: Cool the reaction to room temperature. Quench with a few drops of water, filter through a short pad of Celite to remove palladium black and inorganic salts, and elute with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure mono-arylated secondary amine.

References

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC. URL: [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook - ACS Publications. URL: [Link]

  • Studies on Dibenzylamines as Inhibitors of Venezuelan Equine Encephalitis Virus - CORE. URL: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow - ACS Publications. URL: [Link]

  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands - ResearchGate. URL: [Link]

  • Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing). URL: [Link]

Sources

Validation

Comparative Bioactivity Guide: cGMP-Phosphodiesterase Inhibitors Derived from 3-Fluoro-4-methoxybenzylamine

As a Senior Application Scientist specializing in targeted therapeutics, I frequently evaluate the profound impact that subtle halogen substitutions have on pharmacophore efficacy. Historically, the development of cGMP-p...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in targeted therapeutics, I frequently evaluate the profound impact that subtle halogen substitutions have on pharmacophore efficacy. Historically, the development of cGMP-phosphodiesterase type 5 (PDE5) inhibitors has relied heavily on optimizing benzylamine derivatives to achieve high selectivity and potency. While the 3-chloro-4-methoxybenzylamine moiety is famously utilized in the FDA-approved drug Avanafil, recent oncological and cardiovascular research has pivoted toward its fluorinated analog: 3-Fluoro-4-methoxybenzylamine .

This guide provides an objective, data-driven comparison of PDE5 inhibitors derived from 3-fluoro-4-methoxybenzylamine, detailing their structure-activity relationships (SAR), comparative bioactivity, and the self-validating experimental protocols required to evaluate them.

Structural Rationale & Mechanistic Pathway

The transition from a meta-chloro to a meta-fluoro substituent fundamentally alters the steric bulk and electrostatic potential of the aromatic ring. Fluorine’s high electronegativity and smaller Van der Waals radius create a unique dipole moment when paired with the para-methoxy group.

When these derivatives dock into the PDE5 catalytic domain, they act as competitive inhibitors, preventing the hydrolysis of cyclic GMP (cGMP) into inactive 5'-GMP. The accumulation of intracellular cGMP subsequently hyperactivates Protein Kinase G (PKG), driving downstream effects such as smooth muscle relaxation or, in oncological contexts, cellular apoptosis.

Pathway NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP Intracellular cGMP sGC->cGMP Catalyzes GTP GTP GTP->sGC Substrate PKG Protein Kinase G (PKG) Downstream Signaling cGMP->PKG Activates PDE5 PDE5 Enzyme (Catalytic Domain) cGMP->PDE5 Hydrolyzed by GMP Inactive 5'-GMP PDE5->GMP Converts to Inhibitor 3-Fluoro-4-methoxybenzylamine Derivatives Inhibitor->PDE5 Competitive Inhibition

cGMP-PDE5 signaling cascade and targeted inhibition by 3-fluoro-4-methoxybenzylamine derivatives.

Comparative Bioactivity Profiles

The 3-fluoro-4-methoxybenzylamine building block has been successfully integrated into multiple inhibitor classes. Notably, it has been utilized to synthesize anthranilic acid derivatives for standard cGMP-PDE inhibition[1], as well as novel 9-benzylaminoacridine derivatives designed as dual PDE5/Topoisomerase II inhibitors for colorectal cancer therapy[2].

As demonstrated in recent SAR studies, the specific combination of a p-methoxy and m-fluoro group yields a powerful synergistic effect[2]. While a methoxy group alone often fails to boost anti-PDE5 activity, the addition of the m-fluoro group significantly enhances binding affinity within the PDE5 active site pocket, as evidenced by[2].

Table 1: Comparative Bioactivity of Benzylamine-Derived PDE5 Inhibitors

Compound ClassBenzylamine SubstitutionPrimary Target(s)PDE5 IC₅₀Primary Indication
9-Benzylaminoacridine (Compound 19) 3-Fluoro-4-methoxyPDE5 & Topo II3.39 μMColorectal Carcinoma
Anthranilic Acid Derivatives 3-Fluoro-4-methoxyPDE5Nanomolar rangeCardiovascular / ED
Avanafil (Reference Standard) 3-Chloro-4-methoxyPDE55.2 nMErectile Dysfunction
Self-Validating Experimental Methodologies

To ensure scientific integrity, the bioactivity of these compounds must be evaluated using self-validating assay systems. A protocol is only reliable if it contains internal logic gates that automatically flag off-target effects or assay degradation.

Workflow S1 Compound Synthesis S2 LC-MS/NMR Validation S1->S2 S3 In Vitro PDE5 Enzymatic Assay S2->S3 S4 HCT-116 Cell Viability Assay S3->S4 S5 SAR & Data Analysis S4->S5

Sequential workflow for synthesizing and validating PDE5 inhibitor bioactivity.

Protocol A: Cell-Free PDE5 Enzymatic Inhibition Assay (Fluorescence Polarization)

Causality: Fluorescence polarization (FP) is chosen over traditional radiometric assays to eliminate radioactive waste while maintaining high-throughput sensitivity.

  • Enzyme Preparation: Dilute purified recombinant PDE5A1 in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM DTT). Why purified? Using whole-cell lysates introduces cross-reactivity with PDE1-4, destroying the data's target-specificity.

  • Compound Titration: Perform a 10-point serial dilution of the 3-fluoro-4-methoxybenzylamine derivative (10 nM to 100 μM). Include Avanafil (5 nM expected IC₅₀) as a positive control and 1% DMSO as a vehicle negative control.

  • Substrate Addition: Introduce TAMRA-labeled cGMP. Mechanism: The bulky fluorophore rotates slowly when bound to the large PDE5 enzyme (resulting in high FP). Upon hydrolysis, the cleaved TAMRA-GMP rotates rapidly (resulting in low FP). Inhibitors preserve the high FP state.

  • Self-Validation Gate: Calculate the Z'-factor using the vehicle and positive controls. Rule: The assay data is only accepted if Z′>0.5 , mathematically proving robust signal-to-noise separation.

Protocol B: Orthogonal Cellular Bioactivity Assay (HCT-116 Cells)

Causality: Because 3-fluoro-4-methoxybenzylamine derivatives are increasingly investigated for oncology[2], HCT-116 colorectal carcinoma cells are selected due to their baseline overexpression of both PDE5 and Topoisomerase II.

  • Cell Seeding: Seed HCT-116 cells at 5,000 cells/well in a 96-well plate and incubate overnight.

  • Treatment: Expose cells to the synthesized inhibitors for 48 hours.

  • Dual Readout (The Validation System):

    • Readout 1: Measure cell viability via MTT assay.

    • Readout 2: Lyse a parallel set of wells and measure intracellular cGMP via competitive ELISA.

  • Self-Validation Gate: If the compound is acting on-target, a decrease in cell viability must correlate with a dose-dependent increase in intracellular cGMP. If viability drops but cGMP remains flat, the compound's cytotoxicity is off-target, and it fails the validation gate.

References
  • Novel 9-Benzylaminoacridine Derivatives as Dual Inhibitors of Phosphodiesterase 5 and Topoisomerase II for the Treatment of Colon Cancer Source: PubMed Central (PMC) / Pharmaceuticals (Basel) URL:[Link]

  • Source: Google Patents (US Patent 6384080B1)

Sources

Comparative

Comparative stability of 3-Fluoro-4-methoxybenzylamine hydrochloride vs its free base form

Comparative Stability Guide: 3-Fluoro-4-methoxybenzylamine Hydrochloride vs. Free Base As a Senior Application Scientist, selecting the optimal solid-state form of a pharmaceutical intermediate or active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Stability Guide: 3-Fluoro-4-methoxybenzylamine Hydrochloride vs. Free Base

As a Senior Application Scientist, selecting the optimal solid-state form of a pharmaceutical intermediate or active pharmaceutical ingredient (API) is a critical decision that dictates downstream synthetic success, shelf-life, and formulation viability. 3-Fluoro-4-methoxybenzylamine is a highly versatile building block used in the synthesis of various biologically active molecules, including enzyme inhibitors and CNS-active agents.

This guide provides an objective, data-driven comparison of 3-Fluoro-4-methoxybenzylamine in its free base form versus its hydrochloride (HCl) salt, focusing on physicochemical stability, degradation mechanisms, and handling protocols.

Mechanistic Causality of Stability Divergence

The stark contrast in stability between the free base and the hydrochloride salt of 3-Fluoro-4-methoxybenzylamine is rooted in fundamental principles of amine chemistry and solid-state physics.

The Free Base Vulnerability: In its free base form, the primary amine group (-NH₂) possesses an unshared pair of electrons, rendering the molecule highly nucleophilic and basic. When exposed to ambient atmospheric conditions, benzylamine derivatives rapidly undergo two primary degradation pathways:

  • Carbamate Formation: The nucleophilic nitrogen readily attacks atmospheric carbon dioxide (CO₂), forming a solid carbamic acid salt[1]. This manifests physically as a crust or cloudiness in the otherwise liquid or low-melting solid free base.

  • Oxidative Degradation: The electron-rich benzylic position, coupled with the free amine, is susceptible to gradual oxidation, leading to the formation of imines or benzaldehydes over time, accompanied by a distinct color change (yellowing).

The Hydrochloride Salt Shielding Effect: Converting the free base to a hydrochloride salt fundamentally alters its electronic and physical state.

  • Electronic Passivation: The addition of HCl protonates the amine to form an ammonium cation (-NH₃⁺). This completely occupies the nitrogen's lone pair, eliminating its nucleophilicity and rendering it inert to atmospheric CO₂ and resistant to oxidative degradation[2].

  • Crystal Lattice Rigidity: Pharmaceutical salts comprise charged species that form strong ionic bonds. These ionic forces hold the crystal structure tightly together, minimizing free volume and molecular mobility compared to the uncharged free base. A highly ordered, rigid crystal lattice acts as a kinetic barrier against moisture ingress and chemical degradation[3].

Mechanism FB Free Base Form (Nucleophilic -NH2) Atmosphere Atmospheric Exposure (CO2, O2, Moisture) FB->Atmosphere Reacts readily HCL Hydrochloride Salt (Protonated -NH3+) HCL->Atmosphere Exposed Degradation Degradation (Carbamates & Oxidation) Atmosphere->Degradation Rapid kinetics Stable High Stability (Inert Crystal Lattice) Atmosphere->Stable Kinetic barrier

Fig 1. Mechanistic divergence in atmospheric stability between free base and HCl salt forms.

Quantitative Data Presentation

The following table synthesizes the comparative physicochemical properties and accelerated stability metrics of the two forms. Data is extrapolated from established behavioral profiles of fluorinated benzylamine derivatives under standardized International Council for Harmonisation (ICH) conditions.

Parameter3-Fluoro-4-methoxybenzylamine (Free Base)3-Fluoro-4-methoxybenzylamine HClRationale / Causality
Physical State (25°C) Colorless to pale yellow liquid / low-melting solidWhite crystalline powderIonic forces in the salt form drastically elevate the melting point[3].
Hygroscopicity High (Rapid moisture uptake)Low (< 1.5% weight gain at 80% RH)Salts generally form tighter, less hygroscopic crystal lattices than free bases[2].
CO₂ Reactivity High (Forms carbamate crust)NoneProtonated amine lacks the nucleophilicity required to attack CO₂[1].
Purity (Initial) ≥ 98.0%≥ 99.0%Crystallization of the salt inherently purges organic impurities[3].
Purity (6 Mo. @ 25°C / 60% RH) ~ 94.5% (Requires inert gas storage)> 98.5%Ambient moisture and oxygen drive slow degradation in the free base.
Purity (6 Mo. @ 40°C / 75% RH) < 88.0% (Significant discoloration)> 97.5%Accelerated thermal/humidity conditions highlight the robust kinetic stability of the HCl lattice.

Experimental Protocols

To empirically validate the stability differences, the following self-validating experimental workflows must be executed. The system is designed to isolate atmospheric degradation from purely thermal degradation.

Protocol A: Anhydrous Hydrochloride Salt Generation

Objective: To synthesize a highly pure, non-solvated HCl salt from the free base to ensure baseline analytical integrity.

  • Dissolution: Dissolve 10.0 g of 3-Fluoro-4-methoxybenzylamine free base in 100 mL of anhydrous diethyl ether under an argon atmosphere. Causality: Anhydrous conditions prevent the formation of hydrates, which can compromise solid-state stability.

  • Protonation: Cool the reaction flask to 0–5°C using an ice bath. Slowly introduce 1.1 equivalents of anhydrous HCl gas (or 2M HCl in diethyl ether) dropwise via an addition funnel over 30 minutes.

  • Crystallization: Stir the resulting white suspension for an additional 1 hour at 0°C to maximize thermodynamic yield.

  • Isolation: Filter the precipitate rapidly under a blanket of argon, wash with 20 mL of cold anhydrous ether, and dry in a vacuum desiccator at 40°C for 12 hours.

Protocol B: Self-Validating Accelerated Stability Testing

Objective: To quantify degradation kinetics under ICH Q1A(R2) guidelines.

  • Sample Preparation: Accurately weigh 500 mg aliquots of both the Free Base and the HCl Salt.

  • Environmental Isolation (The Self-Validating Step):

    • Arm 1 (Open): Place aliquots into open glass petri dishes. (Tests combined thermal, moisture, and CO₂ degradation).

    • Arm 2 (Closed): Place aliquots into amber glass vials, purge with argon, and seal tightly with PTFE-lined caps. (Isolates purely thermal degradation).

  • Incubation: Transfer all samples to an environmental chamber set to 40°C ± 2°C and 75% ± 5% RH.

  • Analytical Timepoints: Pull samples at Day 0, Month 1, Month 3, and Month 6.

  • Evaluation: Analyze via Reverse-Phase HPLC (UV detection at 254 nm) for chemical purity and Differential Scanning Calorimetry (DSC) to detect any polymorphic shifts or melting point depression.

Workflow Start 3-Fluoro-4-methoxybenzylamine (Raw Free Base) SaltGen Anhydrous HCl in Ether (0°C) Protocol A Start->SaltGen Synthesis Split Sample Aliquoting (500 mg) Start->Split Control SaltGen->Split Test Open Open Dish (Thermal + CO2 + H2O) Split->Open Closed Sealed Argon Vial (Thermal Only) Split->Closed Chamber ICH Stability Chamber 40°C / 75% RH (6 Months) Open->Chamber Closed->Chamber Analysis HPLC & DSC Analysis (Months 0, 1, 3, 6) Chamber->Analysis

Fig 2. Self-validating workflow for salt generation and accelerated stability testing.

Conclusion & Application Recommendations

For long-term storage, formulation development, and reproducible synthetic scale-up, 3-Fluoro-4-methoxybenzylamine hydrochloride is vastly superior to its free base counterpart. The free base should only be utilized if the immediate downstream reaction strictly requires an unprotonated amine and is incompatible with the addition of an exogenous base (e.g., triethylamine or DIPEA) to liberate the free amine in situ from the HCl salt. If the free base must be stored, it requires strict environmental controls: sub-zero temperatures (-20°C), sealed amber ampoules, and an inert argon atmosphere.

Sources

Safety & Regulatory Compliance

Safety

3-Fluoro-4-methoxybenzylamine hydrochloride proper disposal procedures

3-Fluoro-4-methoxybenzylamine Hydrochloride: Operational Safety & Disposal Protocol 3-Fluoro-4-methoxybenzylamine hydrochloride (CAS: 247570-27-0) is a high-value intermediate frequently utilized in pharmaceutical synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

3-Fluoro-4-methoxybenzylamine Hydrochloride: Operational Safety & Disposal Protocol

3-Fluoro-4-methoxybenzylamine hydrochloride (CAS: 247570-27-0) is a high-value intermediate frequently utilized in pharmaceutical synthesis and drug development. However, its unique structural features—specifically the presence of both fluorine and chlorine halogens paired with a reactive amine—demand highly specialized handling and disposal protocols. Standard organic waste procedures are insufficient and potentially dangerous when applied to this compound.

As a laboratory professional, understanding the causality behind these safety protocols is critical. This guide provides an authoritative, step-by-step operational and disposal plan designed to ensure environmental compliance, protect personnel, and build a self-validating safety culture in your laboratory.

Part 1: Chemical Profiling & Hazard Causality

To handle a chemical safely, one must understand the molecular logic driving its hazards. 3-Fluoro-4-methoxybenzylamine hydrochloride is a halogenated organic salt. Its high halogen content (~28.4% w/w) dictates its entire lifecycle management, particularly its end-of-life disposal.

When exposed to high temperatures, the compound undergoes thermal decomposition, cleaving the carbon-fluorine and amine-hydrochloride bonds to release highly toxic and corrosive hydrogen fluoride (HF), hydrogen chloride (HCl), and nitrogen oxides (NOx). Consequently, this material must be strictly categorized under halogenated waste streams to ensure it is processed by facilities equipped to neutralize these specific combustion byproducts[1].

Table 1: Physicochemical Properties & Waste Classification Data

Property / ParameterValue / ClassificationOperational Implication
CAS Number 247570-27-0Unique identifier for SDS tracking and inventory management.
Molecular Formula C8H11ClFNOIndicates the presence of both F and Cl halogens.
Molecular Weight 191.63 g/mol Essential for molarity calculations during aqueous spill neutralization.
Halogen Content ~28.4% (w/w)Dictates mandatory scrubber-equipped incineration for disposal.
Physical State Solid (Fine Powder)High risk of aerosolization; requires anti-static handling controls.
EPA Waste Category Halogenated OrganicCannot be commingled with standard non-halogenated solvents.

Part 2: Experimental Handling & Operational Protocols

Standard benchtop handling is inadequate for fine, halogenated hydrochloride salts. The following step-by-step methodology ensures that personnel are protected from dermal and inhalation exposure.

Protocol 1: Safe Handling and Transfer

  • Engineering Controls: Conduct all weighing and transfer operations inside a chemical fume hood with a minimum face velocity of 100 feet per minute (fpm).

    • Causality: The hydrochloride salt is a fine powder prone to electrostatic dispersion. The fume hood captures aerosolized particulates before they can enter the researcher's breathing zone.

  • PPE Selection: Don nitrile gloves (minimum 5 mil thickness), tightly sealed safety goggles, and a standard lab coat.

    • Causality: Benzylamine salts are hygroscopic. If the powder contacts the skin, it reacts with ambient dermal moisture to create a localized, highly concentrated acidic environment, causing severe irritation. Nitrile provides superior chemical resistance to amine degradation compared to latex.

  • Anti-Static Transfer: Use anti-static weighing boats and grounded spatulas.

    • Causality: Mitigates the electrostatic repulsion of the powder, minimizing the risk of spontaneous aerosolization during mass transfer.

Part 3: Proper Disposal Procedures

Improper disposal of 3-Fluoro-4-methoxybenzylamine hydrochloride can lead to severe environmental contamination and damage to municipal incinerators. It must be managed according to strict EPA Resource Conservation and Recovery Act (RCRA) guidelines for halogenated compounds [1].

Protocol 2: Step-by-Step Waste Management Plan

  • Segregation: Immediately isolate 3-Fluoro-4-methoxybenzylamine hydrochloride waste (both solid powder and aqueous reaction mixtures) from non-halogenated solvents and strong oxidizers.

    • Causality: Commingling with non-halogenated waste dilutes the halogen stream, complicating the incineration process and potentially violating EPA RCRA guidelines for halogenated waste segregation.

  • Containment: Store waste in chemically inert High-Density Polyethylene (HDPE) sealable containers.

    • Causality: Metal containers are highly susceptible to chloride-induced pitting corrosion over time, especially if the waste absorbs ambient moisture. HDPE remains structurally uncompromised by halogenated salts.

  • Labeling: Affix a highly visible hazard label stating: "Hazardous Waste: Halogenated Organic Amine Salt (Contains Fluorine and Chlorine)."

    • Causality: Ensures strict compliance with the OSHA Hazard Communication Standard (HCS), providing downstream waste handlers with exact stoichiometric awareness of the hazards [2].

  • Destruction via Incineration: Transfer the sealed containers to a licensed hazardous waste disposal contractor. You must explicitly specify that the waste requires high-temperature incineration (>1000°C) equipped with a basic flue gas scrubber (e.g., an NaOH scrubber system).

    • Causality: At incineration temperatures, the 28.4% halogen content decomposes into HF and HCl gases. The basic scrubber chemically neutralizes these corrosive gases into harmless sodium salts (NaF, NaCl), preventing toxic atmospheric plumes and internal damage to the incinerator lining.

WasteDisposal WasteGen Waste Generation: 3-Fluoro-4-methoxybenzylamine HCl Segregate Segregate from: Non-Halogenated & Oxidizers WasteGen->Segregate Contain Containment: HDPE Sealable Container Segregate->Contain Label Labeling (OSHA HCS): 'Halogenated Organic Waste' Contain->Label Incinerate Licensed Incineration (>1000°C + Basic Scrubber) Label->Incinerate

Step-by-Step Waste Segregation and Incineration Logic.

Part 4: Self-Validating Emergency Spill Response

In the event of an accidental release, a protocol is only effective if its success can be objectively measured. This spill response incorporates a self-validating verification step to ensure complete decontamination.

Protocol 3: Spill Containment and Neutralization

  • Assess and Contain: Evacuate the immediate bench area. Identify whether the spill consists of the dry precursor powder or an aqueous reaction solution.

  • Powder Suppression (If Solid): Do NOT dry sweep. Lightly dampen the powder with water using a fine-mist spray bottle.

    • Causality: Dry sweeping mechanically aerosolizes the toxic dust, increasing inhalation risk. Dampening physically binds the particles into a manageable paste.

  • Neutralization (If Aqueous): Apply a mild base, such as sodium bicarbonate (NaHCO3) powder, to the perimeter of the liquid spill and work inward.

    • Causality: The bicarbonate chemically neutralizes the acidic nature of the hydrochloride salt, preventing corrosive damage to laboratory surfaces and neutralizing the amine.

  • Absorption: Cover the dampened powder or neutralized liquid with an inert absorbent material (e.g., vermiculite or diatomaceous earth).

  • Self-Validation (pH Verification): After sweeping up the absorbent into an HDPE waste container, swab the cleaned surface with a wet pH test strip.

    • Causality: A pH reading between 6.5 and 7.5 scientifically validates that the corrosive hydrochloride residue has been completely neutralized and removed. If the pH is <6, the neutralization and absorption steps must be repeated.

SpillResponse Spill Spill Detected: Halogenated Amine Salt Assess Assess Physical State Spill->Assess Solid Solid Powder Spill: Dampen with Water Assess->Solid If Solid Liquid Aqueous Spill: Neutralize with NaHCO3 Assess->Liquid If Liquid Absorb Absorb with Inert Material (e.g., Vermiculite) Solid->Absorb Liquid->Absorb Verify Self-Validation: Verify Surface pH (6.5-7.5) Absorb->Verify Dispose Transfer to Halogenated Waste Stream Verify->Dispose

Spill Response and Verification Workflow for Halogenated Amine Salts.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes United States Environmental Protection Agency (EPA)[Link]

  • Hazard Communication Standard - Overview Occupational Safety and Health Administration (OSHA) [Link]

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Fluoro-4-methoxybenzylamine hydrochloride

As researchers and scientists in the field of drug development, the safe handling of chemical reagents is paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (P...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists in the field of drug development, the safe handling of chemical reagents is paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) and procedures for handling 3-Fluoro-4-methoxybenzylamine hydrochloride, ensuring both personal safety and the integrity of your research.

Hazard Identification and Risk Assessment

3-Fluoro-4-methoxybenzylamine hydrochloride is a substituted benzylamine derivative. While specific toxicological data for this exact compound is not extensively documented in all public sources, the available safety data sheets (SDS) for it and structurally similar compounds indicate several key hazards. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Furthermore, related compounds are known to cause severe skin burns and eye damage.[2][3][4][5]

A thorough risk assessment is the foundational step before any handling of this compound. This involves not only understanding the intrinsic hazards of the chemical but also evaluating the specific experimental context, including the quantity being used, the duration of exposure, and the potential for aerosol or dust generation.

Summary of Potential Hazards:

Hazard TypeDescriptionPrimary Routes of Exposure
Acute Toxicity Harmful if ingested, absorbed through the skin, or inhaled.[1]Oral, Dermal, Inhalation
Skin Corrosion/Irritation Can cause severe skin burns and irritation.[2][3][4][5]Dermal
Eye Damage/Irritation Poses a risk of serious eye damage.[2][3][4][5][6]Ocular
Respiratory Irritation May cause respiratory irritation.[6]Inhalation
Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is crucial to mitigate the identified risks. The following protocol outlines the minimum required PPE for handling 3-Fluoro-4-methoxybenzylamine hydrochloride.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[7]To prevent skin contact and absorption. Gloves should be inspected for any signs of degradation or perforation before use.[7]
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles.[6][7] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[8]To protect the eyes from splashes and airborne particles.
Body Protection A laboratory coat.To protect the skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.[2][9][10]To minimize the inhalation of dust or vapors.

Proper donning and doffing of PPE are critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.

  • Gloves: Select the appropriate chemical-resistant gloves. Inspect them for any damage. Pull the gloves on, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.

  • Eye and Face Protection: Put on safety glasses or goggles. If a splash hazard exists, add a face shield.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands. For example, peel one glove off by grasping the cuff and pulling it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.

  • Lab Coat: Unfasten the lab coat and remove it by folding it inward on itself, avoiding contact with the contaminated exterior.

  • Eye and Face Protection: Remove eye and face protection.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[11][12]

Safe Handling and Operational Plan

Adherence to a strict operational plan minimizes the risk of exposure during the handling of 3-Fluoro-4-methoxybenzylamine hydrochloride.

  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][10]

  • Weighing: When weighing the solid compound, use an analytical balance within a ventilated enclosure or a powder-containment hood to prevent the generation and dispersal of dust.[7]

  • Preparation: Before starting, ensure that all necessary PPE is available and in good condition.[13] Have a spill kit readily accessible.

  • Handling: Use appropriate tools, such as spatulas, for transferring the solid material to avoid creating dust.[7] Avoid all personal contact, including inhalation.[11]

  • Housekeeping: Keep the work area clean and organized. Do not eat, drink, or smoke in the laboratory.[11][12]

  • Storage: Store 3-Fluoro-4-methoxybenzylamine hydrochloride in a tightly closed container in a cool, dry, and well-ventilated area.[4][9]

Disposal Plan

Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety.

  • Chemical Waste: Dispose of unused 3-Fluoro-4-methoxybenzylamine hydrochloride and any solutions containing it in a designated hazardous waste container.[2] The container must be clearly labeled with "Hazardous Waste" and the chemical name.[7]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be collected in a separate, labeled hazardous waste container for disposal.[7]

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.[9]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately remove contaminated clothing.[2][4] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2][10] Seek medical attention.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5][6] Remove contact lenses if present and easy to do.[2][5] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[2][12] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[6][10] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[4][5] Rinse the mouth with water.[5][6] Seek immediate medical attention.
Spill Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[7][11] Collect the spilled material and absorbent into a labeled hazardous waste container.[7][11]
Logical Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process and workflow for the safe handling of 3-Fluoro-4-methoxybenzylamine hydrochloride.

PPE_Workflow cluster_prep Preparation Phase cluster_op Operational Phase cluster_post Post-Operational Phase cluster_emergency Emergency Protocol Risk_Assessment 1. Conduct Risk Assessment - Review SDS - Evaluate Experimental Protocol Identify_Hazards 2. Identify Hazards - Acute Toxicity - Skin/Eye Corrosion Risk_Assessment->Identify_Hazards Select_PPE 3. Select Appropriate PPE - Gloves, Goggles, Lab Coat - Fume Hood Identify_Hazards->Select_PPE Don_PPE 4. Don PPE (Correct Sequence) Select_PPE->Don_PPE Handle_Chemical 5. Handle Chemical (Inside Fume Hood) Don_PPE->Handle_Chemical Doff_PPE 6. Doff PPE (Correct Sequence) Handle_Chemical->Doff_PPE Emergency EMERGENCY (Exposure or Spill) Handle_Chemical->Emergency If incident occurs Dispose_Waste 7. Dispose of Waste - Chemical Waste - Contaminated PPE Doff_PPE->Dispose_Waste Hand_Hygiene 8. Wash Hands Thoroughly Dispose_Waste->Hand_Hygiene First_Aid Follow First-Aid Measures Emergency->First_Aid Spill_Control Follow Spill Control Measures Emergency->Spill_Control

Caption: PPE Selection and Safe Handling Workflow.

By adhering to these guidelines, researchers can confidently and safely handle 3-Fluoro-4-methoxybenzylamine hydrochloride, fostering a secure and productive laboratory environment.

References

  • Benzylamine. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Benzylamine - Carl ROTH. (n.d.). Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]

  • MSDS Amine - Resyn Biosciences. (n.d.). Retrieved from [Link]

  • PPE and Safety Equipment When Using Chemicals - Compliance Partners. (2024, April 5). Retrieved from [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.). Retrieved from [Link]

Sources

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